molecular formula C15H14O2 B1532822 5-Benzyl-2-methoxybenzaldehyde CAS No. 722493-91-6

5-Benzyl-2-methoxybenzaldehyde

Cat. No.: B1532822
CAS No.: 722493-91-6
M. Wt: 226.27 g/mol
InChI Key: IGTMQLWQYZVDHH-UHFFFAOYSA-N
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Description

5-Benzyl-2-methoxybenzaldehyde (CAS 187269-42-7) is a chemical compound with the molecular formula C15H14O3. It serves as a valuable precursor and core structure in medicinal chemistry and chemical synthesis. This compound is part of a class of substituted benzaldehydes that have been investigated for their potential to increase tissue oxygenation . Its structure, which incorporates a benzyloxy group, is a key pharmacophore in drug discovery. Research has shown that derivatives of benzyl vanillin (a closely related 2-benzyloxy-3-methoxybenzaldehyde) exhibit significant anti-proliferative activity against leukemic cell lines, such as HL60 and U937 . These compounds can induce cell death by triggering apoptosis through the disruption of mitochondrial function and activation of intrinsic caspase pathways . Furthermore, such derivatives have been studied for their ability to bind to DNA, primarily through hydrophobic interactions in the minor groove, which can lead to DNA fragmentation and inhibited cancer cell growth . Beyond its biological activity, the aldehyde functional group makes it a versatile building block for synthesizing more complex molecules, including various Schiff bases and azo compounds, which are themselves important in materials science and as ligands in coordination chemistry . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-8-7-13(10-14(15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMQLWQYZVDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 5-Benzyl-2-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical and organic materials. The primary focus of this document is the highly efficient and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide delves into the mechanistic underpinnings, provides a detailed step-by-step experimental protocol, and discusses critical parameters for reaction optimization. Furthermore, alternative synthetic strategies, including the Friedel-Crafts benzylation and Grignard reaction, are explored to offer a comparative perspective. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize and characterize this important molecule.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its structural motif, featuring a benzylated phenyl ring with a methoxy and a formyl group, is found in numerous compounds with significant biological activities. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, making it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of robust and efficient synthetic routes to access this key intermediate is therefore of considerable interest to the scientific community.

Strategic Approaches to Synthesis: A Comparative Analysis

The construction of the carbon-carbon bond between the benzaldehyde core and the benzyl group is the key challenge in the synthesis of this compound. Several synthetic strategies can be employed to achieve this transformation, with the Suzuki-Miyaura cross-coupling reaction being the most prominent and widely adopted method due to its high efficiency, functional group tolerance, and mild reaction conditions.[1]

The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] This reaction has become a cornerstone of modern organic synthesis for the formation of biaryl and related structures.

The proposed and most efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of 5-bromo-2-methoxybenzaldehyde with benzylboronic acid.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methoxybenzaldehyde to form a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the benzyl group from the benzylboronic acid is transferred to the palladium center.[2]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired product, this compound, and regenerate the Pd(0) catalyst.[2]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R¹-X Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R²-B(OR)₂ Base Ar-Pd(II)-R²(L2) R¹-Pd(II)-R²(L2) Transmetalation->Ar-Pd(II)-R²(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R²(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product R¹-R² Reductive Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is the preferred method, other classical organic reactions can also be employed for the synthesis of this compound, although they may present certain limitations.

The Friedel-Crafts benzylation involves the electrophilic aromatic substitution of an aromatic ring with a benzyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] In this case, 2-methoxybenzaldehyde could be directly benzylated. However, this method often suffers from issues such as polysubstitution and rearrangement of the carbocation intermediate. The presence of the activating methoxy group and the deactivating aldehyde group on the aromatic ring of 2-methoxybenzaldehyde can lead to a mixture of products, making purification challenging.

A Grignard reaction provides another pathway for C-C bond formation. This would involve the reaction of a Grignard reagent derived from a benzyl halide (benzylmagnesium bromide) with a suitable electrophile. A possible, though less direct, route could involve the reaction of benzylmagnesium bromide with a protected 5-bromo-2-methoxybenzaldehyde derivative, followed by a subsequent formylation step. However, Grignard reagents are highly reactive and can be incompatible with certain functional groups, such as the aldehyde group, necessitating the use of protecting groups and adding extra steps to the synthesis.[6]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Equivalents
5-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.041.0 g1.0
Benzylboronic acidC₇H₉BO₂135.960.76 g1.2
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.5021 mg0.02
SPhosC₂₇H₃₅O₂P410.5476 mg0.04
Potassium Phosphate (K₃PO₄)K₃PO₄212.271.97 g2.0
TolueneC₇H₈-20 mL-
Water (degassed)H₂O-4 mL-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Reaction Procedure

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Substituted Methoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: Initial searches for "5-Benzyl-2-methoxybenzaldehyde" did not yield specific experimental data. To fulfill the spirit of this request for an in-depth technical guide, this document will focus on the well-characterized and structurally related compound, 2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9) . The principles, experimental workflows, and characterization techniques detailed herein serve as an expert framework applicable to the broader class of substituted methoxybenzaldehydes, providing researchers with a robust template for investigating analogous molecules.

Compound Identification and Physicochemical Profile

Substituted benzaldehydes are a cornerstone of synthetic chemistry, acting as versatile precursors for a vast array of more complex molecules in pharmaceuticals, agrochemicals, and materials science. Their utility stems from the reactivity of the aromatic ring and the formyl (aldehyde) group. 2-Hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, incorporates three key functional groups—hydroxyl, methoxy, and aldehyde—that dictate its unique chemical personality and synthetic potential.

Table 1: Core Identifiers for 2-Hydroxy-5-methoxybenzaldehyde

Identifier Value Source
IUPAC Name 2-Hydroxy-5-methoxybenzaldehyde [1][2]
Other Names 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol [1][2][3]
CAS Number 672-13-9 [1][2]
Molecular Formula C₈H₈O₃ [1][2][3]
Molar Mass 152.15 g/mol [1]
Canonical SMILES COC1=CC(=C(C=C1)O)C=O [1]

| InChI Key | FZHSPPYCNDYIKD-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical Properties

Property Value Conditions Source
Appearance Yellow to yellow-green liquid Standard [1]
Melting Point 4 °C (39 °F) 100 kPa [1]
Boiling Point 250 °C (482 °F) 100 kPa [1]
Density 1.219 g/mL Standard [1]

| Refractive Index (nD) | 1.578 | Standard |[1] |

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of a synthesized compound is paramount. For a molecule like 2-Hydroxy-5-methoxybenzaldehyde, a multi-technique approach ensures a self-validating system where each analysis corroborates the others.

analytical_workflow start Synthesized Product (Crude) purification Purification (e.g., Steam Distillation) start->purification Isolate nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirm Skeleton ir IR Spectroscopy nmr->ir Confirm Func. Groups ms Mass Spectrometry (EI-MS) ir->ms Confirm Mass final Structurally Confirmed & Pure Compound ms->final Validate

Caption: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the carbon-hydrogen framework. For 2-Hydroxy-5-methoxybenzaldehyde, the expected signals in ¹H NMR (in a solvent like CDCl₃) would be: a singlet for the aldehyde proton (~9.8 ppm), distinct signals for the three aromatic protons in their specific splitting patterns, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the phenolic hydroxyl group. ¹³C NMR would confirm the presence of eight distinct carbon environments, including the carbonyl carbon (~196 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming functional groups. The spectrum is dominated by a strong, sharp carbonyl (C=O) stretch from the aldehyde, typically around 1650-1680 cm⁻¹. A broad O-H stretch from the phenol group will appear around 3100-3300 cm⁻¹. Aromatic C-H stretches are seen just above 3000 cm⁻¹, while the C-O stretches for the ether and phenol appear in the 1200-1300 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural clues through fragmentation. The molecular ion peak [M]⁺ would be observed at m/z = 152. Key fragmentation would involve the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 123, or loss of a methyl group (-CH₃, 15 Da) from the methoxy ether to yield a fragment at m/z = 137.[2]

Synthesis and Purification

The synthesis of substituted hydroxybenzaldehydes often leverages classic organic reactions that are both reliable and scalable. The Reimer-Tiemann reaction is a prime example, providing a direct route to ortho-formylate phenols.

Synthetic Pathway: Reimer-Tiemann Formylation

Causality: The Reimer-Tiemann reaction is chosen for its ability to install a formyl group ortho to a hydroxyl group on a phenol. It proceeds via the electrophilic substitution of a dichlorocarbene intermediate onto the activated phenoxide ring. The electron-donating nature of the methoxy group in the starting material, 4-methoxyphenol, further activates the ring towards this substitution.[1][6]

synthesis_workflow reagents Reactants: 4-Methoxyphenol Chloroform (CHCl₃) Sodium Hydroxide (NaOH) reaction Reaction Setup: 1. Dissolve phenol in aq. NaOH. 2. Heat mixture. 3. Add CHCl₃ dropwise. reagents->reaction Step 1: Formylation workup Aqueous Workup: 1. Cool reaction. 2. Acidify with HCl. 3. Separate organic layer. reaction->workup Step 2: Quench & Isolate purification Purification: Steam Distillation or Column Chromatography workup->purification Step 3: Purify product Final Product: 2-Hydroxy-5-methoxybenzaldehyde purification->product

Caption: Workflow for Reimer-Tiemann synthesis.

Detailed Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2.5 eq in water).

  • Heating: Heat the solution to approximately 60-70 °C with vigorous stirring.

  • Carbene Formation & Addition: Add chloroform (1.3 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the reaction temperature. The solution will typically darken.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at temperature for an additional 1-2 hours to ensure full conversion.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the dark solution with dilute hydrochloric acid until it is acidic (pH ~2-3), which protonates the phenoxide and hydrolyzes the dichloromethyl intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by steam distillation or silica gel column chromatography to yield the pure product.[6]

Chemical Reactivity and Synthetic Applications

The molecule's functionality allows for selective transformations, making it a valuable building block. The aldehyde can undergo nucleophilic addition and redox reactions, while the phenol can be alkylated or acylated.

reactivity_map cluster_aldehyde Aldehyde Reactions cluster_phenol Phenol Reactions start 2-Hydroxy-5-methoxybenzaldehyde reduction Reduction (e.g., NaBH₄) start->reduction knoevenagel Knoevenagel Condensation (e.g., Malononitrile) start->knoevenagel methylation Methylation (e.g., Dimethyl Sulfate) start->methylation product_alcohol 2-Hydroxy-5-methoxybenzyl alcohol reduction->product_alcohol product_coumarin Coumarin Derivative knoevenagel->product_coumarin product_dimethoxy 2,5-Dimethoxybenzaldehyde methylation->product_dimethoxy

Caption: Key reactive sites and synthetic transformations.

Protocol 4.1: Reduction to Benzyl Alcohol[1]

The aldehyde can be selectively reduced to a primary alcohol without affecting the aromatic ring or other functional groups using a mild reducing agent.

  • Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, monitoring for gas evolution.

  • Allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2-hydroxy-5-methoxybenzyl alcohol.[1]

Protocol 4.2: Knoevenagel Condensation for Coumarin Synthesis[1]

This reaction is a powerful tool for C-C bond formation, leveraging an active methylene compound.

  • In a suitable solvent, combine 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, and the product, 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, may precipitate.

  • Collect the solid by filtration or purify the crude mixture by recrystallization.[1]

Safety, Handling, and Storage

As with all substituted aromatic aldehydes, proper handling is crucial. This class of compounds should be treated as hazardous until proven otherwise.

Table 3: GHS Hazard Information (Representative)

Hazard Class Statement Precautionary Codes
Acute Toxicity, Oral Harmful if swallowed P270, P301+P310
Skin Irritation Causes skin irritation P264, P280, P302+P352
Eye Irritation Causes serious eye irritation P280, P305+P351+P338

| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 |

Note: Data is generalized from safety data sheets for structurally similar compounds like 2-methoxy-4-(methoxymethoxy)benzaldehyde and 5-cyano-2-methoxybenzaldehyde. Always consult the specific SDS for the compound in use.[7][8]

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

References

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • NIST. (n.d.). WebBook for Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-Methoxybenzaldehyde. [Link]

  • NIST. (n.d.). WebBook for Benzaldehyde, 2-methoxy-. [Link]

  • NP-MRD. (2022). NP-Card for 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Iridium-catalysed branched-selective hydroacylation. [Link]

  • Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde. [Link]

  • NIST. (n.d.). IR Spectrum for Benzaldehyde, 2-methoxy-. [Link]

  • SpectraBase. (n.d.). 5-Methoxy-2-nitro-4-[(2-nitrobenzyl)oxy]benzaldehyde Spectrum. [Link]

  • Wikipedia. (n.d.). 2-Methoxybenzaldehyde. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. [Link]

Sources

Introduction: The Emerging Role of ALDH1A3 in Oncology and the Promise of Benzyloxybenzaldehyde Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors for Drug Development Professionals

Aldehyde dehydrogenase 1A3 (ALDH1A3) has recently emerged as a significant target in cancer therapy.[1] Overexpression of ALDH1A3 is correlated with poor treatment outcomes in various cancers, making it a compelling target for the development of novel therapeutics.[1] This guide delves into a promising class of ALDH1A3 inhibitors: benzyloxybenzaldehyde derivatives. These compounds, designed with a structural resemblance to the physiological substrate of ALDH1A3, present a potent and selective scaffold for inhibitor design.[1] We will explore the synthesis, biological evaluation, and computational analysis of these derivatives, providing researchers and drug development professionals with a comprehensive understanding of their potential in oncology.

Core Synthesis Protocol: Preparation of Benzyloxybenzaldehyde Derivatives

The synthesis of benzyloxybenzaldehyde derivatives is a straightforward process, typically involving the Williamson ether synthesis. This method allows for the facile coupling of a phenolic starting material with a benzyl halide.

Experimental Protocol: General Procedure for Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve the chosen phenolic starting material (1.0 equivalent) and potassium carbonate (1.5 equivalents) in 10 mL of dimethylformamide (DMF).

  • Addition of Benzyl Halide: To the stirred solution, add the corresponding benzyl halide (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir overnight.

  • Workup: After the reaction is complete, reduce the volume of DMF by evaporation under vacuum. Add 20 mL of water to the resulting solution to induce precipitation.

  • Purification: Collect the precipitate by filtration, dry it, and recrystallize from ethanol to yield the purified benzyloxybenzaldehyde derivative.[1]

Spectroscopic Characterization and Data

A crucial aspect of synthesizing novel compounds is confirming their structure and purity. This is achieved through various spectroscopic techniques. For benzyloxybenzaldehyde derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

Representative Spectroscopic Data:

While specific data for 5-benzyl-2-methoxybenzaldehyde is not available, we can infer expected spectral characteristics from related compounds. For instance, the 1H NMR spectrum of a synthesized benzyloxybenzaldehyde derivative would typically show signals corresponding to the aldehydic proton, aromatic protons from both the benzaldehyde and benzyl moieties, and the methylene protons of the benzyl group.

Functional Group Expected Chemical Shift (ppm)
Aldehydic Proton9.5 - 10.5
Aromatic Protons6.5 - 8.0
Methylene Protons (O-CH2-Ph)4.5 - 5.5
Methoxy Protons (O-CH3)3.5 - 4.0

Biological Evaluation: Assessing Potency and Selectivity

The primary goal of synthesizing these derivatives is to inhibit ALDH1A3 selectively. This requires robust biological assays to determine their inhibitory concentration (IC50) and selectivity against other ALDH isoforms.

In Vitro Inhibition Assay Protocol:
  • Enzyme Preparation: Obtain purified recombinant human ALDH1A1, ALDH1A3, and ALDH3A1.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine the enzyme, NAD+, the test compound (at various concentrations), and the substrate (e.g., benzaldehyde).

  • Detection: Monitor the production of NADH at 340 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Two benzyloxybenzaldehyde derivatives, designated ABMM-15 and ABMM-16, have demonstrated potent and selective inhibition of ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively.[1]

In Silico Studies: Understanding the Mechanism of Action

Computational modeling provides valuable insights into the binding interactions between the inhibitors and the ALDH1A3 active site, guiding further optimization of the scaffold.

Molecular Docking Workflow:

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Retrieve ALDH1A3 PDB Structure Dock Perform Molecular Docking PDB->Dock Ligand Prepare Ligand (Benzyloxybenzaldehyde) Ligand->Dock Analyze Analyze Binding Interactions Dock->Analyze Visualize Visualize Poses Analyze->Visualize

Caption: Molecular docking workflow for benzyloxybenzaldehyde inhibitors.

Computational studies have supported the experimental findings, indicating a favorable binding of benzyloxybenzaldehyde derivatives within the ALDH1A3 active site.[1]

Safety and Handling of Benzaldehyde Derivatives

As with any chemical synthesis, proper safety precautions are paramount. Benzaldehyde derivatives may cause skin and eye irritation.[2]

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]

  • Storage: Store in a tightly closed container in a cool, dry place.[4]

Conclusion and Future Directions

Benzyloxybenzaldehyde derivatives represent a promising scaffold for the development of selective ALDH1A3 inhibitors. Their straightforward synthesis, coupled with their demonstrated potency and selectivity, makes them attractive candidates for further preclinical development. Future work should focus on optimizing the scaffold to improve pharmacokinetic properties and evaluating their efficacy in in vivo cancer models. The insights provided in this guide offer a solid foundation for researchers to build upon in the quest for novel cancer therapeutics targeting ALDH1A3.

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2024). Safety Data Sheet for 5-Fluoro-2-methoxybenzaldehyde.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

Sources

starting materials for 5-Benzyl-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Benzyl-2-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted benzaldehyde derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional substitution pattern offers multiple points for further chemical elaboration. This guide provides a detailed examination of the primary synthetic strategies for its preparation, focusing on the selection of starting materials and the rationale behind methodological choices. We present a comparative analysis of two robust synthetic routes: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a direct Friedel-Crafts benzylation. Each section includes detailed experimental protocols, mechanistic insights, and data presented to facilitate practical application in a research and development setting.

Strategic Overview: A Retrosynthetic Analysis

The synthesis of this compound can be approached by disconnecting the molecule at several key bonds. The most logical strategies involve either forming the C5-benzyl bond as the final key step or introducing the C1-aldehyde group onto a pre-assembled benzyl-methoxy-benzene core.

  • Strategy A: C-C Bond Formation via Cross-Coupling: This is arguably the most reliable and modular approach. It involves the disconnection of the bond between the C5 position of the benzaldehyde ring and the benzylic carbon. This strategy relies on a pre-functionalized aromatic core, such as 5-bromo-2-methoxybenzaldehyde, which can then be coupled with a suitable benzyl equivalent using modern organometallic catalysis.

  • Strategy B: C-C Bond Formation via Electrophilic Aromatic Substitution: This approach involves a direct Friedel-Crafts benzylation of 2-methoxybenzaldehyde. While potentially more atom-economical as it involves fewer pre-functionalization steps, this strategy must overcome challenges related to regioselectivity and potential side reactions.

  • Strategy C: Late-Stage Formylation: This less common approach would begin with 4-benzyl-anisole and introduce the aldehyde group at the C2 position. Directing the formylation to the sterically hindered position ortho to the methoxy group can be challenging and often results in mixtures of isomers.

Given the superior control, functional group tolerance, and typically higher yields, this guide will focus primarily on Strategy A, while presenting Strategy B as a viable alternative.

G cluster_A Strategy A: Cross-Coupling cluster_B Strategy B: Friedel-Crafts Target This compound Node_A1 5-Bromo-2-methoxybenzaldehyde Target->Node_A1 C-C Disconnection (Suzuki Coupling) Node_B1 2-Methoxybenzaldehyde Target->Node_B1 C-C Disconnection (Friedel-Crafts) Node_A2 Benzylboronic Acid Derivative (e.g., Potassium Benzyltrifluoroborate) Node_B2 Benzyl Halide or Alcohol

Figure 1: Retrosynthetic analysis of this compound.

Preferred Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

This two-step sequence, beginning with a commercially available or readily synthesized precursor, offers excellent control over regiochemistry and is compatible with a wide array of functional groups, making it the preferred method for reliable, scale-up synthesis.[1][2]

Synthesis of Key Intermediate: 5-Bromo-2-methoxybenzaldehyde

The crucial starting material for the cross-coupling approach is 5-bromo-2-methoxybenzaldehyde.[3] It can be efficiently prepared via two primary methods: the electrophilic bromination of 2-methoxybenzaldehyde or the formylation of p-bromoanisole. The formylation route is often preferred as it avoids handling elemental bromine and provides high regioselectivity.[4]

G pBromoanisole p-Bromoanisole DCM_DME 1) TiCl₄, Dichloromethyl methyl ether 2) CH₂Cl₂ pBromoanisole->DCM_DME Product 5-Bromo-2-methoxybenzaldehyde DCM_DME->Product

Figure 2: Synthesis of 5-bromo-2-methoxybenzaldehyde via formylation.

Experimental Protocol: Formylation of p-Bromoanisole [5][6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-bromoanisole (1.0 eq) in anhydrous methylene chloride (approx. 20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise via the dropping funnel over 15 minutes. The solution will typically turn into a deep red or purple slurry.

  • Formylating Agent Addition: After stirring for an additional 10 minutes, add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 90 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring it into a vigorously stirred beaker containing crushed ice and an excess of saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase twice with methylene chloride.

  • Purification: Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo. The resulting crude solid, 5-bromo-2-methoxybenzaldehyde, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

ReagentMolar Eq.Purpose
p-Bromoanisole1.0Starting Material
Titanium Tetrachloride (TiCl₄)2.0Lewis Acid Catalyst
1,1-Dichloromethyl methyl ether1.1Formylating Agent
Methylene Chloride (CH₂Cl₂)-Solvent
Sodium Bicarbonate (aq.)ExcessQuenching/Neutralization

Table 1: Reagents for the synthesis of 5-bromo-2-methoxybenzaldehyde.

Suzuki-Miyaura Cross-Coupling

With the bromo-intermediate in hand, the final C-C bond is formed. The Suzuki-Miyaura coupling is ideal due to the stability and low toxicity of the boronic acid reagents.[7] Using potassium benzyltrifluoroborate is particularly advantageous due to its high stability and ease of handling compared to the corresponding boronic acid.[7]

G BromoCmpd 5-Bromo-2-methoxybenzaldehyde Plus + BromoCmpd->Plus Borate Potassium Benzyltrifluoroborate Plus->Borate Catalyst PdCl₂(dppf) Cs₂CO₃, THF/H₂O Borate->Catalyst Product This compound Catalyst->Product

Figure 3: Suzuki-Miyaura coupling to form the target compound.

Experimental Protocol: Palladium-Catalyzed Benzylation [7][8]

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methoxybenzaldehyde (1.0 eq), potassium benzyltrifluoroborate (1.05 eq), cesium carbonate (Cs₂CO₃, 3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of THF and water (10:1 v/v) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 75-80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure product.

ComponentTypical LoadingPurpose
Palladium Catalyst1-5 mol%Catalyzes C-C bond formation
Base (e.g., Cs₂CO₃, K₂CO₃)2.0 - 3.0 eqActivates boronate complex
SolventTHF/H₂O, DME, TolueneReaction Medium
Temperature70 - 100 °CReaction Temperature

Table 2: Typical conditions for Suzuki-Miyaura cross-coupling.

Alternative Route: Friedel-Crafts Benzylation

A more direct, one-step approach is the Friedel-Crafts benzylation of 2-methoxybenzaldehyde. This reaction involves the electrophilic attack of a benzyl cation (or a related polarized complex) onto the electron-rich anisaldehyde ring.

Causality of Experimental Choice: The methoxy group is a strong ortho, para-director, while the aldehyde group is a deactivating meta-director. For the benzylation to occur at the desired C5 position (para to the methoxy group), the activating effect of the methoxy group must overcome the deactivating effect of the aldehyde. This is generally feasible, making this a plausible, albeit potentially lower-yielding, synthetic route.[9]

G Anisaldehyde 2-Methoxybenzaldehyde Plus + Anisaldehyde->Plus BnCl Benzyl Chloride Plus->BnCl Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid Catalyst BnCl->Catalyst Product This compound Catalyst->Product

Figure 4: Direct Friedel-Crafts benzylation approach.

General Protocol: Lewis-Acid Catalyzed Benzylation

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 eq) in an inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Reagent Addition: Cool the suspension to 0 °C. Add benzyl chloride (1.0 eq) dropwise.

  • Substrate Addition: Slowly add a solution of 2-methoxybenzaldehyde (1.2 eq) in the same solvent, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Extract with dichloromethane, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product will likely contain a mixture of isomers and poly-benzylated products. Purification via column chromatography is essential.

Trustworthiness and Caveats: The primary drawback of the Friedel-Crafts approach is the potential for side reactions. Polyalkylation can occur, and the harsh Lewis acidic conditions may not be suitable for substrates with sensitive functional groups. The use of modern, recyclable solid acid catalysts can mitigate some of these issues but may require higher temperatures.

Summary and Recommendations

For researchers requiring high purity, predictable outcomes, and scalability, the Suzuki-Miyaura coupling route is unequivocally recommended. While it involves an additional step to prepare the halogenated intermediate, the subsequent cross-coupling is highly reliable and chemoselective. The Friedel-Crafts route serves as a rapid, more atom-economical alternative for initial exploratory synthesis but requires more extensive optimization and purification.

FeatureSuzuki-Miyaura RouteFriedel-Crafts Route
Starting Materials p-Bromoanisole or 2-Methoxybenzaldehyde2-Methoxybenzaldehyde, Benzyl Chloride
Number of Steps 21
Regioselectivity Excellent (pre-defined)Good to Moderate
Typical Yields High (70-95% for coupling)Moderate to Low (30-60%)
Functional Group Tolerance ExcellentModerate
Scalability HighModerate (purification can be difficult)

Table 3: Comparison of primary synthetic routes.

References

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from PrepChem.com. [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from Bentham Science. [Link]

  • ResearchGate. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Request PDF. [Link]

  • ACG Publications. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Retrieved from acgpubs.org. [Link]

  • Dalton Transactions. (n.d.). Radical-Friedel–Crafts benzylation of arenes with benzyl ethers over 2H-MoS2: ether cleavage into carbon- and oxygen-centered radicals. RSC Publishing. [Link]

  • Mol, J. C., & Buffa, F. (2005). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 70(19), 7731–7734. [Link]

Sources

A Guide to the Structural Characterization of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural characterization of 5-Benzyl-2-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural steps but also the underlying scientific rationale for a robust and validated analytical workflow.

Introduction: The Significance of Structural Elucidation

This compound is a substituted aromatic aldehyde with potential applications as a precursor in the synthesis of various organic molecules, including pharmaceuticals and materials science compounds. Accurate and unambiguous structural characterization is a cornerstone of chemical research and development, ensuring the identity, purity, and properties of the synthesized compound. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a cohesive and irrefutable structural assignment.

I. Synthesis and Purification: The Foundation of Accurate Analysis

While a detailed synthesis protocol is beyond the scope of this guide, it is crucial to begin with a pure sample. The purification of this compound, typically achieved through column chromatography on silica gel, is a prerequisite for obtaining high-quality spectroscopic data. The choice of eluent system (e.g., a hexane/ethyl acetate gradient) is determined empirically to ensure separation from starting materials and byproducts.

II. The Analytical Workflow: A Multi-Pronged Approach

A validated structural characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR FT-IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry (GC-MS) Purification->MS Pure Sample Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the structural characterization of a synthesized organic compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3s1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group, causing it to appear far downfield.[1]
~7.6d1HAromatic (H-6)This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It appears as a doublet due to coupling with H-4.
~7.4-7.2m6HAromatic (Benzyl-H & H-3, H-4)The five protons of the benzyl group and the two other protons on the methoxy-substituted ring are expected to resonate in this region. The overlapping signals result in a complex multiplet.
~4.0s2HMethylene (-CH₂-)The two protons of the methylene bridge are chemically equivalent and appear as a singlet as they have no adjacent protons to couple with.
~3.9s3HMethoxy (-OCH₃)The three protons of the methoxy group are equivalent and appear as a sharp singlet.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~191Aldehyde (C=O)The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this region.[1][2]
~160Aromatic (C-2, C-OCH₃)The carbon attached to the electron-donating methoxy group is shielded and appears upfield compared to other aromatic carbons.
~140-125Aromatic (C-1, C-3, C-4, C-5, C-6 & Benzyl-C)The remaining aromatic carbons resonate in this range. The specific shifts are influenced by the substituents.
~56Methoxy (-OCH₃)The carbon of the methoxy group is shielded by the oxygen atom.
~38Methylene (-CH₂-)The aliphatic methylene carbon appears in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
~3060-3030C-H stretchAromaticIndicates the presence of a benzene ring.
~2950-2850C-H stretchAliphaticCorresponds to the methylene and methoxy groups.
~2820 & ~2720C-H stretchAldehydeA characteristic pair of peaks for the aldehyde C-H bond. The presence of these two peaks is a strong indicator of an aldehyde.[1]
~1700C=O stretchAldehydeA strong, sharp absorption characteristic of a carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.[1][2]
~1600 & ~1480C=C stretchAromaticIndicates the presence of the aromatic rings.
~1250C-O stretchAryl etherCorresponds to the C-O bond of the methoxy group.

Experimental Protocol for FT-IR:

  • Sample Preparation: A small amount of the neat liquid or solid sample can be placed between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

V. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.[3]

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at a mass-to-charge ratio (m/z) equal to its molecular weight.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Key expected fragments include:

    • Loss of H· (M-1): A peak at m/z corresponding to the molecular weight minus one, due to the loss of the aldehydic hydrogen.

    • Loss of ·CHO (M-29): A peak corresponding to the loss of the formyl radical.

    • Tropylium Ion (m/z 91): The benzyl group can rearrange to form the stable tropylium ion, which is a very common fragment for benzyl-containing compounds.

    • Loss of ·OCH₃ (M-31): Fragmentation involving the loss of the methoxy radical.

MS_Fragmentation M [M]⁺˙ (Molecular Ion) M-1 [M-H]⁺ M->M-1 - H• M-29 [M-CHO]⁺ M->M-29 - •CHO Tropylium [C₇H₇]⁺ (m/z 91) M->Tropylium Rearrangement

Caption: A simplified representation of potential fragmentation pathways for this compound in a mass spectrometer.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition: Inject the sample into the GC-MS system. The GC will separate the compound from any impurities, and the eluent will be directed into the mass spectrometer for ionization (typically by electron impact) and analysis.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

VI. Conclusion: A Unified Structural Assignment

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, FT-IR, and MS. Each technique provides complementary information, and the convergence of all data points to a single, consistent structure provides a high degree of confidence in the assignment. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical entities in research and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
  • (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Morressier. (2021, August 22). Synthesis and analysis of derivatives of dibenzalacetone aldol products.

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IUPAC name for 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Benzyl-2-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its structural framework, combining a reactive aldehyde, a directing methoxy group, and a lipophilic benzyl substituent, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, proposes a robust synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential applications, particularly as a scaffold for the development of novel therapeutics such as aldehyde dehydrogenase (ALDH) inhibitors. This document is intended for researchers and professionals in the fields of organic synthesis, chemical biology, and drug development.

Chemical Identity and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a benzene ring substituted with a formyl group (-CHO) at position 1, a methoxy group (-OCH₃) at position 2, and a benzyl group (-CH₂C₆H₅) at position 5.

Molecular Identifiers
IdentifierValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Canonical SMILES COc1cc(Cc2ccccc2)ccc1C=O
InChI InChI=1S/C15H14O2/c1-17-15-9-8-12(10-13(15)11-16)7-14-5-3-2-4-6-14/h2-6,8-11H,7H2,1H3
InChIKey FDLGNXACRUXJTH-UHFFFAOYSA-N
Structural Diagram

Structure of this compound

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. A logical route involves the benzylation of a suitable phenolic precursor followed by formylation. A key consideration is the regioselectivity of these reactions.

Retrosynthetic Analysis

A plausible retrosynthesis involves disconnecting the benzyl group, suggesting a Friedel-Crafts type reaction or, more practically, a Williamson ether synthesis followed by other transformations. However, a more direct and higher-yielding approach starts with a precursor already containing the hydroxyl and methoxy groups in the desired orientation, such as 2-hydroxy-5-bromobenzaldehyde, followed by a Suzuki or similar cross-coupling reaction. An alternative, and perhaps more straightforward laboratory synthesis, involves the benzylation of a protected 4-methoxyphenol derivative.

A robust proposed synthesis starts from 4-methoxyphenol .

retrosynthesis target This compound step1 Formylation (e.g., Reimer-Tiemann) target->step1 intermediate1 4-Benzyl-1-methoxybenzene step1->intermediate1 step2 Benzylation (Williamson Ether Synthesis or Friedel-Crafts) intermediate1->step2 start 4-Methoxyphenol step2->start

Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

This protocol is based on well-established organic reactions, such as the O-alkylation of phenols and subsequent formylation.[1]

Step 1: Synthesis of 4-benzyloxyphenol from 4-methoxyphenol (as a model for benzylation)

While our target is C-benzylation, a related O-benzylation protocol provides insight into the reagents. A general procedure for O-alkylation is as follows:

  • To a solution of the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in 10 mL of DMF, benzyl halide (1.0 eq.) is added.[1]

  • The resulting solution is stirred overnight at 70 °C.[1]

  • Upon reaction completion (monitored by TLC), the volume of DMF is reduced by evaporation under vacuum.[1]

  • To the resulting solution, 20 mL of water is added, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to afford the desired product.[1]

Proposed Step 2: Formylation of 4-Benzyl-1-methoxybenzene

The intermediate, 4-Benzyl-1-methoxybenzene, can be formylated using methods like the Reimer-Tiemann reaction . The methoxy group is an ortho-, para-director. Since the para position is blocked by the benzyl group, the formyl group is directed to the ortho position.

  • Dissolve 4-Benzyl-1-methoxybenzene in a solution of sodium hydroxide.

  • Add chloroform (CHCl₃) dropwise while maintaining the temperature. The Reimer-Tiemann reaction of 4-methoxyphenol is known to yield 2-hydroxy-5-methoxybenzaldehyde.[2][3]

  • The reaction proceeds via the electrophilic substitution of dichlorocarbene on the phenoxide ring.

  • After acidic workup, the desired this compound is obtained. The yield of this reaction can be variable, and optimization of conditions may be required.

An alternative formylation is the Vilsmeier-Haack reaction, which often provides better yields and regioselectivity.

synthesis_workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Formylation (Reimer-Tiemann) start 4-Methoxyphenol reagents1 Benzyl Bromide, K₂CO₃, DMF start->reagents1 intermediate 4-Benzyl-1-methoxybenzene reagents1->intermediate intermediate_in_step2 4-Benzyl-1-methoxybenzene reagents2 CHCl₃, NaOH, then H₃O⁺ product This compound reagents2->product intermediate_in_step2->reagents2

Proposed two-step synthesis of this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not available in common databases. The following properties are predicted based on its structure and data from analogous compounds such as 2-methoxybenzaldehyde and 5-bromo-2-methoxybenzaldehyde.[4][5]

Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Appearance White to pale yellow solid or oilAnalogy with substituted benzaldehydes[4]
Boiling Point > 250 °CHigher than 2-methoxybenzaldehyde (238 °C) due to increased molecular weight[4]
Melting Point 40-60 °CIntroduction of the benzyl group increases molecular weight and potential for crystal packing compared to 2-methoxybenzaldehyde (34-40 °C)[4]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, DCM). Insoluble in water.Based on the nonpolar character of the benzyl group and the aromatic ring.
logP ~3.5 - 4.5Estimated based on the contribution of the benzyl and methoxy groups.
Predicted Spectroscopic Data

The expected spectroscopic signatures are crucial for the characterization and confirmation of the synthesized product.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.3 ppm (s, 1H): Aldehydic proton (-CHO).

    • δ ~7.8 ppm (d, 1H): Aromatic proton ortho to the aldehyde group.

    • δ ~7.1-7.4 ppm (m, 6H): Aromatic protons of the benzyl ring and one proton on the main ring.

    • δ ~6.9 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

    • δ ~4.0 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-).

    • δ ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~190 ppm: Aldehyde carbonyl carbon.

    • δ ~160 ppm: Aromatic carbon attached to the methoxy group.

    • δ ~125-145 ppm: Aromatic carbons.

    • δ ~110 ppm: Aromatic carbon ortho to the methoxy group.

    • δ ~56 ppm: Methoxy carbon.

    • δ ~38 ppm: Methylene carbon of the benzyl group.

  • IR (KBr, cm⁻¹):

    • ~2820, 2720 cm⁻¹: C-H stretch of the aldehyde.

    • ~1680 cm⁻¹: C=O stretch of the aromatic aldehyde.

    • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

    • ~1020 cm⁻¹: Symmetric C-O-C stretch.

  • Mass Spectrometry (EI):

    • m/z 226 (M⁺): Molecular ion peak.

    • m/z 225 (M-1)⁺: Loss of the aldehydic proton.

    • m/z 197 (M-29)⁺: Loss of the CHO group.

    • m/z 135: Fragment corresponding to the tropylium ion from the benzyl group or a related fragment.

    • m/z 91: Tropylium ion (C₇H₇⁺), a characteristic fragment for benzyl compounds.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by its three main functional groups:

  • Aldehyde Group: Susceptible to nucleophilic attack, making it a precursor for the synthesis of alcohols (via reduction), carboxylic acids (via oxidation), imines, and oximes. It can also participate in various condensation reactions (e.g., Knoevenagel, Wittig).

  • Aromatic Ring: The electron-donating methoxy group and the weakly activating benzyl group make the ring susceptible to further electrophilic substitution. The positions ortho and para to the methoxy group are activated.

  • Benzyl Group: The methylene bridge can potentially be a site for radical halogenation under specific conditions.

Applications in Drug Discovery

Substituted benzaldehydes are prevalent scaffolds in medicinal chemistry. The combination of a benzyl and a methoxy group in this particular arrangement suggests potential utility in several areas.

A significant area of interest is the development of aldehyde dehydrogenase (ALDH) inhibitors . ALDH enzymes, particularly isoforms like ALDH1A3, are overexpressed in various cancer stem cells and contribute to therapy resistance.[1] The development of selective ALDH1A3 inhibitors is a promising strategy in oncology.[1]

A study on benzyloxybenzaldehyde derivatives revealed potent and selective inhibition of ALDH1A3.[1] The general structure of these inhibitors features a benzyloxy moiety attached to a benzaldehyde. This compound is a close structural analogue and could serve as a valuable starting point or scaffold for developing novel ALDH inhibitors. The benzyl group can occupy hydrophobic pockets in the enzyme's active site, while the aldehyde can interact with the catalytic residues.

logical_relationship cluster_compound This compound cluster_application Application in Drug Discovery compound Core Scaffold aldehyde Aldehyde Group (Reactive Handle) compound->aldehyde benzyl Benzyl Group (Lipophilicity, π-stacking) compound->benzyl methoxy Methoxy Group (H-bond acceptor, electronic tuning) compound->methoxy application ALDH1A3 Inhibition aldehyde->application Potential covalent or non-covalent interaction benzyl->application Binds to hydrophobic pocket target Cancer Stem Cells application->target

Relationship between structure and potential application.

Safety and Handling

As a substituted benzaldehyde, this compound should be handled with appropriate care in a laboratory setting. Based on data for related compounds, it may cause skin and eye irritation.[6][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule with considerable potential as a building block in organic synthesis and medicinal chemistry. While not a readily available chemical, its synthesis is feasible through established methodologies. Its structural features make it an attractive candidate for the development of novel therapeutics, particularly in the realm of oncology as an ALDH inhibitor. This guide provides a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile compound.

References

  • PubChem. 5-Hydroxy-2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. ortho-anisaldehyde. The Good Scents Company. [Link]

  • NIST. Benzaldehyde, 2-methoxy-. National Institute of Standards and Technology. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Wikimedia Foundation. [Link]

  • Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

  • Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.
  • NIST. Benzaldehyde, 2-methoxy- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Fauzi, A. R., et al. (2019). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. MDPI. [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University. [Link]

  • Google Patents. Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

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An In-depth Technical Guide to 5-Benzyl-2-methoxybenzaldehyde: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Benzyl-2-methoxybenzaldehyde is an aromatic organic compound characterized by a benzene ring substituted with a benzyl group at the 5-position, a methoxy group at the 2-position, and a formyl (aldehyde) group at the 1-position. This molecule holds significant interest for researchers and professionals in drug development and organic synthesis due to its unique combination of functional groups. The presence of the aldehyde offers a reactive site for various chemical transformations, the methoxy group influences the electronic properties of the aromatic ring, and the benzyl group provides a lipophilic region, potentially impacting biological activity and solubility. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of this compound.

Physicochemical Properties

The precise experimental determination of all physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on the known properties of structurally similar compounds such as 2-methoxybenzaldehyde and other substituted benzaldehydes, we can estimate its key characteristics.

PropertyEstimated ValueReference/Basis for Estimation
Molecular Formula C₁₅H₁₄O₂Based on chemical structure
Molecular Weight 226.27 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow solid or oilGeneral appearance of aromatic aldehydes
Melting Point Estimated in the range of 40-60 °CComparison with substituted benzaldehydes
Boiling Point > 250 °CExtrapolation from similar aromatic aldehydes[1]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in waterBased on the presence of a large nonpolar benzyl group and a polar aldehyde group
CAS Number Not readily availableIndicates the compound may not be commercially common

Synthesis of this compound

A plausible synthetic route to this compound can be devised starting from commercially available precursors, such as 2-hydroxy-5-bromobenzaldehyde. The synthesis would involve two key transformations: a Suzuki coupling to introduce the benzyl group and a Williamson ether synthesis to methylate the hydroxyl group.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Williamson Ether Synthesis 2-hydroxy-5-bromobenzaldehyde 2-hydroxy-5-bromobenzaldehyde Pd catalyst Pd(PPh₃)₄, Base 2-hydroxy-5-bromobenzaldehyde->Pd catalyst Benzylboronic acid Benzylboronic acid Benzylboronic acid->Pd catalyst 5-Benzyl-2-hydroxybenzaldehyde 5-Benzyl-2-hydroxybenzaldehyde Pd catalyst->5-Benzyl-2-hydroxybenzaldehyde 5-Benzyl-2-hydroxybenzaldehyde_2 5-Benzyl-2-hydroxybenzaldehyde Base Base (e.g., K₂CO₃) 5-Benzyl-2-hydroxybenzaldehyde_2->Base Methyl iodide Methyl Iodide (CH₃I) Methyl iodide->Base This compound This compound Base->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Suzuki Coupling for the Synthesis of 5-Benzyl-2-hydroxybenzaldehyde

  • To a solution of 2-hydroxy-5-bromobenzaldehyde (1.0 eq) and benzylboronic acid (1.2 eq) in a suitable solvent such as toluene or a mixture of dioxane and water.

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-benzyl-2-hydroxybenzaldehyde.

Step 2: Williamson Ether Synthesis for the Synthesis of this compound

  • Dissolve the 5-benzyl-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the hydroxyl group.

  • Add methyl iodide (CH₃I, 1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Filter off the solid base and concentrate the filtrate.

  • Purify the resulting crude product by column chromatography to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the different types of protons in the molecule.

  • Aldehydic Proton: A singlet around δ 9.8-10.5 ppm.

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-7.8 ppm). The protons on the benzaldehyde ring will appear as distinct signals due to their different chemical environments. The five protons of the benzyl group will likely appear as a multiplet.

  • Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.8-4.0 ppm.

  • Benzylic Protons: A singlet for the -CH₂- group of the benzyl substituent around δ 4.0-4.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 190-195 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Methoxy Carbon: A signal for the -OCH₃ carbon at approximately δ 55-60 ppm.

  • Benzylic Carbon: A signal for the -CH₂- carbon around δ 35-45 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups.[2][3]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O Stretch (Ether): A characteristic band in the region of 1240-1260 cm⁻¹.

  • Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 226.27. Fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and cleavage of the benzyl group.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_aromatic Aromatic Ring Reactions main This compound oxidation Oxidation (e.g., KMnO₄) main->oxidation reduction Reduction (e.g., NaBH₄) main->reduction wittig Wittig Reaction (Ph₃P=CHR) main->wittig electrophilic Electrophilic Aromatic Substitution (e.g., Nitration) main->electrophilic product_acid Carboxylic Acid oxidation->product_acid product_alcohol Alcohol reduction->product_alcohol product_alkene Alkene wittig->product_alkene product_substituted Substituted Ring electrophilic->product_substituted

Caption: Key reaction pathways for this compound.

  • Reactions of the Aldehyde Group: The aldehyde functional group is the most reactive site. It can undergo:

    • Oxidation: To the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    • Reduction: To the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

    • Nucleophilic Addition: Reacts with various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

    • Reductive Amination: Can be converted to an amine in the presence of ammonia or a primary/secondary amine and a reducing agent.

  • Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the methoxy (ortho-, para-directing and activating) and benzyl (ortho-, para-directing and weakly activating) groups will influence the position of substitution.

Conclusion

This compound is a multifaceted molecule with significant potential in synthetic chemistry and medicinal research. While direct experimental data is sparse, its properties and reactivity can be reliably inferred from related compounds. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for its exploration in various applications. The combination of its reactive aldehyde, electron-donating methoxy group, and lipophilic benzyl moiety makes it an attractive building block for the synthesis of more complex molecular architectures.

References

  • Royal Society of Chemistry. (2016).
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-((4-methylbenzyl)oxy)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-Methoxybenzaldehyde. Retrieved from [Link]

  • Supporting Information for: Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-methoxy-.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). Retrieved from [Link]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • SpectraBase. (n.d.). 5-Methoxy-2-nitro-4-[(2-nitrobenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(methoxymethyl)benzaldehyde. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2018). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 124(4), 486-492.
  • Arı, M., et al. (2012). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 24(12), 5785-5787.
  • Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Chemistry and Chemical Sciences, 8(3), 493-501.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

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5-Benzyl-2-methoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Methoxybenzaldehydes: Focus on the 2-Methoxybenzaldehyde Core and the Putative 5-Benzyl Derivative

Introduction

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and fragrance industries. Their reactivity, centered around the electrophilic aldehyde and the nucleophilic aromatic ring, allows for a vast array of chemical transformations. This guide provides a detailed examination of 2-methoxybenzaldehyde (o-anisaldehyde), a well-characterized member of this family. Due to the limited availability of specific data for 5-benzyl-2-methoxybenzaldehyde, this document will establish a comprehensive understanding of the parent compound, 2-methoxybenzaldehyde, and extrapolate the expected physicochemical properties, synthetic strategies, and analytical characteristics of its 5-benzyl derivative. This approach is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these scaffolds.

Core Compound Profile: 2-Methoxybenzaldehyde

2-Methoxybenzaldehyde is an organic compound consisting of a benzene ring substituted with an adjacent formyl and methoxy group.[1]

Molecular Formula and Molecular Weight

The foundational step in any chemical analysis is the precise determination of a compound's molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall molecular characterization.

  • Chemical Formula: C₈H₈O₂[1][2][3][4][5]

  • Molecular Weight (Mass): 136.15 g/mol [1][5][6]

IdentifierValueSource
Molecular Formula C₈H₈O₂NIST[2][3][4], Wikipedia[1]
Molecular Weight 136.15 g/mol Sigma-Aldrich[6], Wikipedia[1]
CAS Number 135-02-4NIST[2][3][4], Wikipedia[1]

Physicochemical and Spectroscopic Properties of 2-Methoxybenzaldehyde

The physical state, solubility, and spectroscopic fingerprint of a molecule are indispensable for its practical application and identification.

Physical Properties

2-Methoxybenzaldehyde is a colorless liquid or solid with a characteristic sweet aroma.[1][7] Its physical properties are summarized below.

PropertyValueSource
Appearance Colorless liquid or crystalline powderWikipedia[1], The Good Scents Company[7]
Density 1.127 g/mL at 25 °CSigma-Aldrich[6], Wikipedia[1]
Melting Point 34–40 °CWikipedia[1]
Boiling Point 238 °C at 760 mmHgThe Good Scents Company[7]
Flash Point 117.78 °CThe Good Scents Company[7]
Solubility Soluble in ethanol, propylene glycol; sparingly soluble in water.TGSC[7], Leffingwell[5]
Spectroscopic Profile

Spectroscopic analysis provides a detailed view of the molecular structure. For 2-methoxybenzaldehyde, key data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for its identification.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-methoxybenzaldehyde will prominently feature a strong absorption band around 1686 cm⁻¹, which is characteristic of the C=O stretch of the aromatic aldehyde.[8] Other significant peaks include C-H stretches for the aromatic ring and aldehyde, and C-O stretches for the methoxy group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aldehydic proton (around 10 ppm), the aromatic protons (in the 7-8 ppm region), and a sharp singlet for the methoxy protons (around 3.9 ppm).

    • ¹³C NMR: The carbon NMR will display a signal for the carbonyl carbon around 190 ppm, signals for the aromatic carbons, and a signal for the methoxy carbon around 55 ppm.[9]

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.[4]

Synthesis and Derivatization: The Path to this compound

While direct synthetic routes for this compound are not readily found in the literature, a plausible pathway can be designed based on established organic reactions. The synthesis would likely start from a more common precursor, such as 2-hydroxy-5-substituted-benzaldehyde, and involve a benzylation step. A well-documented related synthesis is that of 2,5-dimethoxybenzaldehyde from 4-methoxyphenol.[10][11]

Proposed Synthetic Workflow

A logical synthetic approach would involve the formylation of a benzylated phenol, or the benzylation of a formylated phenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[10][12]

Synthetic_Pathway_for_5_Benzyl_2_methoxybenzaldehyde cluster_0 Pathway A: Late-stage Benzylation cluster_1 Pathway B: Early-stage Benzylation Start_A 4-Methoxyphenol Intermediate_A1 2-Hydroxy-5-methoxybenzaldehyde Start_A->Intermediate_A1 Reimer-Tiemann Reaction Intermediate_A2 Protection Step (e.g., MOM ether) Intermediate_A1->Intermediate_A2 Protection Intermediate_A3 Halogenation (e.g., NBS) at C5 Intermediate_A2->Intermediate_A3 Bromination Intermediate_A4 Suzuki or Stille Coupling with Benzyl-reagent Intermediate_A3->Intermediate_A4 Cross-Coupling Intermediate_A5 Deprotection Intermediate_A4->Intermediate_A5 Deprotection Product_A This compound Intermediate_A5->Product_A Methylation Start_B 4-Benzyloxyphenol Intermediate_B1 Formylation Start_B->Intermediate_B1 Duff or Vilsmeier-Haack Intermediate_B2 Methylation of Phenol Intermediate_B1->Intermediate_B2 Williamson Ether Synthesis Product_B This compound Intermediate_B2->Product_B Rearrangement/ Final Product

Caption: Plausible synthetic pathways to this compound.

Detailed Experimental Protocol (Hypothetical): Reimer-Tiemann Formylation

This protocol is based on the synthesis of 2-hydroxy-5-methoxybenzaldehyde and serves as a foundational step.[10]

  • Reaction Setup: Dissolve the starting phenol (e.g., 4-methoxyphenol) in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Addition of Reagent: While vigorously stirring, slowly add chloroform to the solution. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.

  • Reaction Progression: Heat the mixture under reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl). The product will precipitate out or can be extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The crude product is then purified, typically by steam distillation or column chromatography, to yield the pure hydroxybenzaldehyde.

The Impact of 5-Benzyl Substitution

The introduction of a benzyl group at the 5-position of the 2-methoxybenzaldehyde scaffold would significantly alter its properties.

  • Molecular Weight and Formula: The formula would become C₁₅H₁₄O₂ and the molecular weight would increase to approximately 226.27 g/mol .

  • Physicochemical Properties: The large, nonpolar benzyl group would decrease its solubility in polar solvents like water and increase its melting and boiling points due to increased van der Waals forces.

  • Spectroscopic Properties:

    • ¹H NMR: New signals corresponding to the benzylic protons (a singlet around 4.0 ppm) and the additional five aromatic protons of the benzyl group would appear.

    • ¹³C NMR: Additional signals for the benzylic carbon and the carbons of the second aromatic ring would be present.

    • IR: The fundamental peaks would remain, but additional C-H stretching and bending vibrations for the new aromatic ring would be observed.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial building blocks in medicinal chemistry. The benzyloxybenzaldehyde scaffold, for instance, has been identified as a promising starting point for the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[13] The structural motifs present in this compound could be of interest in designing molecules with potential antioxidant or other pharmacological activities.[14]

Workflow for Biological Screening

Biological_Screening_Workflow Compound Synthesized 5-Benzyl-2- methoxybenzaldehyde Purity Purity Analysis (HPLC, NMR) Compound->Purity Primary_Screen Primary Biological Screen (e.g., Antioxidant Assay, Enzyme Inhibition) Purity->Primary_Screen Hit_Identified Hit Identification Primary_Screen->Hit_Identified Dose_Response Dose-Response and IC50 Determination Hit_Identified->Dose_Response Active Lead_Opt Lead Optimization Hit_Identified->Lead_Opt Inactive Secondary_Screen Secondary Assays (e.g., Cell Viability, Specificity) Dose_Response->Secondary_Screen Secondary_Screen->Lead_Opt

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

While this compound is not a widely documented compound, a thorough understanding of its core structure, 2-methoxybenzaldehyde, provides a solid foundation for its synthesis and characterization. By leveraging established synthetic methodologies and predictive analysis of its properties, researchers can effectively approach the design and study of this and other novel substituted benzaldehydes for applications in drug discovery and materials science.

References

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook. Retrieved from [Link][2][3][4]

  • Leffingwell & Associates. (n.d.). 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link][5]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link][12]

  • Wikipedia. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link][15]

  • Al-Majdhoub, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(15), 4478. Retrieved from [Link][13]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde. Retrieved from [16]

  • The Good Scents Company. (n.d.). ortho-anisaldehyde. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link][9]

  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Retrieved from [Link][11]

  • MDPI. (n.d.). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. Retrieved from [Link][14]

  • Reddit. (2018). Interpreting IR spectra for methoxybenzaldehyde. Retrieved from [Link][8]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Benzyl-2-methoxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Aromatic Aldehyde in Complex Synthesis

5-Benzyl-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde whose unique structural arrangement offers significant strategic advantages in organic synthesis. The interplay between its reactive aldehyde functionality, the electron-donating methoxy group, and the sterically influential benzyl substituent makes it a valuable precursor for a range of complex molecular architectures. The methoxy group at the ortho position activates the aldehyde and can influence the conformation of synthetic intermediates, while the meta-benzyl group provides a lipophilic handle and a site for further functionalization.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in constructing key molecular frameworks relevant to medicinal chemistry and materials science. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for its most critical transformations.

Core Application 1: Synthesis of Stilbene Scaffolds via the Wittig Reaction

Stilbenes and their derivatives (stilbenoids) are a class of compounds possessing a C6-C2-C6 structural skeleton and are of immense interest due to their wide-ranging biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The Wittig reaction is a premier method for synthesizing alkenes with high regioselectivity, making it an ideal strategy for accessing stilbene cores from aldehydes.[4]

Mechanistic Rationale

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[5] The reaction proceeds through a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses into a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. The formation of the stable P=O double bond is the thermodynamic driving force for this reaction.

Wittig_Mechanism aldehyde This compound (Electrophile) betaine Betaine Intermediate aldehyde->betaine Nucleophilic Attack ylide Phosphorus Ylide (Nucleophile) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure stilbene Stilbene Derivative (Alkene) oxaphosphetane->stilbene Fragmentation tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: General workflow of the Wittig reaction.

Protocol: Synthesis of a 5-Benzyl-2-methoxystilbene Derivative

This protocol details the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equivalents) portion-wise. Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. Using NaH in THF is a standard method for generating non-stabilized ylides.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red/orange ylide indicates a successful reaction.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine. Causality: The washing steps remove the inorganic salts and the water-soluble triphenylphosphine oxide byproduct, simplifying purification.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product, which contains the desired stilbene and triphenylphosphine oxide, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. This separates the less polar stilbene product from the more polar triphenylphosphine oxide.[6]

ParameterConditionRationale
Phosphonium Salt Benzyltriphenylphosphonium chloridePrecursor to the nucleophilic ylide required for C=C bond formation.
Base NaH or KOtBuStrong base needed to deprotonate the phosphonium salt.[7]
Solvent Anhydrous THF / DMFAprotic solvent required to prevent quenching of the strong base and ylide.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; reaction then proceeds at RT.
Reaction Time 12-24 hoursAllows for complete consumption of the limiting aldehyde reagent.
Typical Yield >80%The Wittig reaction is generally high-yielding for alkene synthesis.[7]

Core Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic compounds. They are readily synthesized via the Claisen-Schmidt condensation, a variant of the aldol condensation.[8]

Mechanistic Rationale

This base-catalyzed reaction involves two key stages. First, the base (e.g., hydroxide) abstracts an acidic α-proton from a ketone (e.g., acetophenone) to form a nucleophilic enolate.[9][10] Second, this enolate attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[11]

Claisen_Schmidt Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration ketone Acetophenone enolate Enolate (Nucleophile) ketone->enolate Base (OH⁻) alkoxide Alkoxide Intermediate enolate->alkoxide aldehyde 5-Benzyl-2-methoxy- benzaldehyde aldehyde->alkoxide aldol Aldol Adduct (β-Hydroxy Ketone) alkoxide->aldol H₂O chalcone Chalcone Product aldol->chalcone -H₂O (Base)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Protocol: Synthesis of a 5-Benzyl-2-methoxychalcone

This protocol describes the reaction between this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%) or Methanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol. Causality: Ethanol serves as a mutual solvent for both the organic reactants and the aqueous base catalyst.[8]

    • Prepare a 10-20% aqueous solution of NaOH.

    • While stirring the ethanolic solution at room temperature, slowly add the NaOH solution dropwise.

  • Reaction and Precipitation:

    • Continue stirring the mixture at room temperature for 2-10 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation and Purification:

    • Once the reaction is complete, pour the reaction mixture into a beaker of cold water or crushed ice.[7]

    • Acidify the mixture with dilute HCl until it is slightly acidic (pH ~5-6). This neutralizes the excess base and protonates any phenoxide species.

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.[8]

    • Dry the crude chalcone in a desiccator or oven at low heat.

  • Recrystallization:

    • Recrystallize the crude solid from a suitable solvent, typically ethanol, to obtain the pure chalcone product.[8][11]

ParameterConditionRationale
Ketone AcetophenoneProvides the enolizable α-protons necessary for enolate formation.
Base Aqueous NaOH or KOHCatalyzes both the enolate formation and the final dehydration step.[9]
Solvent Ethanol / WaterCosolvent system to dissolve both polar and nonpolar reactants.
Temperature Room TemperatureSufficient for the reaction to proceed; avoids side reactions.
Workup Acidification & PrecipitationNeutralizes the catalyst and forces the water-insoluble product out of solution.
Typical Yield 50-85%Yields can vary based on substituents, but are generally good.[10]

Conclusion

This compound is a highly effective and versatile building block in organic synthesis. Its utility in constructing stilbene and chalcone frameworks—scaffolds central to numerous biologically active compounds—is well-established through robust and reliable protocols like the Wittig reaction and Claisen-Schmidt condensation. The methodologies presented herein provide a practical and mechanistically grounded guide for researchers aiming to leverage this key intermediate in drug discovery and materials science endeavors.

References

  • Synthesis of Stilbene Derivatives. Refubium, Free University of Berlin.

  • Stilbenes Preparation and Analysis. Wiley-VCH.

  • The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products. Benchchem.

  • Synthesis of stilbene derivatives. ResearchGate.

  • Pterostilbene synthesis method. Google Patents (CN103102254A).

  • Synthetic approaches toward stilbenes and their related structures. SciSpace.

  • Wittig Reaction. University of Colorado Boulder, Department of Chemistry.

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  • 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis. ChemicalBook.

  • 2-Hydroxy-5-methoxybenzaldehyde. PubChem, National Center for Biotechnology Information.

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.

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  • Process for preparing 2-alkoxy-5-methoxybenzaldehyde. Google Patents (US3867458A).

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  • Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.

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  • The WITTIG REACTION With CHEMILUMINESCENCE! University of Delaware.

  • 5-Hydroxy-2-Methoxybenzaldehyde. PubChem, National Center for Biotechnology Information.

  • What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? Bloom Tech.

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  • An Introduction to Aldol Condensation. AZoM.

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  • How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory? Shaanxi BLOOM Tech Co.

  • CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. YouTube, Aurora Chemistry for Everyone.

  • P-methoxybenzaldehyde patented technology retrieval search results. Patsnap.

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.

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Application Notes and Protocols: 5-Benzyl-2-methoxybenzaldehyde as a Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Scaffolds with a Benzylated Benzaldehyde Core

Substituted benzaldehydes are foundational pillars in the edifice of medicinal chemistry, serving as versatile starting materials for a vast array of biologically active heterocyclic compounds.[1][2] The strategic placement of different functional groups on the benzaldehyde ring allows for the fine-tuning of steric and electronic properties, which in turn dictates the molecule's reactivity and the pharmacological profile of its derivatives. Within this context, 5-Benzyl-2-methoxybenzaldehyde emerges as a precursor of significant, yet largely untapped, potential. Its unique architecture, featuring a reactive aldehyde function, an electron-donating methoxy group, and a lipophilic benzyl moiety, offers a compelling combination for the synthesis of novel chemical entities. The benzyl group, in particular, can enhance binding to biological targets through hydrophobic interactions and has been associated with a range of pharmacological activities.[1][3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis and utility of this compound. We present a robust, proposed synthetic protocol for the precursor itself, followed by detailed methodologies for its application in the construction of high-value medicinal scaffolds, including α,β-unsaturated systems, dihydropyrimidinones (DHPMs), and quinazolines.

Proposed Synthesis of the Precursor: this compound

As a bespoke precursor, this compound is not readily commercially available. We propose a highly efficient and modular synthetic route via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild conditions and broad functional group tolerance, making it ideal for this purpose.[5] The synthesis starts from the readily accessible 5-bromo-2-methoxybenzaldehyde.[6][7][8]

Synthetic Workflow Overview

The proposed synthesis is a one-step cross-coupling reaction that forms a C(sp²)-C(sp³) bond between the aryl bromide and a benzylboronic acid derivative.

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling A 5-Bromo-2-methoxybenzaldehyde C This compound A->C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) B Benzylboronic Acid B->C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with alkylboronic acids.[5]

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Benzylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxybenzaldehyde (1.0 eq), benzylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Causality and Optimization:

  • Catalyst Choice: Pd(dppf)Cl₂ is an excellent catalyst for cross-coupling reactions involving aryl bromides due to its high stability and efficiency.[5]

  • Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without causing unwanted side reactions.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base, promoting an efficient reaction.[9]

Application 1: Synthesis of α,β-Unsaturated Scaffolds via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds.[10][11] Reacting this compound with active methylene compounds provides access to a variety of α,β-unsaturated derivatives, which are precursors to numerous pharmaceuticals and other biologically active molecules.[12][13][14]

Knoevenagel Condensation Workflow

G A This compound C α,β-Unsaturated Product A->C Base Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile (or ethyl cyanoacetate)

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Reactant 1Reactant 2CatalystSolventExpected Product
This compoundMalononitrilePiperidineEthanol2-(5-Benzyl-2-methoxybenzylidene)malononitrile
This compoundEthyl CyanoacetatePiperidineEthanolEthyl 2-cyano-3-(5-benzyl-2-methoxyphenyl)acrylate

Application 2: Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

The Biginelli reaction is a multi-component reaction that provides efficient access to dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and calcium channel blocking properties.[15][16][17]

Biginelli Reaction Workflow

G A This compound D Dihydropyrimidinone (DHPM) A->D Acid Catalyst (e.g., HCl, I₂) Solvent (e.g., Ethanol) Reflux B β-Ketoester (e.g., Ethyl Acetoacetate) B->D C Urea (or Thiourea) C->D

Caption: Biginelli reaction for DHPM synthesis.

Detailed Experimental Protocol: Biginelli Reaction

This protocol is based on classical Biginelli reaction conditions.[18][19]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Application 3: Synthesis of Quinazolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[20][21][22][23] Several synthetic routes to quinazolines utilize substituted benzaldehydes as key starting materials.

Quinazoline Synthesis Workflow

A common method involves the reaction of a substituted benzaldehyde with a 2-aminobenzylamine or a related derivative, often catalyzed by an oxidizing agent.[21]

G A This compound C Quinazoline Derivative A->C Catalyst/Oxidant (e.g., I₂) Solvent (e.g., EtOH) Reflux B 2-Aminobenzylamine B->C

Caption: Synthesis of quinazoline derivatives.

Detailed Experimental Protocol: Quinazoline Synthesis

This protocol is adapted from iodine-catalyzed methods for quinazoline synthesis.[20][21]

Materials:

  • This compound

  • 2-Aminobenzylamine

  • Iodine (I₂)

  • Ethanol

Procedure:

  • To a solution of 2-aminobenzylamine (1.0 eq) in ethanol, add this compound (1.0 eq).

  • Add a catalytic amount of iodine (0.2 eq) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazoline derivative.

ParameterSuzuki CouplingKnoevenagel CondensationBiginelli ReactionQuinazoline Synthesis
Key Reagents Benzylboronic acid, Pd catalyst, BaseActive methylene compound, Baseβ-Ketoester, Urea, Acid2-Aminobenzylamine, I₂
Solvent Dioxane/H₂OEthanolEthanolEthanol
Temperature 90 °CRoom TemperatureRefluxReflux
Reaction Time 12-18 hours2-4 hours4-6 hours6-8 hours
Product Class Substituted Benzaldehydeα,β-Unsaturated CompoundDihydropyrimidinoneQuinazoline

Conclusion

This compound represents a highly promising, albeit underexplored, precursor for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The methodologies outlined in these application notes, from its proposed synthesis via Suzuki-Miyaura coupling to its application in Knoevenagel condensations, Biginelli reactions, and quinazoline syntheses, provide accessible and efficient routes for its utilization. The presence of the benzyl and methoxy moieties offers unique opportunities for modulating the physicochemical and pharmacological properties of the resulting derivatives, making this precursor a valuable tool for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

References

  • PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available from: [Link]

  • Beilstein Journals. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Available from: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]

  • National Institutes of Health. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

  • Beilstein Journals. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Available from: [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]

  • ResearchGate. Synthesis of quinazoline derivatives.[a,b]. Available from: [Link]

  • Google Patents. Synthesis of quinazolinone libraries and derivatives thereof.
  • Jurnal Kimia Riset. 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Available from: [Link]

  • ResearchGate. different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. Available from: [Link]

  • National Institutes of Health. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 5-Bromo-2-methoxybenzaldehyde in Modern Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • SciELO. On the application of knoevenagel condensation for the synthesis of benzylidene benzothiazine compounds and structural study. Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

  • ResearchGate. Knoevenagel condensation between different substituted benzaldehydes... Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... Available from: [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]

  • MDPI. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available from: [Link]

  • National Institutes of Health. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Available from: [Link]

  • PubMed. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

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reaction mechanism of 5-Benzyl-2-methoxybenzaldehyde with [specific reactant]

Author: BenchChem Technical Support Team. Date: February 2026

To proceed with your request for a detailed application note on the reaction mechanism of 5-Benzyl-2-methoxybenzaldehyde, you must first specify the reactant.

The identity of the co-reactant is the single most critical factor that determines the resulting chemical transformation, the underlying reaction mechanism, and the corresponding experimental protocol. The aldehyde functional group in this compound is versatile and can participate in a wide array of reactions.

For example, depending on the reactant, the reaction could be:

  • Nucleophilic Addition: (e.g., with a Grignard reagent, organolithium reagent, or cyanide) resulting in the formation of a secondary alcohol or cyanohydrin.

  • Reductive Amination: (e.g., with an amine and a reducing agent like sodium triacetoxyborohydride) to form a secondary or tertiary amine.

  • Wittig Reaction: (e.g., with a phosphorus ylide) to convert the aldehyde into an alkene.

  • Reduction: (e.g., with sodium borohydride or lithium aluminum hydride) to yield the corresponding primary alcohol.

  • Oxidation: (e.g., with potassium permanganate or a Tollens' reagent) to form a carboxylic acid.

  • Condensation Reactions: (e.g., an Aldol or Knoevenagel condensation) with enolates or active methylene compounds.

Each of these potential reactions involves a distinct mechanism, requires a unique set of experimental conditions (solvents, temperature, catalysts), and has a different body of scientific literature for citation.

Please provide the specific chemical name or structure of the reactant you are interested in. Once you provide this information, I can generate the comprehensive, in-depth technical guide you have requested.

Application Notes and Protocols for 5-Benzyl-2-methoxybenzaldehyde in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Benzene-Based Building Block

In the landscape of pharmaceutical synthesis, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Substituted benzaldehydes are a cornerstone of this process, offering a reactive aldehyde functionality for the construction of complex molecular architectures.[1] 5-Benzyl-2-methoxybenzaldehyde is an emerging aromatic aldehyde that presents a unique combination of structural motifs: a reactive aldehyde, a methoxy group that modulates electronic properties, and a benzyl substituent that can be pivotal for biological activity.

While direct literature on this compound is nascent, its constituent parts are well-represented in a multitude of bioactive compounds. The 2-methoxybenzaldehyde core is found in molecules with applications ranging from anticonvulsants to serotonin receptor modulators.[2] Furthermore, the incorporation of a benzyl group is a common strategy in medicinal chemistry to enhance binding affinity to biological targets, as seen in various kinase inhibitors and anti-proliferative agents.[3]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the synthesis and utilization of this compound in pharmaceutical manufacturing. The protocols and insights presented herein are derived from established methodologies for structurally analogous compounds, offering a robust starting point for the exploration of this promising intermediate.

Physicochemical Properties and Handling

PropertyValue (Predicted)
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Note: The physicochemical properties are predicted based on the chemical structure and may vary.

Proposed Synthetic Pathway: A Modern Approach to a Novel Intermediate

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance and mild reaction conditions, making it an ideal choice for the synthesis of complex organic molecules.[4][5] The proposed pathway commences with the commercially available 5-bromo-2-methoxybenzaldehyde and a suitable benzylboronic acid derivative.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow for this compound reagent1 5-Bromo-2-methoxybenzaldehyde catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagent1->catalyst Reactant reagent2 Benzylboronic Acid or Ester reagent2->catalyst Reactant product This compound catalyst->product Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Protocol for the Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2-methoxybenzaldehyde and benzylboronic acid.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Benzylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (1.0 eq), benzylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio (v/v).

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Pharmaceutical Applications and Exemplary Protocols

The unique structural features of this compound make it a valuable precursor for a variety of pharmacologically active molecules. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build heterocyclic scaffolds.

Application 1: Synthesis of Chalcone Derivatives as Precursors for Flavonoids

Chalcones are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6] this compound can be used in a Claisen-Schmidt condensation to synthesize novel chalcones.

Diagram of Chalcone Synthesis Workflow

Chalcone Synthesis Workflow start This compound conditions Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) start->conditions Reactant reagent Substituted Acetophenone reagent->conditions Reactant product Substituted Chalcone conditions->product Claisen-Schmidt Condensation

Caption: Synthesis of a chalcone derivative from this compound.

Protocol for the Synthesis of a 5-Benzyl-2-methoxychalcone Derivative

Objective: To synthesize a chalcone derivative via the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a precipitate may be observed.

  • Neutralization: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Isolation and Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Application 2: Reductive Amination for the Synthesis of Novel Benzylamines

Reductive amination is a powerful method for the synthesis of amines. The resulting benzylamine derivatives from this compound can be key intermediates for compounds targeting a range of biological systems, including G-protein coupled receptors and ion channels.

Protocol for Reductive Amination

Objective: To synthesize a secondary or tertiary amine from this compound and a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the imine or enamine intermediate.

  • Reduction: Add the reducing agent (STAB or NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography to yield the desired benzylamine.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for pharmaceutical manufacturing. Its strategic combination of a reactive aldehyde, a methoxy group, and a benzyl moiety provides a rich platform for the synthesis of a diverse array of potentially bioactive molecules. The synthetic protocols detailed in these application notes, based on robust and well-established chemical transformations, offer a clear pathway for the production and utilization of this novel intermediate. As the demand for innovative drug candidates continues to grow, the exploration of such unique molecular scaffolds will be instrumental in the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles.
  • Merino, E., Melo, R. P. A., Ortega-Guerra, M., Ribagorda, M., & Carreño, M. C. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088-4092.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Jarrahpour, A. A., Esmaeilbeig, A. R., & Zarei, M. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371.
  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Leveraging 4-Hydroxy-2-methoxybenzaldehyde in Fine Chemical Production. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Benchchem. (n.d.). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2018). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

Sources

Application Note: Synthesis of (E)-1-(5-Benzyl-2-methoxystyryl)benzene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Wittig Reaction of 5-Benzyl-2-methoxybenzaldehyde

Abstract

This document provides a detailed experimental protocol for the synthesis of (E)-1-(5-benzyl-2-methoxystyryl)benzene, a stilbene derivative, from this compound. The core transformation is achieved via the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. This protocol outlines the in-situ preparation of the phosphorus ylide from benzyltriphenylphosphonium chloride and a strong base, followed by its reaction with the aldehyde substrate. The guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive workflow from reagent preparation to product purification and characterization. The rationale behind critical experimental steps is discussed to ensure both reproducibility and a deeper understanding of the reaction mechanism.

Reaction Principle and Mechanism

The Wittig reaction, first reported by Georg Wittig in 1954, is a highly reliable method for synthesizing alkenes from aldehydes or ketones. The reaction's significance was recognized with the 1979 Nobel Prize in Chemistry. The process involves two main stages:

  • Ylide Formation: A phosphonium salt, in this case, benzyltriphenylphosphonium chloride, is deprotonated by a strong base to form a phosphorus ylide. The ylide is a neutral molecule with adjacent positive and negative charges, making the key carbon atom highly nucleophilic. The choice of base is critical; strong bases like n-butyllithium (n-BuLi) or sodium hydride are required to deprotonate the relatively non-acidic proton on the carbon adjacent to the phosphorus atom.

  • Alkene Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound). This initial nucleophilic addition leads to the formation of a zwitterionic intermediate known as a betaine. The betaine rapidly undergoes ring-closure to form a four-membered heterocyclic intermediate, the oxaphosphetane. This intermediate is unstable and spontaneously decomposes through a cycloreversion process to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.

The stereochemical outcome (E/Z isomerism) of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the Z-alkene under salt-free conditions. However, the presence of lithium salts (from n-BuLi) can promote thermodynamic equilibration, often leading to a higher proportion of the more stable E-alkene. This protocol is optimized for the synthesis of the E-isomer.

Reaction Scheme

Caption: Figure 1: Overall Wittig Reaction Scheme.

Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. All operations should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical for the successful formation of the ylide.

Materials and Equipment
Reagent Formula MW ( g/mol ) Amount mmoles CAS No.
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.882.14 g5.51100-88-5
This compoundC₁₅H₁₄O₂226.271.13 g5.0854655-03-3
n-Butyllithium (n-BuLi)C₄H₉Li64.062.2 mL (2.5 M in hexanes)5.5109-72-8
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-109-99-9
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.49~30 mL-12125-02-9
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-141-78-6
HexanesC₆H₁₄86.18As needed-110-54-3
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-7487-88-9
Silica Gel (for column chromatography)SiO₂60.08As needed-7631-86-9

Equipment:

  • Three-neck round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles/syringes

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow

Workflow Figure 2: Experimental Workflow Diagram A 1. Setup & Inert Atmosphere Oven-dried 3-neck flask under N₂/Ar. B 2. Ylide Formation - Suspend phosphonium salt in anhydrous THF. - Cool to 0 °C (ice bath). A->B C 3. Add Base - Slowly add n-BuLi via syringe. - Stir at 0 °C for 30 min, then RT for 1 hr. - Observe deep orange/red color. B->C D 4. Add Aldehyde - Dissolve aldehyde in anhydrous THF. - Add solution dropwise to the ylide at 0 °C. C->D E 5. Reaction - Warm to room temperature. - Stir for 4-6 hours (monitor by TLC). D->E F 6. Quenching - Cool to 0 °C. - Slowly add saturated NH₄Cl solution. E->F G 7. Extraction - Transfer to separatory funnel. - Extract with Ethyl Acetate (3x). F->G H 8. Work-up - Wash combined organic layers with brine. - Dry over anhydrous MgSO₄. G->H I 9. Purification - Filter and concentrate via rotary evaporator. - Purify crude product by silica gel column chromatography. H->I J 10. Characterization - Analyze pure fractions by NMR, IR, MS. I->J

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

A. Ylide Preparation

  • Inert Atmosphere Setup: Assemble the 100 mL three-neck flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the flask under vacuum and backfill with inert gas to ensure all moisture is removed. Maintain a positive pressure of inert gas throughout the reaction.

  • Add Phosphonium Salt: To the flask, add benzyltriphenylphosphonium chloride (2.14 g, 5.5 mmol).

  • Add Solvent: Add 30 mL of anhydrous THF via syringe. Stir the suspension.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0 °C with stirring.

  • Base Addition: Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise via syringe over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic deprotonation and prevent side reactions. Upon addition of the base, the white suspension will turn into a deep orange or reddish solution, indicating the formation of the phosphorus ylide.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1 hour to ensure complete ylide formation.

B. Wittig Reaction and Work-up

  • Aldehyde Preparation: In a separate, dry vial, dissolve this compound (1.13 g, 5.0 mmol) in 10 mL of anhydrous THF.

  • Aldehyde Addition: Re-cool the ylide solution to 0 °C using the ice bath. Add the aldehyde solution dropwise to the stirring ylide solution over 15 minutes. Causality Note: Adding the aldehyde at a low temperature helps to control the initial, often rapid, reaction rate and can improve stereoselectivity.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC), typically with a mobile phase of 10-20% ethyl acetate in hexanes. The reaction is generally complete within 4-6 hours. The disappearance of the aldehyde spot is a key indicator.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Trustworthiness Note: Quenching with a mild acid source like NH₄Cl protonates any remaining ylide or base, making the mixture safe to handle and easier to work up.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient eluent system is recommended, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 2% to 10% EtOAc in hexanes).

    • Fraction Collection: Collect fractions and monitor them by TLC. The triphenylphosphine oxide is more polar and will elute later than the desired non-polar alkene product.

  • Characterization: Combine the pure fractions containing the product and concentrate under reduced pressure to yield (E)-1-(5-benzyl-2-methoxystyryl)benzene as a solid or oil. The identity and purity should be confirmed by standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and stereochemistry. The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the E-isomer.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify functional groups, particularly the C=C stretch of the newly formed double bond.

Safety and Handling

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat and safety glasses.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use only peroxide-free, anhydrous THF.

  • This compound & Benzyltriphenylphosphonium chloride: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood.

References

  • Wittig, G.; Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil). Chemische Berichte, 87(9), 1318-1330. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: The Wittig Reaction).
  • Vedejs, E.; Peterson, M. J. (1994). Stereochemistry and Mechanism in the Wittig Reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc. [Link]

  • Maryanoff, B. E.; Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

Application Notes and Protocols: 5-Benzyl-2-methoxybenzaldehyde as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast number of pharmaceuticals and biologically active natural products.[1] 5-Benzyl-2-methoxybenzaldehyde has emerged as a particularly valuable and versatile building block in this field. Its unique molecular architecture, featuring a reactive aldehyde group, an electron-donating methoxy substituent, and a flexible benzyl moiety, provides a gateway to a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the utility of this compound, complete with detailed experimental protocols and the underlying chemical principles that govern its reactivity.

Chemical Profile of this compound

Before delving into its applications, it is crucial to understand the inherent chemical properties of this compound that make it a powerful synthetic precursor.

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethanol)

The aldehyde functional group is the primary site of reactivity, readily undergoing condensation reactions with a variety of nucleophiles. The methoxy group at the 2-position activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of cyclization reactions. The benzyl group at the 5-position offers a point of structural diversity, which can be crucial for modulating the biological activity of the resulting heterocyclic compounds.

Application in the Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis for the construction of tetrahydro-β-carboline scaffolds, which are core structures in many indole alkaloids with a broad spectrum of biological activities.[2][3] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[4]

Causality of Experimental Choices

The choice of an acid catalyst is critical in the Pictet-Spengler reaction. Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to facilitate the formation of the key iminium ion intermediate, which is more electrophilic than the starting aldehyde and is necessary for the subsequent intramolecular cyclization.[5] The selection of the solvent is also important; chlorinated solvents like dichloromethane (CH₂)Cl₂ are often used due to their inertness and ability to dissolve both the starting materials and intermediates.[2]

Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)-6-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol details the synthesis of a tetrahydro-β-carboline derivative using this compound and tryptamine.

Materials:

  • This compound

  • Tryptamine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture and stir at room temperature.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).[6]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure tetrahydro-β-carboline.[4]

Workflow Diagram

pictet_spengler cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reactants Dissolve Tryptamine & this compound in DCM catalyst Add Trifluoroacetic Acid (TFA) reactants->catalyst Stir at RT stir Stir at Room Temperature (12-24h) catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry with Na₂SO₄ extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Pictet-Spengler Reaction Workflow.

Application in the Synthesis of Isoquinoline Derivatives

Isoquinolines are another class of nitrogen-containing heterocyclic compounds that are prevalent in many natural products and synthetic pharmaceuticals.[7] While various methods exist for their synthesis, those utilizing benzaldehyde derivatives remain fundamental.

Conceptual Approach: Pomeranz-Fritsch-Bobbitt Reaction

A plausible, though not directly cited for this specific substrate, synthetic route towards isoquinolines from this compound would be a modification of the Pomeranz-Fritsch-Bobbitt reaction. This would involve the initial formation of a Schiff base with an aminoacetal, followed by an acid-catalyzed cyclization and subsequent aromatization. The electron-donating methoxy group would facilitate the electrophilic aromatic substitution step of the cyclization.

Hypothetical Protocol: Synthesis of 6-Benzyl-3-methoxyisoquinoline

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound

  • Aminoacetaldehyde diethyl acetal

  • Toluene

  • Concentrated Sulfuric Acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene. Heat the mixture to reflux until the theoretical amount of water is collected.

  • Cyclization: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (5-10 eq) while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for several hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization.

Logical Relationship Diagram

isoquinoline_synthesis start This compound schiff_base Schiff Base Intermediate start->schiff_base Condensation reagent Aminoacetaldehyde diethyl acetal reagent->schiff_base cyclization Acid-Catalyzed Cyclization schiff_base->cyclization aromatization Aromatization cyclization->aromatization product 6-Benzyl-3-methoxyisoquinoline aromatization->product

Caption: Pomeranz-Fritsch-Bobbitt Synthesis Logic.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols and conceptual frameworks provided herein demonstrate its utility in constructing complex molecular architectures such as tetrahydro-β-carbolines and isoquinolines. The strategic placement of its functional groups allows for a range of synthetic transformations, making it a valuable tool for researchers, scientists, and professionals in the field of drug development. The methodologies described can be adapted and optimized for the synthesis of diverse libraries of compounds for biological screening.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives.
  • Ghorai, B. K., Jiang, D., & Herndon, J. W. (2003). Novel synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. Organic Letters, 5(23), 4261–4263. [Link]

  • BenchChem. (2025). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
  • Eurasian Chemical Communications. (n.d.). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid.
  • PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • BenchChem. (2025). Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • PMC - NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

Sources

Application Notes and Protocols for the Catalytic Conversion of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone building blocks in the synthesis of a vast array of complex organic molecules, finding critical applications in the development of pharmaceuticals, agrochemicals, and materials science. Their utility stems from the reactivity of the aldehyde functional group, which can be readily transformed into a variety of other functionalities, and the potential for diverse substitution patterns on the aromatic ring. 5-Benzyl-2-methoxybenzaldehyde, in particular, is a valuable intermediate, combining the reactive aldehyde with a sterically and electronically influential methoxy group and a benzyl moiety that can be a key pharmacophore or a precursor for further functionalization.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis and subsequent catalytic conversion of this compound. We will first delineate a robust protocol for the synthesis of this key intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Following this, we will present a detailed application note and protocol for a classic and highly efficient catalytic conversion of the aldehyde functionality: the Wittig reaction, a cornerstone of alkene synthesis.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and related compounds.[1][2] This reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate in the presence of a base.[1] For the synthesis of this compound, we will employ the coupling of 5-bromo-2-methoxybenzaldehyde with benzylboronic acid.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methoxybenzaldehyde to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (benzylboronic acid), activated by a base, transfers the benzyl group to the palladium center, forming a new organopalladium(II) complex.

  • Reductive Elimination: The coupled product, this compound, is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Suzuki_Miyaura_Mechanism

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 5-bromo-2-methoxybenzaldehyde

  • Benzylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methoxybenzaldehyde (1.0 equiv), benzylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous toluene.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask, followed by anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Parameter Typical Range Notes
Catalyst Loading 1-5 mol% PdLower loadings may be possible with highly active catalyst systems.
Ligand to Metal Ratio 1:1 to 4:1Influences catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield.
Solvent System Toluene/Water, Dioxane/WaterA biphasic system is common for Suzuki couplings.
Temperature 80 - 110 °CDependent on the reactivity of the substrates and catalyst system.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.

Table 1: Representative Reaction Parameters for the Suzuki-Miyaura Synthesis of this compound.

Part 2: Catalytic Conversion of this compound via the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3][4] This reaction is highly reliable and offers excellent control over the location of the newly formed double bond.

Reaction Principle and Mechanism

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This initially forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane subsequently collapses to yield the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[3] The stereoselectivity of the Wittig reaction (E/Z isomerism of the alkene product) is influenced by the nature of the ylide. Stabilized ylides, such as the one used in the following protocol, generally favor the formation of the (E)-alkene.[4]

Wittig_Reaction

Experimental Protocol: Wittig Olefination of this compound

This protocol describes the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to yield the corresponding ethyl cinnamate derivative.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in the anhydrous solvent.

  • Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.05 equiv) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide byproduct, followed by filtration. The filtrate containing the desired alkene can be further purified by column chromatography if necessary.

Parameter Typical Condition Notes
Ylide Stabilized or unstabilizedThe choice of ylide determines the structure of the alkene product.
Solvent THF, DCM, TolueneAnhydrous conditions are recommended.
Temperature Room TemperatureSome less reactive ylides or carbonyls may require heating.
Reaction Time 1 - 12 hoursTypically monitored by TLC.

Table 2: General Parameters for the Wittig Reaction of this compound.

Conclusion

This guide provides a comprehensive framework for the synthesis and subsequent catalytic conversion of this compound. The detailed protocols for the Suzuki-Miyaura coupling and the Wittig reaction offer reliable methods for accessing this valuable intermediate and for its further elaboration into more complex molecular architectures. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis and transformation of a wide range of substituted benzaldehydes, empowering researchers in their pursuit of novel bioactive molecules and advanced materials.

References

  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. PubMed Central. Available at: [Link]

  • Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119. Available at: [Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-Madison. Available at: [Link]

  • The Wittig Reaction. YouTube. (2022). Available at: [Link]

  • Schiffer, Z. J., et al. (2023). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Chem Catalysis, 3(2). Available at: [Link]

  • Wittig Reaction. University of Missouri-Kansas City. Available at: [Link]

  • Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 434. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Swarthmore College. Available at: [Link]

  • Schiffer, Z. J., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Available at: [Link]

  • Reaction profile with benzyl alcohol (2a) as the substrate and Ba(OTf)2 as the co-catalyst. ResearchGate. Available at: [Link]

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  • Consumption of the deacetalization from (dimethoxy)methyl benzene to... ResearchGate. Available at: [Link]

  • Process for preparing 2,5-dimethoxy benzaldehyde. Google Patents.
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  • Multistep Synthesis of Benzoin and Benzil. Scribd. Available at: [Link]

  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. ACS Publications. Available at: [Link]

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synthesis of 5-Benzyl-2-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Benzyl-2-methoxybenzaldehyde Derivatives for Medicinal Chemistry

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate for a wide range of pharmacologically active molecules. Its unique arrangement of an aldehyde, a methoxy group, and a benzyl moiety provides multiple points for diversification, making it a valuable building block in drug discovery programs. This guide provides a detailed, experience-driven approach to the synthesis of these derivatives, focusing on a robust and regioselective strategy. We will cover the synthesis of a key precursor, the core carbon-carbon bond-forming reaction, and protocols for purification and characterization, designed for researchers in organic synthesis and drug development.

Strategic Approach: A Retrosynthetic Analysis

A successful synthesis begins with a logical deconstruction of the target molecule. The primary challenge in synthesizing this compound (I) is the regioselective formation of the carbon-carbon bond at the C5 position of the benzaldehyde ring.

While classical methods like Friedel-Crafts benzylation exist, they often suffer from poor regioselectivity on electron-rich aromatic systems, leading to mixtures of isomers that are difficult to separate. The methoxy group is a strong ortho-, para-director, while the aldehyde is a meta-director. This conflict makes a direct benzylation of 2-methoxybenzaldehyde unreliable for targeting the C5 position.

A superior strategy is to leverage the precision of modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, offers exceptional control over regiochemistry.[1][2] This leads to a more logical retrosynthetic disconnection:

G cluster_intermediates Target Target Molecule (I) This compound Disconnection C-C Bond Formation (Suzuki-Miyaura Coupling) Target->Disconnection Intermediates Disconnection->Intermediates A Key Intermediate (II) 5-Bromo-2-methoxybenzaldehyde Intermediates->A B Coupling Partner (III) Benzylboronic Acid Derivative Intermediates->B

Figure 1: Retrosynthetic analysis of the target scaffold.

This analysis identifies two key building blocks: 5-bromo-2-methoxybenzaldehyde (II) and a suitable benzylboronic acid derivative (III) . This approach ensures the benzyl group is installed exclusively at the desired C5 position.

Synthesis of the Key Precursor: 5-Bromo-2-methoxybenzaldehyde (II)

A reliable supply of the key haloaromatic intermediate is paramount. A straightforward and efficient method to synthesize 5-bromo-2-methoxybenzaldehyde is through the electrophilic formylation of p-bromoanisole. This reaction utilizes a Lewis acid to activate a formylating agent, directing the aldehyde group to the position ortho to the activating methoxy group.[3]

Experimental Protocol: Formylation of p-Bromoanisole

This protocol is adapted from established procedures for the Rieche formylation.[3]

Materials:

  • p-Bromoanisole

  • Titanium tetrachloride (TiCl₄)

  • 1,1-Dichloromethyl methyl ether

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-bromoanisole (1.0 equiv.) in anhydrous dichloromethane (approx. 20 mL per gram of anisole).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Add titanium tetrachloride (2.0 equiv.) dropwise via the dropping funnel over 15 minutes. The solution will typically turn a deep red or purple color.

  • Formylating Agent Addition: After stirring for 10 minutes, add 1,1-dichloromethyl methyl ether (1.1 equiv.) dropwise, ensuring the internal temperature remains between 0 °C and 10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold saturated solution of sodium bicarbonate. Caution: This quenching is exothermic and releases gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase twice more with dichloromethane.

  • Washing & Drying: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid, 5-bromo-2-methoxybenzaldehyde, is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol or purified via column chromatography.[3]

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of this synthetic strategy, offering high yields and broad functional group tolerance.[4] The reaction proceeds via a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to couple the two organic fragments.[2][5]

The Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation of the benzyl group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the final product and regenerate the catalyst.[2]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_ArylBenzyl Ar-Pd(II)-Benzyl(L)₂ Transmetal->PdII_ArylBenzyl RedElim Reductive Elimination PdII_ArylBenzyl->RedElim RedElim->Pd0 ArylBr Ar-Br ArylBr->OxAdd Boronic Benzyl-B(OR)₂ + Base Boronic->Transmetal Product Ar-Benzyl Product->RedElim

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of this compound

This is a general protocol that can be adapted for various substituted benzylboronic acids.

Materials:

  • 5-Bromo-2-methoxybenzaldehyde (1.0 equiv.)

  • Benzylboronic acid (or its pinacol ester) (1.2-1.5 equiv.)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)

  • Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)

  • Solvent system, e.g., Toluene/EtOH/H₂O or Dioxane/H₂O

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxybenzaldehyde (1.0 equiv.), benzylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification is critical to obtaining high-quality material for subsequent research.

Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective. Determine the optimal solvent system using TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the prepared column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

  • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): For solid compounds, to assess purity.

Summary of Synthetic Workflow & Data

The entire process provides a reliable and scalable route to the target compounds.

G cluster_proc1 Precursor Synthesis cluster_proc2 Core Reaction cluster_proc3 Purification & Analysis A p-Bromoanisole B 5-Bromo-2-methoxybenzaldehyde A->B TiCl₄, Cl₂CHOCH₃ DCM, 0-10 °C D This compound B->D Pd Catalyst, Base Solvent, 80-100 °C C Benzylboronic Acid C->D E Pure Product D->E Column Chromatography

Figure 3: Overall synthetic workflow diagram.

Table 1: Representative Reaction Data

StepStarting MaterialKey ReagentsTypical YieldProduct M.p.Reference
1 p-BromoanisoleTiCl₄, Cl₂CHOCH₃~95%107-110 °C[3]
2 5-Bromo-2-methoxybenzaldehydeBenzylboronic acid, Pd(PPh₃)₄, K₂CO₃75-90%Varies[4][6]

Note: Yields and melting points are representative and will vary based on the specific derivative being synthesized and the scale of the reaction.

Conclusion

This guide outlines a robust and highly regioselective strategy for the synthesis of this compound derivatives. By prioritizing the Suzuki-Miyaura cross-coupling reaction, researchers can avoid the selectivity issues inherent in classical electrophilic substitution methods. The detailed protocols for precursor synthesis, core coupling, and purification provide a clear and actionable path for chemists in drug discovery and development to access this valuable class of molecular scaffolds.

References

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. Available at: [Link]

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Available at: [Link]

  • dos Santos, J. C., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8), 1648-1658. Available at: [Link]

  • Sciencemadness Discussion Board. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Google Patents. (1975). Process for preparing 2-alkoxy-5-methoxybenzaldehyde. US3867458A.
  • Organic Syntheses. (1949). m-METHOXYBENZALDEHYDE. Coll. Vol. 3, p.564 (1955); Vol. 29, p.63 (1949). Available at: [Link]

  • Larhed, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(10), 11565-11576. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Google Patents. (1972). 2-methoxy-5-hydroxybenzaldehyde. US3652675A.
  • Rueping, M., & Theissmann, T. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. Records of Natural Products, 15(4), 300-307. Available at: [Link]

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A Comprehensive Guide to the Quantitative Analysis of 5-Benzyl-2-methoxybenzaldehyde: Validated HPLC-UV and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed, robust, and validated analytical methodologies for the precise quantification of 5-Benzyl-2-methoxybenzaldehyde. As a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing, ensuring the purity and concentration of this compound is critical for quality control and reaction monitoring. We present a primary method utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), designed for high accuracy and throughput. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for orthogonal verification and impurity profiling. Both protocols are developed with a focus on scientific rationale, adherence to international validation standards, and practical, field-proven insights to ensure immediate applicability in a research or cGMP environment.

Introduction and Scientific Rationale

This compound is an aromatic aldehyde containing multiple functional groups that make it a versatile building block. The presence of the benzaldehyde moiety provides a strong chromophore, making it ideally suited for UV-based detection methods. Its molecular weight and polarity are optimal for separation via reversed-phase chromatography.

Accurate quantification is paramount for several reasons:

  • Process Chemistry: To monitor reaction kinetics and determine yield.

  • Quality Control: To assess the purity of the final product and identify potential impurities.

  • Stability Studies: To determine the degradation profile of the compound under various stress conditions.

This guide is structured to provide not just a set of instructions, but a logical framework for method implementation, validation, and troubleshooting, grounded in established analytical principles and regulatory expectations.

Analyte Properties: this compound
PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Structure Chemical structure of this compound (Illustrative Structure)
Appearance Off-white to pale yellow solid (predicted)
Key Features Aldehyde, Ether, Aromatic Rings

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is recommended for routine quality control and quantitative analysis due to its high precision, robustness, and suitability for quantifying the primary analyte.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). This compound, being a moderately polar compound, will be well-retained on the C18 column and effectively separated from more polar or less polar impurities. The aromatic rings and the carbonyl group of the aldehyde function as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials & Reagents:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered (0.22 µm).

  • Reference Standard: this compound, purity ≥98%.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A Deionized WaterProvides high polarity for effective gradient separation.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the analyte from the C18 column.
Gradient Program 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% BThe gradient ensures elution of the main analyte with a good peak shape while also separating potential impurities with different polarities. The re-equilibration step is crucial for reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ 254 nmThe benzaldehyde moiety exhibits strong absorbance around this wavelength, offering high sensitivity. A DAD can be used to scan for the optimal maximum absorbance (λmax).
Run Time 25 minutesSufficient to allow for elution of the analyte and potential late-eluting impurities, followed by column re-equilibration.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). Dissolve in the diluent, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Weigh Reference Standard Dilution1 Prepare Stock Solution (1 mg/mL) RefStd->Dilution1 Sample Weigh Test Sample Dilution2 Prepare Working Standards & Sample (~25 µg/mL) Sample->Dilution2 Dilution1->Dilution2 Filter Filter Sample (0.45 µm) Dilution2->Filter Inject Inject 10 µL Filter->Inject HPLC HPLC System (C18, 30°C, 1 mL/min) Detect DAD Detection (254 nm) HPLC->Detect Inject->HPLC Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV workflow from sample preparation to final quantification.

Method Validation Strategy

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Validation Parameters and Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the analytical signal is unequivocally from the analyte, free from interference by diluents, impurities, or excipients.Peak purity index > 0.995 (using DAD). Baseline resolution (>2.0) from adjacent peaks.
Linearity To confirm a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target test concentration.
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 1.0% for ≥6 replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
LOD / LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1.LOQ: Signal-to-Noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.RSD should remain within acceptable limits when varying parameters like Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase Composition (±2%).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to confirm the identity of the analyte and to quantify it, especially in complex matrices or when profiling for volatile impurities.

Principle of the Method

This method is suitable for thermally stable and volatile compounds. The sample is vaporized in a heated inlet and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and quantification. A flame ionization detector (GC-FID) can also be used for quantification if mass spectral data is not required.[4]

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • A Gas Chromatograph equipped with a split/splitless inlet, a capillary column, and a Mass Spectrometric (MS) detector or Flame Ionization Detector (FID).

Materials & Reagents:

  • Column: Low-bleed, non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Internal Standard (IS): A non-interfering, structurally similar compound, such as 3-Chlorobenzaldehyde, can be used for improved precision.[5]

Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program Start at 100°C, hold 1 min.Ramp to 280°C at 15°C/min.Hold for 5 min.A temperature ramp is essential to separate compounds with different boiling points effectively. The final hold ensures all components elute.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40-400 m/zCovers the expected mass of the parent ion and its primary fragments.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Solvent Sample->Solvent IS Add Internal Standard (IS) Solvent->IS Vial Transfer to GC Vial IS->Vial Inject Inject 1 µL (250°C Inlet) Vial->Inject GC GC System (DB-5ms Column) Separate Temperature Programmed Separation GC->Separate Inject->GC MS MS Detection (EI, 70 eV) Separate->MS Acquire Acquire Total Ion Chromatogram (TIC) MS->Acquire Extract Extract Ion Chromatogram (EIC) Acquire->Extract Identify Confirm Identity via Mass Spectrum Acquire->Identify Integrate Integrate Peak Areas (Analyte & IS) Extract->Integrate Quantify Calculate Concentration via Response Factor Integrate->Quantify

Caption: GC-MS workflow for confirmatory analysis and quantification.

Senior Scientist Insights & Troubleshooting

  • Solvent Selection: Always use high-purity, HPLC or GC-grade solvents to avoid baseline noise and ghost peaks. The diluent for HPLC should be similar in composition to the initial mobile phase to ensure good peak shape.

  • Peak Tailing: In HPLC, peak tailing for aldehyde compounds can sometimes occur due to interactions with active sites on the silica packing. Using a modern, end-capped C18 column and ensuring the mobile phase pH is controlled (if using a buffer) can mitigate this.

  • Internal Standard Selection: For the GC-MS method, a good internal standard is crucial for precision. It should be chemically similar to the analyte, not present in the sample, and chromatographically resolved from all other components.[5]

  • Confirmation of Identity: The power of the GC-MS method lies in its specificity. The retention time and the fragmentation pattern from the mass spectrum together provide definitive confirmation of the analyte's identity, which is invaluable in drug development and forensic settings.

Conclusion

This application note outlines two robust and reliable methods for the quantification of this compound. The primary RP-HPLC-UV method is ideal for high-throughput, routine analysis in a quality control setting, while the GC-MS method provides an excellent orthogonal confirmation of both identity and purity. Both protocols are designed with adherence to ICH validation principles, ensuring that the data generated is accurate, precise, and trustworthy for researchers, scientists, and drug development professionals.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Li, et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]

  • Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Denke, E., et al. (2012). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC - NIH. [Link]

  • El-Gindy, A. (1993). Difference spectrophotometric assay of benzaldehyde in benzyl alcohol. Talanta. [Link]

  • Schubert, M., & Dinkelspiel, J. (1942). Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. Analytical Chemistry - ACS Publications. [Link]

  • ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... ResearchGate. [Link]

  • Barary, M. H., et al. Spectrophotometric Determination of Aldehydes in Alcohols. Analytical Letters. [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 2-hydroxy-4-methoxy- on Newcrom R1 HPLC column. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Ottenheijm, R. (2016). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2.... ResearchGate. [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • NIST. Benzaldehyde, 2-methoxy-. NIST WebBook. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • ResearchGate. Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • Api, A.M., et al. (2024). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology. [Link]

  • Google Patents.
  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

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The Emergence of 5-Benzyl-2-methoxybenzaldehyde in Modern Fragrance Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel olfactory experiences in the fragrance industry has led to the exploration of unique molecular structures that can impart distinctive and memorable scents. 5-Benzyl-2-methoxybenzaldehyde, a lesser-known aromatic aldehyde, stands at the intersection of familiar fragrance families, offering a complex and sophisticated profile. This application note provides a comprehensive guide for researchers, perfumers, and drug development professionals on the synthesis, olfactory properties, and strategic application of this compound in fragrance creation. We will delve into plausible synthetic routes, predict its scent characteristics based on structural analysis, and propose its use in various fragrance accords, supported by detailed protocols and safety considerations.

Introduction: The Allure of Substituted Benzaldehydes in Perfumery

Aromatic aldehydes have long been cornerstones of the perfumer's palette. Benzaldehyde, with its characteristic bitter almond and cherry aroma, and its derivatives, are integral to a wide array of fragrance compositions.[1][2] The introduction of substituents onto the benzene ring, such as methoxy and benzyl groups, can dramatically alter the olfactory properties, leading to new and exciting creative possibilities.[3] this compound (CAS No. 722493-91-6) is a molecule of interest due to the combined presence of a methoxy group, which often imparts a sweet, powdery, and sometimes vanilla-like character, and a benzyl group, which can introduce floral, fruity, or even smoky nuances.[4][5] This unique combination suggests a fragrance ingredient with significant potential for creating rich, multi-faceted scents.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-MethoxybenzaldehydeBenzaldehyde
CAS Number 722493-91-6135-02-4100-52-7
Molecular Formula C₁₅H₁₄O₂C₈H₈O₂C₇H₆O
Molecular Weight 226.27 g/mol 136.15 g/mol [4]106.12 g/mol
Appearance (Predicted) Colorless to pale yellow liquid or solidColorless to cream crystalline powder[4]Clear colorless to yellow liquid[1]
Boiling Point (Predicted) > 250 °C238 °C[4]179 °C
Solubility (Predicted) Soluble in ethanol and other organic solvents; sparingly soluble in waterSoluble in alcohol and propylene glycol; sparingly soluble in water[4]Sparingly soluble in water; miscible with organic solvents[1]

Synthesis Protocols: A Proposed Pathway

Proposed Synthetic Workflow

The logical precursor for this compound is 4-benzyl-2-methoxyphenol (also known as 4-benzylguaiacol). This intermediate can then be formylated to introduce the aldehyde group at the desired position.

G cluster_0 Step 1: Friedel-Crafts Benzylation cluster_1 Step 2: Ortho-Formylation A Guaiacol (2-Methoxyphenol) D 4-Benzyl-2-methoxyphenol A->D Reaction B Benzyl Chloride B->D C Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) C->D E 4-Benzyl-2-methoxyphenol H This compound E->H Reaction F Formylating Agent (e.g., HMTA, Chloroform) F->H G Acidic/Basic Conditions G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Part A: Synthesis of 4-Benzyl-2-methoxyphenol (Intermediate)

This procedure is based on the well-established Friedel-Crafts alkylation of phenols.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add guaiacol (1 equivalent) and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath and slowly add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 equivalents) portion-wise.

  • Benzylation: Add benzyl chloride (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to quench the reaction and decompose the catalyst.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-benzyl-2-methoxyphenol.

Part B: Ortho-Formylation of 4-Benzyl-2-methoxyphenol

Several methods can be employed for the ortho-formylation of phenols.[7] The Duff reaction is a strong candidate for this transformation.[4][8]

  • Reaction Setup: In a flask, dissolve 4-benzyl-2-methoxyphenol (1 equivalent) in a suitable acidic medium, such as a mixture of acetic acid and glycerol.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (1.5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 140-160°C for several hours. The reaction progress should be monitored by TLC.

  • Hydrolysis: After cooling, add an aqueous solution of sulfuric acid and heat the mixture under reflux for 1-2 hours to hydrolyze the intermediate Schiff base.

  • Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, the crude this compound can be purified by column chromatography or recrystallization.

Olfactory Profile and Applications in Fragrance Synthesis

The scent of this compound can be predicted by analyzing its structural components.

  • 2-Methoxybenzaldehyde (o-Anisaldehyde) Moiety: This part of the molecule is known for its sweet, powdery, hawthorn, and almond-like scent with vanilla undertones.[4]

  • Benzyl Moiety: The benzyl group can contribute a faint, sweet, balsamic, and slightly floral character, reminiscent of benzyl alcohol.[5]

Predicted Olfactory Profile: The combination of these structural features is likely to result in a complex and sophisticated aroma that is:

  • Primary Notes: Sweet, powdery, balsamic, and slightly almond-like.

  • Secondary Notes: Floral (hawthorn, jasmine-like), with hints of cherry and vanilla.

  • Subtle Nuances: A warm, woody, and slightly spicy background.

Logical Relationships in Scent Contribution

G cluster_0 Olfactory Contribution from 2-Methoxybenzaldehyde cluster_1 Olfactory Contribution from Benzyl Group A This compound B 2-Methoxybenzaldehyde Moiety A->B C Benzyl Moiety A->C D Sweet B->D E Powdery B->E F Almond/Hawthorn B->F G Vanilla B->G H Balsamic C->H I Faintly Floral C->I J Subtle Fruity C->J

Caption: Predicted olfactory contributions of the structural components of this compound.

Application in Fragrance Accords

The predicted olfactory profile of this compound makes it a versatile ingredient for a variety of fragrance types.

  • Floral Accords: It can be used to enhance the sweetness and powderiness of floral compositions, particularly in white floral (jasmine, tuberose, gardenia) and spicy floral (carnation) accords.[9]

  • Oriental and Gourmand Fragrances: Its warm, balsamic, and vanilla-like facets would blend seamlessly into oriental and gourmand fragrances, adding depth and complexity. It can complement notes of vanilla, tonka bean, spices, and resins.

  • Fruity and Cherry Accords: The almond and cherry undertones make it an excellent choice for building and modifying fruity, especially cherry, accords, providing a more sophisticated and less confectionary character.

  • Woody and Powdery Fragrances: In woody and powdery compositions, it can act as a bridge between the woody notes and the more floral or spicy elements, adding a smooth, warm, and elegant touch.

Protocol for Fragrance Accord Evaluation:

  • Stock Solution Preparation: Prepare a 10% solution of this compound in a suitable solvent, such as perfumer's alcohol (ethanol) or dipropylene glycol (DPG).

  • Blending: Create a series of simple accords by blending the stock solution with other fragrance materials at varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% of the total fragrance concentrate).

  • Evaluation: Dip smelling strips into each blend and evaluate the olfactory profile at different stages of evaporation (top, middle, and base notes).

  • Maturation: Allow the fragrance blends to mature for at least 48 hours in a cool, dark place before final evaluation to ensure the notes have fully integrated.

Safety and Regulatory Considerations

  • Irritation: Like many aldehydes, it may cause skin and eye irritation.[4] Standard good laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

  • Sensitization: The potential for skin sensitization should be evaluated before use in consumer products.

  • Regulatory Status: The regulatory status of this specific molecule should be verified with relevant authorities such as the International Fragrance Association (IFRA) and local regulatory bodies before commercial use.

Conclusion

This compound represents an exciting opportunity for fragrance innovation. Its predicted complex olfactory profile, combining sweet, powdery, balsamic, and fruity-floral elements, makes it a highly versatile ingredient with the potential to add depth, richness, and a unique character to a wide range of fragrance compositions. The proposed synthetic pathway offers a practical approach for its preparation, enabling further research and creative exploration. As with any novel fragrance ingredient, thorough safety and regulatory assessments are crucial before its widespread adoption. This application note serves as a foundational guide for the scientific and creative exploration of this compound in the dynamic world of fragrance synthesis.

References

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  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your yield. Our approach is grounded in mechanistic principles and practical, field-tested experience.

The most reliable and scalable synthetic route to this compound involves a two-step process:

  • Formylation and Bromination: Synthesis of the key intermediate, 5-bromo-2-methoxybenzaldehyde.

  • Palladium-Catalyzed Cross-Coupling: A Suzuki-Miyaura reaction to introduce the benzyl group.

This guide will focus primarily on the critical Suzuki-Miyaura cross-coupling step, as it is often the most challenging and yield-determining stage of the synthesis.

Experimental Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A p-Bromoanisole B 5-Bromo-2-methoxybenzaldehyde A->B TiCl4, Cl2CHOCH3 CH2Cl2, 0°C to 10°C D This compound B->D C Benzylboronic Acid or Ester C->D Pd Catalyst, Base Solvent, Heat

Caption: Synthetic route to this compound.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section addresses common issues encountered during the Suzuki-Miyaura coupling of 5-bromo-2-methoxybenzaldehyde with a benzylboronic acid derivative.

Q1: My reaction yield is low, or I'm observing no product formation. What are the primary factors to investigate?

Low or no yield in a Suzuki coupling is a multifaceted problem. A systematic approach to troubleshooting is essential.

Possible Cause 1: Catalyst Inactivity

The heart of the Suzuki reaction is the palladium catalyst, which must be in its active Pd(0) state.[1][2]

  • Oxygen Sensitivity: The Pd(0) species is readily oxidized and deactivated by atmospheric oxygen.[1][2]

  • Solution:

    • Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by a series of freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1]

Possible Cause 2: Sub-optimal Reagent Quality

  • Boronic Acid Decomposition: Boronic acids are susceptible to decomposition, especially when exposed to air and moisture, leading to protodeboronation (replacement of the boron group with hydrogen).[1][2]

  • Solution:

    • Use fresh, high-purity benzylboronic acid.

    • For improved stability, consider using a benzylboronic acid pinacol ester.[1]

  • Base Quality: The base must be anhydrous and finely powdered for optimal reactivity and reproducibility.[1]

Possible Cause 3: Inappropriate Reaction Conditions

The interplay between the catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.[3]

ParameterRecommendation for 5-bromo-2-methoxybenzaldehydeRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial, especially with potentially challenging substrates.[4] Bulky, electron-rich phosphine ligands often enhance catalyst activity.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield.[5][6]
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition and side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Reagents Assess Reagent Quality (Boronic Acid, Base, Catalyst) Check_Inert->Check_Reagents Optimize_Conditions Systematically Optimize Reaction Parameters (Catalyst, Base, Solvent) Check_Reagents->Optimize_Conditions Analyze_Byproducts Analyze Crude Mixture for Byproducts (e.g., Homocoupling) Optimize_Conditions->Analyze_Byproducts Consult_Literature Consult Literature for Similar Substrate Couplings Analyze_Byproducts->Consult_Literature Success Improved Yield Consult_Literature->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[2]

Q2: I'm observing a significant amount of homocoupled byproduct (dibenzyl). What is the cause and how can I minimize it?

Homocoupling of the benzylboronic acid is a common side reaction.

  • Cause: This typically occurs when the transmetalation step is slow or when oxygen is present in the reaction mixture.

  • Solutions:

    • Optimize Catalyst and Ligand: A more active catalyst system can accelerate the desired cross-coupling relative to homocoupling.

    • Strictly Anaerobic Conditions: Ensure the complete exclusion of oxygen from the reaction.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

Q3: My starting material, 5-bromo-2-methoxybenzaldehyde, is being consumed, but I'm isolating the dehalogenated product (2-methoxybenzaldehyde). Why is this happening?

This side reaction is known as protodeboronation or hydrodehalogenation.

  • Cause: The aryl halide can be reduced instead of undergoing cross-coupling. This can be caused by impurities in the reagents or solvent that act as a hydride source.[1]

  • Solutions:

    • Use High-Purity Reagents and Solvents: Ensure all components of the reaction are of high purity and anhydrous.

    • Optimize the Base: In some cases, a weaker base may reduce the incidence of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the 5-bromo-2-methoxybenzaldehyde intermediate?

A common and effective method is the formylation of p-bromoanisole.

  • Reaction: p-Bromoanisole is reacted with titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether (Cl₂CHOCH₃) in dichloromethane.[8]

  • Yield: This reaction typically proceeds in good yield.[8]

Q2: Are there alternative cross-coupling methods to the Suzuki-Miyaura reaction for this synthesis?

Yes, other palladium-catalyzed cross-coupling reactions could be employed, although the Suzuki reaction is often preferred due to the lower toxicity of boron reagents.

  • Stille Coupling: This reaction uses an organotin reagent (e.g., benzyltributylstannane) and is tolerant of many functional groups, including aldehydes.[9][10][11] However, organotin compounds are highly toxic.[12]

  • Heck Reaction: This involves the coupling of an aryl halide with an alkene.[13] For this synthesis, it would require a different synthetic strategy.

  • Sonogashira Coupling: This is used to couple aryl halides with terminal alkynes and is not directly applicable for introducing a benzyl group.[14][15][16][17]

Q3: How can I effectively purify the final product, this compound?

  • Initial Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts. The organic layer is then dried and the solvent removed under reduced pressure.

  • Chromatography: The most common method for purification is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the product from starting materials and byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Q4: Can a Grignard reaction be used as an alternative to introduce the benzyl group?

While Grignard reagents are excellent for forming carbon-carbon bonds, their use in this specific synthesis presents challenges.[18][19]

  • Aldehyde Reactivity: The Grignard reagent (benzylmagnesium bromide) would readily add to the aldehyde group of 5-bromo-2-methoxybenzaldehyde, forming a secondary alcohol rather than the desired benzylated aldehyde. This would necessitate a protection-deprotection sequence for the aldehyde, adding steps and potentially lowering the overall yield.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde[8]
  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve p-bromoanisole (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to stir at 0-10 °C for 90 minutes.

  • Carefully quench the reaction by pouring it into a vigorously stirred mixture of saturated sodium bicarbonate solution and dichloromethane.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling for this compound
  • To a dry Schlenk flask, add 5-bromo-2-methoxybenzaldehyde (1.0 eq.), benzylboronic acid (1.2 eq.), and a finely powdered base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for the time determined by TLC or LC-MS monitoring (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By understanding the key parameters and potential pitfalls of the Suzuki-Miyaura coupling, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and purity.

References

  • PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available at: [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

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  • ResearchGate. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Bentham Science Publisher. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Available at: [Link]

  • Organic Synthesis. Stille Coupling. Available at: [Link]

  • OpenOChem Learn. Stille Coupling. Available at: [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. Available at: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Available at: [Link]

  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]

  • Name Reactions. Stille-Coupling Reaction. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

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  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ACS Publications. Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Available at: [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available at: [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

  • Sciencemadness.org. Purification of benzaldehyde? Available at: [Link]

  • Google Patents. Method for the purification of benzaldehyde.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. Available at: [Link]

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Technical Support Center: Purification of Crude 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. My aim is to equip you with the necessary knowledge to not only execute purification protocols but also to understand the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this aldehyde is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate downstream processes. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Issue 1: My crude product is an oil or a gummy solid.

Question: After synthesis, my this compound is not a crystalline solid but rather a persistent oil or a gummy material. What are the likely causes and how can I resolve this?

Answer:

This is a common issue and typically points to the presence of unreacted starting materials or low-molecular-weight byproducts.

Causality:

  • Unreacted Starting Materials: Depending on your synthetic route, residual reactants such as 4-benzyloxy-3-methoxybenzyl alcohol or the corresponding benzyl halide may be present.

  • Solvent Residue: Incomplete removal of reaction or extraction solvents can result in an oily product.

  • Low-Molecular-Weight Byproducts: Side reactions can generate impurities that interfere with crystallization.

Recommended Solutions:

  • Aqueous Workup: Begin with a thorough aqueous workup. Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic impurities. Follow this with a brine wash to help remove residual water.[1][2]

  • Solvent Removal: Ensure complete removal of the organic solvent using a rotary evaporator. For higher boiling point solvents, it may be necessary to use a high-vacuum pump.

  • Column Chromatography: If the product remains oily, column chromatography is the most effective method for separating the desired aldehyde from both less polar and more polar impurities.[1][2] A detailed protocol is provided later in this guide.

Issue 2: The purified product discolors or degrades over time.

Question: I've successfully purified this compound, but it turns yellow or brown upon standing. What is causing this degradation, and how can I prevent it?

Answer:

The discoloration is a classic sign of oxidation. Aldehydes, particularly aromatic ones, are susceptible to oxidation to the corresponding carboxylic acid.[3]

Causality:

  • Aerial Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH) by atmospheric oxygen.[3] This is often catalyzed by light and trace metal impurities. The resulting 5-benzyl-2-methoxybenzoic acid is a common impurity.[2]

Recommended Solutions:

  • Proper Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon.[2] Use an amber vial or a container protected from light and store it at a low temperature (refrigeration is recommended).

  • Repurification: If oxidation has already occurred, the acidic impurity can be removed. Dissolve the product in an organic solvent (e.g., diethyl ether) and wash it with a 5% sodium carbonate or sodium bicarbonate solution.[2] The carboxylic acid will be deprotonated and extracted into the aqueous layer. The purified aldehyde can then be recovered from the organic layer after drying and solvent evaporation.

Issue 3: Low yield after column chromatography.

Question: I'm losing a significant amount of my product during silica gel column chromatography. What could be the reason for this low recovery?

Answer:

Low yields from silica gel chromatography can often be attributed to the acidic nature of standard silica gel, which can cause degradation of sensitive compounds.

Causality:

  • Acid-Catalyzed Degradation: The slightly acidic surface of silica gel can promote side reactions, such as acetal formation (if alcohols are present in the solvent) or other acid-catalyzed decomposition pathways.[2]

Recommended Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in the chosen eluent containing 1-3% triethylamine and then packing the column.[2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[2] However, be aware that the elution order of compounds may differ from that on silica gel, so you will need to re-optimize your solvent system using Thin Layer Chromatography (TLC).

Issue 4: Broad or tailing peaks in HPLC/GC analysis.

Question: My HPLC or GC analysis of the purified product shows broad or tailing peaks. What does this indicate and how can I improve the peak shape?

Answer:

Poor peak shape in chromatographic analysis often points to the presence of polar impurities or interactions with the stationary phase.

Causality:

  • Polar Impurities: The presence of more polar impurities, such as the corresponding benzoic acid or benzyl alcohol, can lead to peak tailing.[2]

  • Interaction with Stationary Phase: The aldehyde itself can sometimes interact with active sites on the column, leading to poor peak shape.

Recommended Solutions:

  • Acid/Base Wash: As mentioned previously, an initial wash with a mild base can effectively remove acidic impurities that contribute to peak tailing.[2]

  • Recrystallization: If the product is a solid and contains a small amount of impurities with different solubility profiles, recrystallization can be a highly effective final purification step.[4]

  • Optimize Chromatographic Conditions: For HPLC, adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve the peak shape of acidic compounds. For GC, derivatization of the aldehyde might be necessary in some cases to improve volatility and peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude this compound?

A1: The impurities will largely depend on the synthetic route employed. However, some common impurities include:

  • From Synthesis:

    • Unreacted Starting Materials: Such as 2-hydroxy-5-methoxybenzaldehyde and benzyl bromide (if using a Williamson ether synthesis approach).[2]

    • Over-oxidation Product: 5-Benzyl-2-methoxybenzoic acid.[2][3]

    • Reduction Product: 5-Benzyl-2-methoxybenzyl alcohol.[2]

    • Debenzylation Product: Cleavage of the benzyl ether can lead to the formation of 2-hydroxy-5-methoxybenzaldehyde.[2]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature and quantity of the impurities.

  • Column Chromatography is generally the more versatile and powerful technique, capable of separating compounds with a wide range of polarities. It is the preferred method for purifying crude reaction mixtures containing multiple components.[5][6]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a product that is already relatively pure.[4] It is particularly effective if the impurities have significantly different solubilities in the chosen solvent compared to the desired product. It is often used as a final polishing step after chromatography.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative idea of the number of components in your sample and to monitor the progress of a column chromatography separation.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and can also be used to detect and quantify impurities if their signals do not overlap with those of the product.[13][14][15]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Procedure:

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

    • The ideal solvent system will give a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

    • Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of this compound that is already of reasonable purity.

Materials:

  • Partially purified this compound

  • Recrystallization solvent(s) (e.g., Ethanol/water, Isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Ethanol/water or isopropanol are often good starting points for compounds of this nature.[16]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to just dissolve the solid.[4]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_final Final Product Crude Crude this compound Analysis TLC/HPLC/NMR Analysis Crude->Analysis Assess impurity profile Chromatography Column Chromatography Analysis->Chromatography Complex mixture Recrystallization Recrystallization Analysis->Recrystallization High initial purity Pure Pure Product Chromatography->Pure Collect pure fractions Recrystallization->Pure Isolate crystals Final_Analysis Final Purity Assessment (HPLC, NMR, GC-MS) Pure->Final_Analysis Confirm purity & structure

Caption: Decision workflow for purification of this compound.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Patsnap. (n.d.). P-methoxybenzaldehyde patented technology retrieval search results. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • S. N. R. L. et al. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Chemical and Chemical Sciences, 8(3), 493-501. Retrieved from [Link]

  • Cole, K. P., et al. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Tan, H. S. I., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Mitina, T., et al. (2025). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by ... - Supporting Information. Retrieved from [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Color of methoxy substituted phenyl rings when heated in the presence of acid. Retrieved from [Link]

  • Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • The Hive Archive. (2005). Synth: Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Maresca, A., et al. (n.d.). 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin layer chromatography (TLC), revealed with p-anisaldehyde 98 %, of crude extracts of sarcotesta of Magnolia in seven solvent systems. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Benzyl-2-methoxybenzaldehyde. This molecule is a key intermediate in the development of various fine chemicals and pharmaceutical agents. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide is designed for researchers and drug development professionals to troubleshoot common issues encountered during its preparation. We will explore the causality behind these side reactions and provide field-proven, validated protocols to mitigate them.

The most common and scalable synthetic approach involves the formylation of an appropriately substituted precursor, typically 4-benzyloxyanisole. This guide will focus primarily on the challenges associated with this route, as well as common pitfalls in alternative pathways like the oxidation of the corresponding alcohol.

Troubleshooting Guide & FAQs: Common Side Reactions

This section is structured in a question-and-answer format to directly address specific experimental observations and provide actionable solutions.

Q1: My reaction is messy, and TLC analysis shows a significant, highly polar byproduct that stains intensely. What is it and how can I prevent it?

Answer: This is a classic sign of debenzylation , where the benzyl ether protecting group is cleaved, resulting in the formation of 5-benzyl-2-hydroxybenzaldehyde or other phenolic impurities. Benzyl ethers are susceptible to cleavage under both strongly acidic and certain reductive conditions.[1][2][3]

Causality:

  • Harsh Acidic Conditions: Formylation methods like the Vilsmeier-Haack (using POCl₃/DMF) or Duff reaction (using hexamethylenetetramine in acid) can be sufficiently acidic, especially at elevated temperatures, to protonate the ether oxygen and facilitate cleavage.[3][4]

  • Catalytic Hydrogenolysis: If any steps involving palladium-catalyzed reactions are used elsewhere in the synthesis (e.g., for deprotection of another group), the benzyl ether is highly susceptible to cleavage.[2]

Troubleshooting & Prevention:

ParameterRecommendationRationale
Reagent Choice For Vilsmeier-Haack, ensure slow, controlled addition of POCl₃ at low temperatures (0-5 °C) to prevent temperature spikes.Minimizes the effective acidity and thermal energy that can drive the debenzylation side reaction.
Reaction Time Monitor the reaction closely by TLC/LC-MS. Quench the reaction as soon as the starting material is consumed.Prolonged exposure to acidic conditions increases the likelihood of benzyl group cleavage.
Alternative Method Consider milder formylation methods if debenzylation is persistent. A Rieche formylation using dichloromethyl methyl ether and a milder Lewis acid like TiCl₄ can sometimes offer better selectivity.Milder Lewis acids are less prone to promoting ether cleavage compared to the strong Brønsted/Lewis acidic conditions of other methods.
Protecting Group If the substrate allows, consider using a more robust protecting group than a standard benzyl ether, although this alters the synthetic plan.For example, substituted benzyl ethers or different ether protecting groups may offer greater stability.
Q2: I've isolated a product with the correct mass, but the ¹H NMR is complex and suggests an isomeric mixture. What went wrong?

Answer: This issue stems from a lack of regioselectivity during the electrophilic formylation step. The starting material, 4-benzyloxyanisole, has two activating groups (methoxy and benzyloxy) that direct electrophilic substitution to their ortho and para positions.

Causality: The desired product results from formylation ortho to the methoxy group and meta to the benzyloxy group. However, the position ortho to the benzyloxy group is also sterically accessible and electronically activated, leading to the formation of the undesired isomer, 3-benzyl-4-methoxybenzaldehyde.

  • Vilsmeier-Haack & Duff Reactions: These reactions are sensitive to both electronic and steric effects. While the methoxy group is a powerful ortho-director, the benzyloxy group also contributes to activating the ring, leading to potential mixtures.[5][6][7][8]

  • Reimer-Tiemann Reaction: This method is notoriously difficult to control for regioselectivity and often yields a mixture of ortho and para isomers relative to the strongest activating group.[9][10][11] For this substrate, it is generally not a recommended method.

Troubleshooting & Prevention:

  • Temperature Control: Run the formylation at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures often enhance selectivity by favoring the kinetically controlled product, which is typically the desired isomer due to the stronger directing effect of the methoxy group.

  • Choice of Formylation Reagent: The Vilsmeier-Haack reaction generally offers better regioselectivity for this type of substrate than the Duff or Reimer-Tiemann reactions.[8][12]

  • Purification: If a minor amount of the isomer is unavoidable, careful column chromatography is required. Use a shallow gradient of ethyl acetate in hexanes to resolve the two isomers, which often have very similar Rf values.

Diagram: Regioselectivity in Formylation

This diagram illustrates the competing reaction pathways leading to the desired product and the common isomeric byproduct.

G cluster_start Starting Material cluster_reagent Formylation Reagent cluster_products Potential Products Start 4-Benzyloxyanisole Reagent Vilsmeier Reagent (POCl₃ / DMF) Desired This compound (Desired Product) Reagent->Desired ortho to -OMe (Major Pathway) Isomer 3-Benzyl-4-methoxybenzaldehyde (Isomeric Byproduct) Reagent->Isomer ortho to -OBn (Minor Pathway)

Caption: Competing formylation pathways for 4-benzyloxyanisole.

Q3: I'm synthesizing the aldehyde by oxidizing (5-benzyl-2-methoxyphenyl)methanol, but I'm also getting the carboxylic acid. How do I stop the over-oxidation?

Answer: This is a very common problem when oxidizing primary alcohols. Aldehydes are themselves susceptible to oxidation, often more so than the starting alcohol, leading to the formation of the corresponding carboxylic acid.[13][14][15] The key is to use a mild, selective oxidizing agent that is known to stop at the aldehyde stage.[16][17]

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or even nitric acid will readily convert the primary alcohol directly to the carboxylic acid.[18] This occurs because in aqueous or protic media, the initially formed aldehyde can become hydrated to a gem-diol, which is easily oxidized further.[18]

Troubleshooting & Prevention:

Oxidizing AgentClassTypical ConditionsSelectivity for AldehydeNotes
KMnO₄, H₂CrO₄StrongAcidic/Basic, AqueousPoorHigh risk of over-oxidation and potential cleavage of the benzyl group.[15]
PCC MildAnhydrous CH₂Cl₂Excellent Pyridinium chlorochromate is a classic choice for stopping at the aldehyde. It is a solid and relatively easy to handle.
Dess-Martin Periodinane (DMP) MildAnhydrous CH₂Cl₂ or CHCl₃Excellent Works at room temperature with short reaction times. Stoichiometric amounts of reagent are required.
Swern Oxidation Mild(COCl)₂, DMSO, Et₃NExcellent Requires cryogenic temperatures (-78 °C) and produces a strong odor (dimethyl sulfide).

Recommendation: For routine lab-scale synthesis, Pyridinium Chlorochromate (PCC) offers the best balance of selectivity, ease of use, and reaction conditions.

Diagram: Oxidation Control Workflow

This workflow helps in choosing the correct path to avoid over-oxidation.

G Start Start: (5-benzyl-2-methoxyphenyl)methanol Decision Is over-oxidation to carboxylic acid observed? Start->Decision StrongOx Analysis: Using strong oxidant? (e.g., KMnO₄, Jones) Decision->StrongOx Yes Product Desired Product: This compound Decision->Product No MildOx Solution: Switch to mild, anhydrous oxidant (PCC, DMP, Swern) StrongOx->MildOx Byproduct Side Product: 5-Benzyl-2-methoxybenzoic acid StrongOx->Byproduct MildOx->Product

Caption: Troubleshooting workflow for over-oxidation.

Validated Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Benzyloxyanisole

This protocol is optimized to maximize regioselectivity and minimize debenzylation.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-benzyloxyanisole (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt and buffer the acid.

  • Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield this compound as a pale yellow oil or solid.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link][2]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link][9]

  • Wikipedia. (n.d.). Duff reaction. [Link][5]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link][10]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link][6]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link][7]

  • ResearchGate. (n.d.). Oxidation of aldehydes and ketones to carboxylic acids. [Link][13]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link][12]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link][11]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link][14]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link][15]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link][18]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link][16]

  • Chemistry LibreTexts. (2023). Synthesis of Aldehydes & Ketones. [Link][17]

Sources

Technical Support Center: Scale-Up of 5-Benzyl-2-methoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its successful and efficient production at scale is critical for drug development timelines and manufacturing viability. This guide provides practical, field-proven insights into the common challenges associated with its synthesis, with a primary focus on the widely used Vilsmeier-Haack formylation route.

Troubleshooting Guide

Section 1: Synthesis and Reaction Control

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, such as the 4-benzylanisole precursor to this compound. However, its exothermic nature and the reactive intermediates involved present several challenges during scale-up.

Question 1: My Vilsmeier-Haack reaction is sluggish, showing low conversion of the starting material, 4-benzylanisole. What are the potential causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a sluggish Vilsmeier-Haack reaction. A systematic approach to troubleshooting is crucial.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) is moisture-sensitive and thermally unstable.[1]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous DMF and freshly distilled or high-purity POCl₃.[1]

      • Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) and use it immediately for the best results.[1]

  • Insufficient Reaction Temperature: While the formation of the Vilsmeier reagent is exothermic and requires initial cooling, the subsequent formylation of 4-benzylanisole may require thermal energy to proceed at a practical rate.

    • Troubleshooting:

      • After the addition of 4-benzylanisole at a controlled low temperature, consider allowing the reaction to slowly warm to room temperature.

      • Gentle heating (e.g., to 40-60 °C) can be applied to drive the reaction to completion.[1][2] However, this must be done with extreme caution due to the thermal instability of the Vilsmeier reagent.[1]

      • Reaction progress should be closely monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: My reaction is producing multiple byproducts, leading to a low yield of this compound. How can I improve the selectivity?

Answer:

Byproduct formation is a common issue in Vilsmeier-Haack reactions, often stemming from the high reactivity of the reagent and potential side reactions.

  • Over-formylation: The Vilsmeier reagent can potentially react at other positions on the aromatic ring if the reaction conditions are too harsh.

    • Troubleshooting:

      • Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess is often used, but a large excess can promote side reactions.

      • Consider a "reverse addition" method, where the Vilsmeier reagent is added slowly to the solution of 4-benzylanisole. This maintains a low concentration of the formylating agent throughout the reaction, which can improve selectivity.[1]

  • Formation of Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent.[2]

    • Troubleshooting:

      • Maintain the lowest effective reaction temperature.

      • Ensure a prompt and efficient aqueous work-up to hydrolyze any reactive intermediates and minimize their contact time with the product.[2]

Section 2: Work-up and Purification

The work-up procedure for a Vilsmeier-Haack reaction is critical for both safety and product purity. The quenching of the reactive reagent is highly exothermic and must be carefully controlled.

Question 3: I'm experiencing difficulties during the aqueous quench of my reaction, including vigorous off-gassing and poor separation. How can I optimize the work-up?

Answer:

The quench is a critical step that requires careful planning and execution, especially at scale.

  • Exothermic Quench: The reaction of the Vilsmeier reagent and any unreacted POCl₃ with water is highly exothermic and can lead to a rapid temperature increase and evolution of HCl gas.

    • Troubleshooting:

      • The quench should always be performed by slowly adding the reaction mixture to a well-stirred, cold aqueous solution (e.g., ice water). Never add water directly to the reaction mixture.

      • Ensure the quenching vessel has adequate cooling capacity and is located in a well-ventilated fume hood to handle the HCl fumes.

  • Product Precipitation and Isolation: The desired product, this compound, should precipitate out of the aqueous solution upon neutralization.

    • Troubleshooting:

      • After the initial quench, slowly add a base (e.g., saturated sodium bicarbonate or sodium acetate solution) to neutralize the acidic mixture to a pH of 6-7.[1] This will facilitate the precipitation of the product.

      • Vigorous stirring during neutralization is essential to ensure homogeneity and prevent localized hotspots.

      • If the product oils out instead of precipitating as a solid, it may be necessary to extract the product with a suitable organic solvent.

Question 4: My crude product is impure, and I'm losing a significant amount during purification. What are the best strategies for purifying this compound?

Answer:

Purification is often a major hurdle in achieving high-purity this compound.

  • Common Impurities: The crude product may contain unreacted starting material, over-formylated byproducts, and chlorinated impurities.

  • Purification Strategies:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing impurities. Experiment with different solvents to find the optimal conditions for high recovery and purity.

    • Column Chromatography: For smaller scales or when dealing with oily products, silica gel column chromatography can be used to separate the desired product from closely related impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method, especially at a larger scale. However, care must be taken to avoid thermal degradation of the product.

Section 3: Scale-up and Safety

Scaling up the production of this compound introduces significant safety and process control challenges, particularly related to the thermal hazards of the Vilsmeier-Haack reaction.

Question 5: I am concerned about the thermal safety of the Vilsmeier-Haack reaction during scale-up. What are the key hazards and how can they be mitigated?

Answer:

Thermal runaway is a major risk when scaling up exothermic reactions like the Vilsmeier-Haack.

  • Thermal Hazards:

    • The formation of the Vilsmeier reagent is highly exothermic.

    • The reaction of the Vilsmeier reagent with the substrate is also exothermic.

    • The Vilsmeier reagent itself is thermally unstable and can undergo exothermic decomposition, with the potential for a runaway reaction at temperatures as low as 60°C.[1][3]

  • Mitigation Strategies:

    • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the thermal stability of the reaction mixture.[3][4] This data is crucial for designing a safe process.

    • Controlled Addition: The addition of reagents should be carefully controlled to manage the rate of heat generation. A feed-controlled reaction, where one reagent is added slowly to the other, is often the safest approach.[4]

    • Process Design:

      • One approach to mitigate risk is to add the formylating agent (e.g., POCl₃) to a mixture of the substrate and DMF. In this way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[3]

      • However, some studies suggest that using a pre-formed Vilsmeier reagent can lead to better chemical results.[3] In this case, robust cooling and emergency shutdown procedures are essential.

    • Cooling Capacity: Ensure the reactor has sufficient cooling capacity to remove the heat generated by the reaction and maintain the desired temperature.

Visual Aids

Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Inert Atmosphere, 0 °C) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction Formylation (Controlled Addition, Monitor Temp.) Vilsmeier->Reaction Substrate 4-Benzylanisole Substrate->Reaction Mixture Reaction Mixture Reaction->Mixture Quench Aqueous Quench (Add to ice water) Mixture->Quench Neutralize Neutralization (e.g., NaHCO3) Quench->Neutralize Filter Filtration / Extraction Neutralize->Filter Crude Crude Product Filter->Crude Purify Recrystallization or Chromatography Crude->Purify Final_Product Pure 5-Benzyl-2- methoxybenzaldehyde Purify->Final_Product

Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp., Time, Stoichiometry) Check_Reagents->Check_Conditions No Improve_Reagents Use fresh, anhydrous reagents. Prepare Vilsmeier reagent in situ. Check_Reagents->Improve_Reagents Yes Check_Workup Analyze Work-up & Purification (Quench, pH, Method) Check_Conditions->Check_Workup No Optimize_Conditions Optimize temperature profile. Adjust stoichiometry. Monitor with TLC/HPLC. Check_Conditions->Optimize_Conditions Yes Refine_Workup Ensure controlled quench. Optimize pH for precipitation. Select appropriate purification method. Check_Workup->Refine_Workup Yes Success Problem Resolved Improve_Reagents->Success Optimize_Conditions->Success Refine_Workup->Success

Caption: A systematic approach to troubleshooting low yield or purity issues.

Data Summary Table

ParameterRecommendationRationale
Reagents Use anhydrous DMF and high-purity POCl₃.The Vilsmeier reagent is moisture-sensitive; water will deactivate it.[1]
Vilsmeier Reagent Prep Prepare in situ at 0 °C and use immediately.The reagent is thermally unstable and degrades over time.[1]
Reaction Temperature Initial low temperature (0-5 °C), followed by gentle warming (40-60 °C) if necessary.Controls the initial exotherm and drives the reaction to completion.[2]
Work-up Quench Slow addition of the reaction mixture to ice water.Safely dissipates the heat from the highly exothermic quench.
Neutralization Use a mild base like NaHCO₃ or sodium acetate to pH 6-7.Promotes product precipitation and avoids harsh conditions that could cause degradation.[1]

Frequently Asked Questions (FAQs)

Q1: Are there alternative, potentially safer, formylation methods for producing this compound?

A1: While the Vilsmeier-Haack reaction is common, other formylation methods exist. For example, the Duff reaction or the Reimer-Tiemann reaction can be used for formylating phenols, which could be precursors to the target molecule.[5] However, these methods may have their own challenges in terms of regioselectivity and yield. Another approach could involve a Grignard reaction with a suitable formylating agent, such as N,N-dimethylformamide, although this would start from a halogenated precursor.[6]

Q2: How critical is the quality of the starting material, 4-benzylanisole?

A2: The purity of the starting material is very important. Impurities in the 4-benzylanisole can lead to the formation of undesired side products that may be difficult to separate from the final product. It is recommended to use a high-purity starting material and to characterize it thoroughly before use.

Q3: What are the key analytical techniques for monitoring the reaction and assessing product purity?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool for qualitatively assessing the consumption of starting material and the formation of the product. For more quantitative analysis during the reaction and for final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

Q4: Can other formylating agents be used in the Vilsmeier-Haack reaction besides POCl₃?

A4: Yes, other activating agents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[1] The choice of agent can sometimes influence the reactivity and selectivity of the reaction. However, POCl₃ is the most commonly used reagent for this transformation.

References

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available from: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia. Available from: [Link]

  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Available from: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available from: [Link]

  • Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available from: [Link]

  • 2-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. Available from: [Link]

  • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available from: [Link]

  • US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents.
  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light | Organic Letters - ACS Publications. Available from: [Link]

  • Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Available from: [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - Beilstein Journals. Available from: [Link]

  • UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Available from: [Link]

  • EP0016487A1 - Method for the purification of benzaldehyde - Google Patents.
  • HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
  • Research Article 1 'PSNZMBUJPO PG "OJMJOFT XJUI 4JMJDB 4VMGVSJD "DJE VOEFS 4PMWFOU 'SFF $POEJUJPOT - ResearchGate. Available from: [Link]

  • US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents.
  • CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents.
  • Intensification of Nitrobenzaldehydes Synthesis from Benzyl Alcohol in a Microreactor | Request PDF - ResearchGate. Available from: [Link]

  • CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents.
  • CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. Available from: [Link]

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resolving low purity issues with 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during its synthesis and purification. As Senior Application Scientists, we provide insights grounded in chemical principles and extensive laboratory experience.

Part 1: Initial Assessment & Troubleshooting Workflow

FAQ: My final product, this compound, shows low purity after synthesis. Where do I begin troubleshooting?

Answer: Low purity is a common issue stemming from incomplete reactions, side-product formation, or degradation. A systematic approach is crucial for diagnosis. Begin by characterizing your crude product thoroughly and then follow a logical troubleshooting workflow.

Step 1: Comprehensive Analysis of the Crude Product Before any purification attempts, analyze the crude material to identify the nature of the impurities.

  • Thin-Layer Chromatography (TLC): This is the quickest way to visualize the number of components in your sample. Run the TLC in a solvent system you intend to use for column chromatography (e.g., Hexane:Ethyl Acetate). An ideal TLC will show a clear separation between your product spot and impurities.[1][2]

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product is invaluable. It can help identify unreacted starting materials, solvent residues, and the characteristic signals of common byproducts. For instance, the aldehyde proton of your target compound should appear as a singlet around 9.8-10.0 ppm. The presence of a broad singlet around 5-6 ppm might indicate the corresponding benzoic acid impurity.[1]

Step 2: Logical Troubleshooting Workflow Once you have an initial assessment, use a systematic workflow to pinpoint the source of the issue.

Troubleshooting_Workflow Start Low Purity Detected Analyze Analyze Crude Product (TLC, ¹H NMR) Start->Analyze Identify Impurity Profile? Analyze->Identify SM Unreacted Starting Materials Present Identify->SM  Yes SP Unexpected Spots/Peaks (Side Products) Identify->SP  No, unknown impurities SM_Cause Cause: - Insufficient reagent - Low reaction temp/time - Inefficient catalyst SM->SM_Cause SM_Solve Solution: - Increase reagent equivalents - Extend reaction time or increase temp - Check catalyst activity SM_Cause->SM_Solve Purify Proceed to Purification Strategy SM_Solve->Purify SP_Cause Cause: - Over-reaction/Degradation - Wrong solvent/base - Air/Moisture sensitivity SP->SP_Cause SP_Solve Solution: - Optimize reaction conditions - Use inert atmosphere (N₂/Ar) - Purify reagents SP_Cause->SP_Solve SP_Solve->Purify Side_Reactions Target This compound (Product) Oxidation Oxidation (Carboxylic Acid Impurity) Target->Oxidation [O₂], air Cannizzaro Cannizzaro Reaction (Alcohol + Acid Impurities) Target->Cannizzaro Strong Base Debenzylation Debenzylation (Phenolic Impurity) Target->Debenzylation H⁺ / H₂

Caption: Common side reactions leading to impurities.

Table 1: Common Impurities and Their Characteristics
Impurity NameStructureLikely CauseAnalytical Signature (¹H NMR)
5-Benzyl-2-methoxybenzoic AcidAr-COOHAir OxidationCarboxylic acid proton (broad singlet, 10-12 ppm); loss of aldehyde proton.
(5-Benzyl-2-methoxyphenyl)methanolAr-CH₂OHReduction, CannizzaroBenzylic alcohol proton (~4.7 ppm); loss of aldehyde proton.
5-Benzyl-2-hydroxybenzaldehydeAr-OHIncomplete methylation or DebenzylationPhenolic proton (broad singlet, 5-9 ppm).
Unreacted Starting MaterialVariesIncomplete ReactionSignals corresponding to the specific starting material used.

Part 3: Purification Strategies

If the crude product is a complex mixture, a robust purification strategy is essential. The two primary methods are column chromatography and recrystallization.

FAQ: My product is an oil/solid with many impurities. How do I effectively purify it using column chromatography?

Answer: Column chromatography is a powerful technique for separating compounds with different polarities. [2]Success depends on proper technique, from solvent selection to column packing.

Protocol 1: Flash Column Chromatography
  • Solvent System Selection (TLC):

    • The first step is to find an appropriate eluent system using TLC. [3]Test various ratios of non-polar and polar solvents (e.g., Hexanes:Ethyl Acetate).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 , with good separation from all impurity spots. [3]

  • Column Packing (Slurry Method):

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. [3] * Add a thin layer of sand (~0.5 cm).

    • In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is just above the silica level. Do not let the column run dry. [3] * Add another thin layer of sand on top of the packed silica. [3]

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of an appropriate solvent (like dichloromethane or the eluent).

    • Carefully load the sample onto the top of the column.

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes. For complex mixtures, a gradient elution (gradually increasing the solvent polarity) may be necessary. [2] * Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. [4]

Column_Chromatography process Start: Crude Product Select Solvent (TLC) Pack Column (Slurry) Load Sample Elute & Collect Fractions Monitor Fractions (TLC) Combine & Evaporate End: Pure Product

Caption: Step-by-step workflow for flash column chromatography.

FAQ: The carboxylic acid impurity is persistent. Is there an easier way to remove it besides chromatography?

Answer: Yes, acidic impurities like 5-Benzyl-2-methoxybenzoic acid can be efficiently removed with a simple acid-base extraction during the work-up.

Protocol 2: Acid-Base Extraction
  • Dissolve the crude product in an organic solvent immiscible with water (e.g., Ethyl Acetate or Diethyl Ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic impurity, converting it to its water-soluble sodium salt. [5] * R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Drain the aqueous layer. Repeat the wash 1-2 times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. [4][6] This procedure should be performed before column chromatography to simplify the purification process.

FAQ: My product is a solid. Can I use recrystallization instead of chromatography?

Answer: Recrystallization is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent can be found. [7]It is particularly effective at removing small amounts of impurities.

Protocol 3: Recrystallization
  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. [7]Common solvents to screen include ethanol, isopropanol, hexanes, and ethyl acetate.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

    • Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Table 2: Comparison of Purification Methods
FeatureColumn ChromatographyRecrystallization
Principle Separation by polaritySeparation by differential solubility
Best For Complex mixtures, oily products, separating isomersSolid products with moderate purity (>80%)
Throughput Lower, more labor-intensiveHigher, can be scaled up easily
Solvent Use HighModerate
Key Challenge Finding the right eluent; column packingFinding the ideal solvent

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • HAL Open Science. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ACS Publications. (2024). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light | Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde.
  • Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.

Sources

Technical Support Center: Storage and Handling of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a substituted aromatic aldehyde, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the purity and reactivity of your material.

Troubleshooting Guide: Diagnosing Degradation

This section addresses common issues encountered during the storage and use of this compound in a direct question-and-answer format.

Q1: I've noticed the appearance of my solid this compound has changed over time. It seems to have developed a slight yellowish tint and is clumping. What is happening?

A: This is a classic indicator of chemical degradation, primarily through oxidation. The aldehyde functional group (–CHO) is highly susceptible to oxidation, especially when exposed to atmospheric oxygen[1][2][3]. This process converts the aldehyde to its corresponding carboxylic acid, in this case, 5-Benzyl-2-methoxybenzoic acid.

  • Causality: The formation of the carboxylic acid impurity can alter the crystal lattice of the solid, leading to clumping or a change in texture. While the parent aldehyde and the resulting carboxylic acid are often white or colorless solids, trace amounts of other oxidative byproducts or impurities can introduce a yellowish hue. The presence of methoxy groups on the benzene ring can sometimes increase the rate of degradation compared to unsubstituted benzaldehydes[4].

Q2: My HPLC/GC analysis of a stored sample shows a new, more polar peak that is growing over time, while the peak for the parent compound is shrinking. How can I identify this new peak?

A: The new peak is almost certainly the oxidation product, 5-Benzyl-2-methoxybenzoic acid. Aldehydes are readily oxidized to carboxylic acids, which are significantly more polar[3][5]. This increased polarity results in a different retention time in chromatography.

  • In Reverse-Phase HPLC: The more polar carboxylic acid will have a shorter retention time than the parent aldehyde.

  • In Gas Chromatography (GC): The carboxylic acid is less volatile and may exhibit a longer retention time or poor peak shape unless derivatized.

To confirm its identity, you can use a co-injection with a synthesized standard of 5-Benzyl-2-methoxybenzoic acid or analyze the fraction using mass spectrometry (MS), where you would look for the molecular ion corresponding to the carboxylic acid.

Q3: The yield of my reaction, which uses this compound as a starting material, has been inconsistent and generally decreasing. Could this be related to storage?

A: Absolutely. If your aldehyde has oxidized, even partially, its effective concentration is reduced, leading directly to lower yields. Furthermore, the carboxylic acid impurity can interfere with certain reaction types:

  • Base-Sensitive Reactions: The acidic nature of the carboxylic acid impurity can quench stoichiometric amounts of base (e.g., in Wittig, aldol, or Grignard reactions), thereby inhibiting the desired transformation.

  • Catalyst Poisoning: In catalytic reactions, the carboxylic acid can sometimes bind to and deactivate the catalyst, reducing its turnover and overall efficiency.

It is crucial to use high-purity starting materials for consistent and reproducible results. Impurities are a common cause of undesirable odors or safety concerns in industrial applications and can similarly impact laboratory-scale synthesis[6].

Q4: I suspect my aldehyde has degraded. What is the best way to definitively confirm and quantify the level of impurity?

A: The most reliable and widely used methods for quantifying aldehyde purity and degradation products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[7][8][9].

  • HPLC-UV: This is an excellent method for routine quality control. It is robust, precise, and can separate the aldehyde from its primary degradation product effectively[8]. See Protocol 2 for a detailed methodology.

  • GC-FID: Gas chromatography with a Flame Ionization Detector is also a highly suitable and validated technique for the quantitative analysis of benzaldehyde and related substances[7][10].

For initial troubleshooting, a simple test can be insightful. Aldehydes can be distinguished from other functional groups using specific chemical tests, such as Tollens' reagent (the "silver mirror test"), which gives a positive result for aldehydes but not for ketones or carboxylic acids[1][2]. A diminished or sluggish response to this test compared to a fresh sample could indicate significant degradation.

Frequently Asked Questions (FAQs): Best Practices for Prevention

FAQ 1: What are the optimal storage conditions for the long-term stability of this compound?

A: To minimize degradation, strict control over the storage environment is essential. The following conditions are recommended based on guidelines for aromatic aldehydes[11].

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of chemical oxidation and potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen, the primary driver of degradation.
Light Protect from Light (Amber Vial/Opaque Container)Minimizes light-induced photochemical degradation pathways[4][6].
Container Tightly Sealed, Airtight ContainerPrevents moisture ingress and exposure to atmospheric oxygen[11].
Purity Use high-purity starting material.Impurities can catalyze degradation pathways[6].

FAQ 2: What is the primary chemical degradation pathway I need to prevent?

A: The most significant degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid. This reaction is often auto-catalytic and is accelerated by exposure to air (oxygen), light, and elevated temperatures.

Caption: Primary degradation pathway of this compound.

FAQ 3: Can I add a chemical stabilizer to my bulk material to prolong its shelf life?

A: Yes, for long-term storage, adding a radical-scavenging antioxidant can be effective.

  • Butylated Hydroxytoluene (BHT): Adding a small amount of BHT (typically 50-200 ppm) can significantly inhibit the free-radical chain reactions involved in oxidation[12].

  • Dilution in Alcohol: For materials that will be used frequently, creating a stock solution in a primary alcohol like ethanol can enhance stability. The aldehyde exists in equilibrium with the more stable hemiacetal form in the alcohol solution[12]. However, this is only suitable if the alcohol is compatible with your downstream application.

FAQ 4: What is the correct procedure for handling the compound to minimize degradation during routine lab use?

A: Proper handling is critical. Every time the container is opened, the material is exposed to air and moisture.

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Inert Atmosphere: If possible, open the container and handle the material inside a glovebox or glove bag with an inert atmosphere.

  • Minimize Exposure: If a glovebox is not available, uncap the container, quickly remove the desired amount of material, and immediately recap.

  • Inert Gas Blanket: After taking your sample, flush the headspace of the container with a gentle stream of dry nitrogen or argon before sealing tightly. This displaces the air introduced during handling.

FAQ 5: Should I be concerned about polymerization?

A: While polymerization into cyclic trimers is a known degradation pathway for some aldehydes, particularly aliphatic ones, it is generally less of a concern for solid aromatic aldehydes like this compound under proper storage conditions[12]. The primary concern remains oxidation. However, the presence of acidic oxidation products can potentially catalyze polymerization over very long storage periods, making the prevention of oxidation the most critical goal[12].

Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedure

This protocol provides a self-validating system for maintaining compound integrity.

  • Receiving Material: Upon receipt, verify the purity via HPLC or GC (See Protocol 2). This establishes a baseline (t=0) data point.

  • Sub-division (Aliquoting): If you purchased a large quantity, it is highly recommended to aliquot the material into several smaller, single-use vials under an inert atmosphere. This avoids repeated exposure of the bulk stock to air.

  • Inert Gas Purge: Before sealing each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds.

  • Sealing and Labeling: Seal the vials tightly with high-quality caps (e.g., PTFE-lined). Label each vial clearly with the compound name, date of aliquoting, and storage conditions.

  • Storage: Place the sealed vials inside a secondary, opaque container and store in a refrigerator at 2–8 °C.

  • Periodic Quality Control: For long-term storage, re-analyze an aliquot every 6-12 months to monitor purity and ensure the material remains within specification for your experiments.

Protocol 2: Analytical Method for Purity Assessment via HPLC

This method is adapted from validated procedures for analyzing benzaldehyde and its impurities in pharmaceutical preparations[8][9].

  • Instrumentation: HPLC system with a UV/Vis or DAD detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using a mixture of water, acetonitrile, and an acidifier. A typical composition is Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[8].

  • Flow Rate: 1.0 - 2.0 mL/min (e.g., 1.5 mL/min).

  • Detection Wavelength: 254 nm[8].

  • Column Temperature: 25 °C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., acetonitrile or mobile phase) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Analysis:

    • Inject a standard of the pure compound to determine its retention time.

    • Inject the aged sample. The 5-Benzyl-2-methoxybenzoic acid impurity will appear as a separate, earlier-eluting peak.

    • Calculate purity using the area percent method (assuming equal response factors for a preliminary assessment) or by using a calibrated reference standard for the impurity for precise quantification.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving stability issues with this compound.

TroubleshootingWorkflow start Start: Suspected Degradation (e.g., poor yield, visual change) check_visual Step 1: Visual Inspection Is there clumping, discoloration, or an unusual odor? start->check_visual analyze Step 2: Analytical Confirmation Perform HPLC or GC analysis (Protocol 2). Compare to t=0 data or reference standard. check_visual->analyze Yes or No impurity_present Is an impurity peak present/growing? (e.g., early peak in RP-HPLC) analyze->impurity_present review_storage Step 3: Review Storage & Handling Check temperature logs. Was inert atmosphere used? Was it protected from light? impurity_present->review_storage Yes end_ok Material is within purity specification. Proceed with experiment. impurity_present->end_ok No action_plan Step 4: Corrective Action Option 1: Discard degraded material and use a fresh lot. Option 2: Purify the material (e.g., recrystallization), if feasible. Option 3: Implement improved storage protocol (Protocol 1) for all new material. review_storage->action_plan

Sources

Technical Support Center: 5-Benzyl-2-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile benzaldehyde derivative. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Section 1: General Handling and Purity

FAQ: My this compound appears discolored and gives poor results. What is the likely cause and remedy?

Answer: The primary cause of discoloration and decreased reactivity is oxidation of the aldehyde to the corresponding carboxylic acid, 5-benzyl-2-methoxybenzoic acid. This is a common issue with aldehydes, especially when exposed to air and light over time.

Causality: The aldehyde functional group is susceptible to auto-oxidation, a free-radical chain reaction initiated by oxygen. The presence of the electron-donating methoxy and benzyl groups can influence the stability of the aromatic ring, but the aldehyde remains the most reactive site for oxidation.

Troubleshooting Protocol:

  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for quantifying the purity and detecting the presence of the carboxylic acid impurity.

    • Observation: A significant peak corresponding to 5-benzyl-2-methoxybenzoic acid will be observed.[1]

  • Purification:

    • Recrystallization: If the impurity level is moderate, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.

    • Column Chromatography: For higher purity requirements, silica gel column chromatography is recommended to separate the aldehyde from the more polar carboxylic acid.

  • Prevention:

    • Inert Atmosphere: Always handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

    • Storage Conditions: Store in a cool, dark place to prevent light-induced degradation.

Section 2: Aldol Condensation Reactions

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound. This compound, lacking α-hydrogens, serves as an excellent electrophilic partner in crossed Aldol condensations.

FAQ: I am experiencing low yields in my Aldol condensation with this compound and a ketone. How can I improve this?

Answer: Low yields in Aldol condensations can stem from several factors, including reaction equilibrium, side reactions, and improper reaction conditions.

Causality: The initial Aldol addition is often a reversible reaction. To drive the reaction to completion, the subsequent dehydration to the α,β-unsaturated carbonyl compound is crucial, as this step is typically irreversible.

Troubleshooting Strategies:

Parameter Problem Solution Scientific Rationale
Temperature Reaction not proceeding to completion.Increase the reaction temperature.Heating promotes the dehydration of the intermediate aldol addition product, shifting the equilibrium towards the final condensed product.
Base Incomplete reaction or side reactions.Use a stronger, non-nucleophilic base like LDA (Lithium diisopropylamide) to pre-form the enolate of the ketone.Pre-forming the enolate ensures that the ketone is fully deprotonated before the addition of the aldehyde, minimizing self-condensation of the ketone.
Reactant Ratio Formation of bis-aldol product.Use an excess of the ketone relative to the aldehyde.This favors the formation of the mono-addition product.
Reaction Time Incomplete conversion.Monitor the reaction progress using Thin-Layer Chromatography (TLC).TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.

Detailed Protocol for a Base-Catalyzed Aldol Condensation:

  • In a round-bottom flask, dissolve the ketone (e.g., acetone) in ethanol.[2]

  • In a separate beaker, prepare a solution of sodium hydroxide in water.[2]

  • Slowly add the sodium hydroxide solution to the ketone solution with stirring.

  • Add this compound to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring by TLC.[2]

  • After completion, cool the reaction mixture and precipitate the product by adding cold water.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified α,β-unsaturated ketone.[3]

Section 3: Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[4]

FAQ: My Wittig reaction with this compound is sluggish and gives a poor yield of the desired alkene. What could be the issue?

Answer: Challenges in Wittig reactions often relate to the stability and reactivity of the ylide, as well as the reaction conditions.

Causality: The success of a Wittig reaction depends on the efficient formation of the phosphorus ylide and its subsequent nucleophilic attack on the carbonyl carbon of the aldehyde.[5] The steric hindrance from the ortho-methoxy group and the benzyl group in this compound can sometimes slow down the reaction.

Troubleshooting Workflow:

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_aldehyde Verify Aldehyde Purity start->check_aldehyde ylide_base Use a Stronger Base (e.g., n-BuLi) check_ylide->ylide_base ylide_temp Ensure Anhydrous Conditions check_ylide->ylide_temp ylide_time Allow Sufficient Time for Ylide Formation check_ylide->ylide_time conditions_temp Increase Reaction Temperature check_conditions->conditions_temp conditions_solvent Change Solvent (e.g., THF, DMSO) check_conditions->conditions_solvent conditions_time Increase Reaction Time check_conditions->conditions_time aldehyde_purity Purify Aldehyde (Recrystallization/Chromatography) check_aldehyde->aldehyde_purity end Improved Alkene Yield ylide_base->end ylide_temp->end ylide_time->end conditions_temp->end conditions_solvent->end conditions_time->end aldehyde_purity->end

Caption: Troubleshooting workflow for a low-yielding Wittig reaction.

Key Considerations:

  • Ylide Generation: The formation of the ylide from the corresponding phosphonium salt requires a strong base.[6] For less acidic phosphonium salts, n-butyllithium (n-BuLi) is often more effective than bases like sodium hydroxide or potassium tert-butoxide.[7] The reaction should be conducted under strictly anhydrous conditions as ylides are moisture-sensitive.

  • Reaction Temperature: While some Wittig reactions proceed at room temperature, heating may be necessary to overcome the activation energy barrier, especially with sterically hindered aldehydes.

  • Side Product Removal: A common byproduct of the Wittig reaction is triphenylphosphine oxide. This can often be removed from the desired alkene product by recrystallization or chromatography, as it tends to be more polar.[4]

Section 4: Grignard and Organolithium Reactions

The addition of organometallic reagents like Grignard or organolithium reagents to the carbonyl group of this compound is a standard method for creating secondary alcohols.

FAQ: My Grignard reaction with this compound is not initiating or is giving a complex mixture of products. What is going wrong?

Answer: Grignard reactions are notoriously sensitive to reaction conditions, and issues with initiation or side reactions are common.

Causality: The primary challenge is the requirement for strictly anhydrous conditions, as Grignard reagents are strong bases and will react with even trace amounts of water.[8] Additionally, the benzyl group in the substrate does not typically interfere, but the methoxy group could potentially coordinate with the magnesium, influencing the reactivity.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • All glassware must be oven-dried or flame-dried immediately before use.

    • Use anhydrous solvents (e.g., diethyl ether, THF) dispensed from a freshly opened bottle or a solvent purification system.

    • Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Initiation of Grignard Reagent Formation:

    • If the Grignard reagent is being prepared in situ, initiation can be tricky.

    • Activation of Magnesium: Crush the magnesium turnings to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.

    • Entrainment: Add a small amount of a more reactive alkyl halide (e.g., 1,2-dibromoethane) to initiate the reaction.

  • Side Reactions:

    • Wurtz Coupling: The formation of a homo-coupled product from the benzyl halide used to prepare the Grignard reagent can occur, especially with benzyl Grignards.[9] This can be minimized by slow addition of the halide to the magnesium.

    • Rearrangement: In some cases, benzylmagnesium halides can undergo rearrangement.[10]

Logical Flow for a Successful Grignard Reaction:

Grignard_Workflow start Prepare Anhydrous Setup prepare_reagent Prepare Grignard Reagent start->prepare_reagent add_aldehyde Slowly Add Aldehyde Solution prepare_reagent->add_aldehyde quench Quench Reaction add_aldehyde->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end Isolated Secondary Alcohol purify->end

Caption: Step-by-step workflow for a Grignard reaction.

Section 5: Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the aldehyde functionality of this compound to prevent it from reacting with certain reagents.

FAQ: What is a suitable protecting group for the aldehyde in this compound, and how can I selectively deprotect it?

Answer: A common and effective protecting group for aldehydes is an acetal or ketal, typically formed by reacting the aldehyde with a diol in the presence of an acid catalyst.

Causality: Acetals are stable to basic and nucleophilic conditions, making them ideal for protecting aldehydes during reactions like Grignard additions or reductions of other functional groups.[11] They are, however, readily cleaved under acidic conditions to regenerate the aldehyde.

Recommended Protecting Group Protocol:

Step Procedure Reagents Conditions
Protection Formation of a cyclic acetalEthylene glycol, p-toluenesulfonic acid (catalytic)Toluene, Dean-Stark apparatus to remove water
Reaction Perform desired reaction on another part of the moleculeVaries (e.g., Grignard reagent, LiAlH4)Anhydrous, inert atmosphere
Deprotection Hydrolysis of the acetalDilute aqueous acid (e.g., HCl, TFA)Room temperature or gentle heating

The benzyl group itself can also be used as a protecting group for other functionalities like alcohols, amines, or thiols.[12][13] Deprotection of a benzyl group is often achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using strong acids.[12] The p-methoxybenzyl (PMB) group, which is structurally similar to a part of our molecule of interest, can be cleaved oxidatively with reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or with trifluoroacetic acid (TFA).[14]

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Kilway, K. V., & Drew, A. (2007). Experiment 8: Wittig Reaction. University of Missouri – Kansas City, Department of Chemistry.
  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. 48(1).
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group. Retrieved from [Link]

  • Reddit. (2025). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. r/Chempros. Retrieved from [Link]

  • Filo. (2025). Why must Grignard reagents be prepared.... Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • SciSpace. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry, 43B, 1299-1301.
  • National Institutes of Health. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Reddit. (2016). H NMR challenge...hint: could have grabbed the wrong methoxybenzaldehyde benzaldehyde. Reaction is grignard reaction w an aldehyde. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Retrieved from [Link]

  • TSI Journals. (2018). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved from [Link]

  • AZoM. (2014). An Introduction to Aldol Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde.
  • Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
  • RSC Publishing. (2022). Green Chemistry. Retrieved from [Link]

  • Reddit. (2023). Benzyl alcohol oxidation to benzaldehyde. r/chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-(methoxymethyl)benzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 5-Benzyl-2-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck coupling, to construct this valuable intermediate. While powerful, these reactions are susceptible to catalyst deactivation, a common source of low yields, stalled reactions, and poor reproducibility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues related to catalyst deactivation. Our approach is rooted in explaining the causal mechanisms behind experimental choices, empowering you to not only solve immediate problems but also to design more robust synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments. Each question is followed by an explanation of potential causes and actionable solutions.

Question 1: My cross-coupling reaction is extremely sluggish or has stalled completely before reaching full conversion. What are the most likely causes?

Answer: A stalled or sluggish reaction is the most common symptom of catalyst failure. The primary cause is typically a loss of active Pd(0) catalyst concentration during the reaction. This can be traced back to several root causes, but the first and most visible suspect is often the formation of palladium black.

  • Primary Suspect: Catalyst Agglomeration (Palladium Black) The active catalyst is a soluble Pd(0) complex. If the protective ligands dissociate, these highly reactive, coordinatively unsaturated species can rapidly aggregate into larger, insoluble palladium nanoparticles, colloquially known as "palladium black".[1][2][3] This precipitate is catalytically inactive because the vast majority of palladium atoms are no longer accessible to the substrates.

    Immediate Diagnostic Steps:

    • Visual Inspection: Carefully observe the reaction mixture. Do you see a fine black precipitate or a black film coating the sides of the flask? This is a tell-tale sign of catalyst agglomeration.[1]

    • Stirring Efficiency: Ensure vigorous stirring. Inadequate mixing can create localized "hot spots" of high concentration, promoting catalyst decomposition.

    Solutions & Optimization:

    • Ligand Choice: If using monodentate phosphine ligands (e.g., PPh₃), consider switching to a more robust chelating (bidentate) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) or a bulky biarylphosphine ligand (e.g., SPhos, XPhos). These ligands bind more strongly to the palladium center, preventing the dissociation that leads to aggregation.[3]

    • Degassing: Ensure your solvent and reagents are rigorously degassed. Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[3] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents.

    • Temperature Control: Avoid excessive temperatures. While heat increases reaction rates, it also accelerates catalyst decomposition pathways. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer period.

Question 2: My reaction yield is highly variable from one batch to the next, even though I'm following the same procedure. What could be causing this inconsistency?

Answer: Inconsistent yields are frequently caused by trace-level impurities in reagents or solvents that act as catalyst poisons.[4][5] Palladium catalysts are notoriously sensitive, and even parts-per-million (ppm) levels of certain substances can shut down the catalytic cycle.

  • Primary Suspect: Catalyst Poisoning A catalyst poison is a substance that binds strongly to the active site of the catalyst, rendering it inactive.[6] Unlike aggregation, which is a physical change in the catalyst, poisoning is a chemical deactivation.

    Common Catalyst Poisons & Their Sources:

Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols, sulfides, elemental sulfurStarting materials (e.g., from a sulfur-containing synthesis route), rubber septa, contaminated solvents.[4][5]
Coordinating Species Excess cyanide, unmasked amines/pyridinesReagents, byproducts, or substrates with coordinating functional groups.[7][8]
Heavy Metals Lead, mercury, zinc salts (in excess)Contaminated glassware, reagents from other reactions.[2][9]
Halides (in excess) High concentrations of I⁻, Br⁻, Cl⁻Additives or byproducts from the reaction itself.

Troubleshooting & Prevention Protocol:

  • Reagent Purity Check:

    • Use the highest purity reagents available. If you suspect a particular batch of starting material, try a sample from a different supplier or re-purify your existing material (e.g., by recrystallization or chromatography).

    • Elemental sulfur has been identified as a potent, unexpected poison in Suzuki couplings, sometimes originating from the synthesis of starting materials.[4][5]

  • Solvent Integrity: Use anhydrous, high-purity solvents. If you use a solvent still, ensure it is well-maintained. Consider using commercially available packaged anhydrous solvents for critical reactions.

  • Inert Atmosphere: As mentioned previously, maintain a strict inert atmosphere. This not only prevents oxidation but also protects against airborne contaminants.

Question 3: I am using a heterogeneous catalyst (e.g., Pd/C) and notice its activity drops significantly upon reuse. What is happening and can I regenerate it?

Answer: Supported catalysts like Palladium on Carbon (Pd/C) are attractive for their ease of separation, but they are susceptible to deactivation through two primary mechanisms: leaching and sintering .

  • Leaching: This is the process where the active palladium metal dissolves from the solid support into the reaction mixture.[10] In many cross-coupling reactions, the soluble leached species is believed to be the true active catalyst.[11] However, this dissolved palladium can then aggregate and precipitate as inactive palladium black, leading to a net loss of active catalyst from the system.[11]

  • Sintering: This is a thermal process where the small, highly dispersed palladium nanoparticles on the support migrate and merge into larger particles.[12][13] This drastically reduces the surface-area-to-volume ratio, meaning fewer palladium atoms are available on the surface to participate in catalysis.[14][15] Sintering is often irreversible and is exacerbated by high reaction temperatures.[16]

Workflow for Diagnosing Supported Catalyst Deactivation

G cluster_0 Start Low Yield with Recycled Pd/C CheckFiltrate Analyze Filtrate for Pd (ICP-MS) Start->CheckFiltrate CheckCatalyst Characterize Spent Catalyst (TEM, BET) Start->CheckCatalyst CheckFiltrate->CheckCatalyst No/Low Pd Leaching High Pd in Filtrate -> Leaching is Dominant CheckFiltrate->Leaching Pd Detected Sintering Increased Particle Size (TEM) Decreased Surface Area (BET) -> Sintering has Occurred CheckCatalyst->Sintering Physical Changes Observed Regen Attempt Regeneration Protocol Leaching->Regen Sintering->Regen caption Fig 1. Diagnostic workflow for supported catalyst deactivation.

Caption: Fig 1. Diagnostic workflow for supported catalyst deactivation.

Catalyst Regeneration Protocol: While severe sintering is often irreversible, deactivation due to fouling (blockage of pores by organic residues) or poisoning can sometimes be reversed.[17][18]

Objective: To remove adsorbed organic species and poisons from the catalyst surface.

Materials:

  • Spent Pd/C catalyst

  • Chloroform

  • Glacial Acetic Acid

  • Deionized Water

  • Methanol

  • Filtration apparatus

  • Ultrasonic bath

Procedure:

  • After the reaction, filter the Pd/C catalyst and wash it thoroughly with the reaction solvent to remove residual product.

  • Suspend the spent catalyst in a 1:1 mixture of chloroform and glacial acetic acid.

  • Place the suspension in an ultrasonic bath for 30-60 minutes.[17] This helps dislodge strongly adsorbed material from the catalyst's pores.

  • Filter the catalyst and wash sequentially with deionized water until the filtrate is neutral, followed by a final wash with methanol.

  • Dry the catalyst thoroughly under vacuum before attempting to reuse it. The regenerated catalyst may be effective for several more cycles.[17]

Visualizing Deactivation Pathways

The deactivation of a palladium catalyst is not a single event but a competition between several destructive pathways that divert the active Pd(0) species from the desired catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Catalyst Active Pd(0)Lₙ Catalyst Cycle Product Formation Catalyst->Cycle Suzuki, Heck, etc. Poison Poisoned Catalyst (e.g., Pd-S) Catalyst->Poison Impurity (S, CN⁻) Aggregate Palladium Black (Inactive Aggregates) Catalyst->Aggregate Ligand Loss Leach Leached Species [Pd] in solution (Heterogeneous) Catalyst->Leach Support Interaction Sinter Sintered Particles (Heterogeneous) Catalyst->Sinter High Temp. Cycle->Catalyst Regeneration Leach->Aggregate caption Fig 2. Competing pathways of catalyst deactivation.

Sources

Technical Support Center: Synthesis of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Benzyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and troubleshooting common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the formylation of 4-benzyl-1-methoxybenzene. Common formylation methods include the Vilsmeier-Haack reaction and the Duff reaction.[1][2][3] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich aromatic ring.[2][4][5][6] The Duff reaction is another formylation method that employs hexamine as the source of the formyl carbon.[1][3][7]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts depend on the synthetic route. In formylation reactions, potential byproducts include:

  • Regioisomers: Formylation might occur at other positions on the aromatic ring, leading to isomers such as 2-benzyl-4-methoxybenzaldehyde.

  • Unreacted Starting Material: Incomplete reactions will leave residual 4-benzyl-1-methoxybenzene.

  • Products of Over-reaction: In some cases, though less common with these methods, further reactions on the product or starting material can occur.

  • Byproducts from the Reagents: For instance, in the Duff reaction, side reactions involving hexamine can lead to complex mixtures.[7]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents can lead to a significant amount of unreacted starting material.

  • Side Reactions: The formation of byproducts, particularly regioisomers, directly consumes the starting material and reduces the yield of the desired product.

  • Product Degradation: The aldehyde product might be sensitive to the reaction or workup conditions, leading to degradation.

  • Purification Losses: Inefficient purification methods can result in the loss of the desired product.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a structured approach to identifying and addressing common issues encountered during the synthesis of this compound.

Issue 1: Presence of an Isomeric Impurity

Symptom: You observe an additional spot on your TLC plate with a similar Rf value to your product, or an extra peak in your GC-MS or HPLC chromatogram. Your ¹H NMR spectrum shows an additional set of aromatic and aldehyde protons.

Likely Cause: Formation of a regioisomer, most likely 2-benzyl-4-methoxybenzaldehyde. This occurs because the benzyl and methoxy groups can direct the formylation to different positions on the aromatic ring.

Troubleshooting Workflow:

Caption: Workflow for addressing isomeric impurities.

Detailed Steps:

  • Structural Confirmation:

    • 2D NMR Spectroscopy: Utilize Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) to definitively establish the connectivity of the atoms and confirm the structure of the byproduct.

    • GC-MS Analysis: Compare the fragmentation pattern of the impurity with that of the expected product. Isomers will often have similar mass spectra but different retention times.[8][9]

  • Reaction Optimization:

    • Temperature Control: Formylation reactions can be sensitive to temperature. Running the reaction at a lower temperature may improve regioselectivity.

    • Choice of Formylating Agent: The steric bulk of the formylating agent can influence the position of attack. Experimenting with different Vilsmeier reagents or Duff reaction conditions may favor the desired isomer.

  • Purification:

    • Column Chromatography: A carefully optimized silica gel column chromatography is often effective in separating regioisomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve the best separation.

Issue 2: Significant Amount of Unreacted Starting Material

Symptom: A prominent spot corresponding to the starting material (4-benzyl-1-methoxybenzene) is visible on the TLC plate after the reaction is deemed complete. Your NMR and GC-MS data confirm a high percentage of the starting material.

Likely Cause: The reaction has not gone to completion.

Troubleshooting Workflow:

Caption: Workflow for addressing incomplete reactions.

Detailed Steps:

  • Reagent Verification:

    • Vilsmeier Reagent: Ensure the Vilsmeier reagent is freshly prepared and active. The reaction of DMF with POCl₃ should be performed under anhydrous conditions.[2][4][5][6]

    • Hexamine (Duff Reaction): Use high-purity hexamine and ensure anhydrous conditions during the initial phase of the reaction.[1][7]

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the formylating agent may be necessary to drive the reaction to completion.

  • Reaction Conditions:

    • Reaction Time: Extend the reaction time and monitor the progress by TLC or GC analysis until the starting material is consumed.

    • Temperature: Gradually increase the reaction temperature. Be mindful that higher temperatures can sometimes lead to the formation of more byproducts.

Issue 3: Product Degradation or Formation of Polymeric Material

Symptom: The reaction mixture darkens significantly, and a tar-like substance is formed. The yield of the desired product is very low, and the crude material is difficult to purify.

Likely Cause: The aldehyde product is unstable under the reaction or workup conditions, leading to polymerization or other degradation pathways.

Troubleshooting Workflow:

Caption: Workflow for addressing product degradation.

Detailed Steps:

  • Milder Reaction Conditions:

    • Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Alternative Reagents: Investigate milder formylating agents or catalysts that are less likely to cause degradation.

  • Modified Workup:

    • Quenching: Quench the reaction carefully at a low temperature.

    • pH Control: Avoid strongly acidic or basic conditions during the workup, as these can promote aldehyde degradation.

  • Prompt Purification:

    • Do not store the crude product for extended periods. Proceed with purification as soon as possible after the workup.

Experimental Protocols for Byproduct Identification

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[8][9][10][11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for this analysis.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • GC Program:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

Data Interpretation:

  • Retention Time: The time it takes for a compound to elute from the GC column. The starting material, product, and byproducts will have different retention times.

  • Mass Spectrum: The fragmentation pattern of each compound. Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound.

Expected Results for this compound and Potential Byproducts:

CompoundExpected Molecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound226225, 197, 181, 152, 91
4-benzyl-1-methoxybenzene (Starting Material)198183, 167, 152, 91
2-benzyl-4-methoxybenzaldehyde (Isomer)226Similar to the product, but with subtle differences
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of molecules.[12] ¹H and ¹³C NMR are essential for distinguishing between the desired product and its isomers.[13][14][15]

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct or crude mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HMBC spectra.

Data Interpretation:

  • ¹H NMR:

    • Aldehyde Proton: A singlet around 10.0-10.5 ppm.

    • Aromatic Protons: The splitting pattern and chemical shifts of the aromatic protons will be distinct for each isomer. For this compound, you would expect three protons in the substituted ring and five protons for the benzyl group.

    • Methoxy Protons: A singlet around 3.8-4.0 ppm.

    • Benzyl Protons: A singlet around 4.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 190 ppm.[15]

    • Aromatic Carbons: The chemical shifts of the aromatic carbons will differ between isomers.

  • 2D NMR (COSY and HMBC):

    • COSY: Shows correlations between coupled protons, helping to assign the protons on the aromatic rings.

    • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the position of the benzyl and formyl groups relative to the methoxy group.

References

  • Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 28, 1-36. [Link]

  • Ushijima, S., & Togo, H. (2010). Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. Synlett, 2010(07), 1067-1070. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Zheng, J., et al. (2015). Synthesis of 4-Ynamides and Cyclization by the Vilsmeier Reagent to Dihydrofuran-2(3H)-ones. Organic Letters, 17(24), 6126-6129. [Link]

  • Zhu, Y.-R., et al. (2022). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett, 33(03), 259-263. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Retrieved from [Link]

  • Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Retrieved from [Link]

  • Google Patents. (n.d.). US5294744A - Formylation process for aromatic aldehydes.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • PubMed. (n.d.). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2024). Synthesis of Aldehydes and Ketones. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Retrieved from [Link]

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Validation & Comparative

NMR and mass spectrometry data for 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Characterization of Substituted 2-Methoxybenzaldehydes for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a series of substituted 2-methoxybenzaldehydes. While the specific compound 5-benzyl-2-methoxybenzaldehyde is not readily found in public spectral databases, this guide will leverage data from structurally related and commercially available analogs to provide a framework for the characterization of this class of compounds. By comparing the spectral data of 5-bromo-2-methoxybenzaldehyde, 2,5-dimethoxybenzaldehyde, and 2-hydroxy-5-methoxybenzaldehyde, we can elucidate the influence of different substituents at the 5-position on the resulting spectra. This comparative approach offers valuable insights for researchers synthesizing novel benzaldehyde derivatives.

The Importance of Spectroscopic Data in Drug Discovery

In the realm of drug development, unambiguous characterization of synthesized molecules is paramount. NMR and mass spectrometry are two of the most powerful analytical techniques employed for this purpose. NMR provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular formula and structural features.

This guide will delve into the practical aspects of acquiring and interpreting NMR and MS data for substituted benzaldehydes, highlighting the subtle yet significant shifts and patterns that arise from the electronic and steric effects of different substituents.

Experimental Protocols

A standardized approach to data acquisition is crucial for meaningful comparison. The following are generalized protocols for obtaining high-quality NMR and mass spectrometry data for benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust NMR analysis involves acquiring a suite of one- and two-dimensional spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Filter the solution into a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Obtain a proton NMR spectrum to identify the number of unique protons, their chemical environment, and coupling interactions.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Electron Ionization (EI): This hard ionization technique is useful for obtaining characteristic fragmentation patterns that can aid in structural elucidation.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight of the parent molecule with minimal fragmentation. High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements to confirm the elemental composition.

Comparative Spectral Analysis

We will now examine the available NMR and mass spectrometry data for three analogs of 5-substituted 2-methoxybenzaldehydes.

Case Study 1: 5-Bromo-2-methoxybenzaldehyde

The presence of the electronegative bromine atom at the 5-position significantly influences the electronic environment of the aromatic ring.

Table 1: NMR Data for 5-Bromo-2-methoxybenzaldehyde

¹H NMR (CDCl₃) δ (ppm) Multiplicity J (Hz) Assignment
Aldehyde10.4sCHO
Aromatic7.9d2.6H-6
Aromatic7.6dd8.8, 2.6H-4
Aromatic6.9d8.8H-3
Methoxy3.9sOCH₃
¹³C NMR (CDCl₃) δ (ppm) Assignment
Aldehyde189.0CHO
Aromatic160.0C-2
Aromatic138.0C-4
Aromatic129.0C-6
Aromatic126.0C-1
Aromatic116.0C-5
Aromatic114.0H-3
Methoxy56.0OCH₃

Mass Spectrometry Data:

  • Molecular Formula: C₈H₇BrO₂

  • Molecular Weight: 213.96 g/mol

  • Key Fragmentation: The mass spectrum would be expected to show the molecular ion peak and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Case Study 2: 2,5-Dimethoxybenzaldehyde

Here, the bromo substituent is replaced by a methoxy group, which is an electron-donating group.

Table 2: NMR Data for 2,5-Dimethoxybenzaldehyde

¹H NMR (CDCl₃) δ (ppm) Multiplicity J (Hz) Assignment
Aldehyde10.4sCHO
Aromatic7.3d3.1H-6
Aromatic7.1dd9.0, 3.1H-4
Aromatic6.9d9.0H-3
Methoxy3.9s2-OCH₃
Methoxy3.8s5-OCH₃
¹³C NMR (CDCl₃) δ (ppm) Assignment
Aldehyde189.0CHO
Aromatic159.0C-2
Aromatic154.0C-5
Aromatic128.0C-1
Aromatic124.0C-6
Aromatic115.0C-4
Aromatic110.0C-3
Methoxy56.02-OCH₃
Methoxy55.95-OCH₃

Mass Spectrometry Data:

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol [1][2]

  • Key Fragmentation: The molecular ion peak at m/z 166 would be prominent.[1]

Case Study 3: 2-Hydroxy-5-methoxybenzaldehyde

The presence of a hydroxyl group introduces the possibility of hydrogen bonding and has a strong electron-donating effect.

Table 3: NMR Data for 2-Hydroxy-5-methoxybenzaldehyde

¹H NMR (CDCl₃) δ (ppm) Multiplicity J (Hz) Assignment
Aldehyde9.8sCHO
Aromatic7.1d3.0H-6
Aromatic7.0dd9.0, 3.0H-4
Aromatic6.9d9.0H-3
Methoxy3.8sOCH₃
Hydroxyl10.9sOH
¹³C NMR (CDCl₃) δ (ppm) Assignment
Aldehyde196.0CHO
Aromatic158.0C-2
Aromatic152.0C-5
Aromatic125.0C-1
Aromatic123.0C-4
Aromatic118.0C-6
Aromatic114.0C-3
Methoxy56.0OCH₃

Mass Spectrometry Data:

  • Molecular Formula: C₈H₈O₃

  • Molecular Weight: 152.15 g/mol [3]

  • Key Fragmentation: The molecular ion at m/z 152 is expected.[3]

Predicting the Spectra of this compound

Based on the analysis of the analogs, we can predict the key spectral features of this compound. The benzyl group is weakly electron-donating.

Predicted ¹H NMR:

  • An aldehyde proton singlet around 10.4 ppm.

  • A methoxy group singlet around 3.9 ppm.

  • Aromatic protons on the benzaldehyde ring will appear as a complex pattern, likely with a doublet for H-3, a doublet for H-6, and a doublet of doublets for H-4.

  • A singlet for the benzylic CH₂ protons around 4.0 ppm.

  • A multiplet for the five protons of the benzyl group's phenyl ring between 7.2-7.4 ppm.

Predicted ¹³C NMR:

  • An aldehyde carbon around 190 ppm.

  • Aromatic carbons of the benzaldehyde ring between 110-160 ppm.

  • A methoxy carbon around 56 ppm.

  • A benzylic CH₂ carbon around 38 ppm.

  • Aromatic carbons of the benzyl group's phenyl ring between 126-140 ppm.

Predicted Mass Spectrum:

  • Molecular Formula: C₁₅H₁₄O₂

  • Molecular Weight: 226.27 g/mol

  • A strong molecular ion peak at m/z 226.

  • A prominent fragment at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Visualizing the Structures

G 5-Bromo-2-methoxybenzaldehyde 5-Bromo-2-methoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 2-Hydroxy-5-methoxybenzaldehyde 2-Hydroxy-5-methoxybenzaldehyde

Caption: Chemical structures of the compared substituted 2-methoxybenzaldehydes.

Conclusion

This guide provides a comparative analysis of the NMR and mass spectrometry data for a series of 5-substituted 2-methoxybenzaldehydes. By understanding the influence of different substituents, researchers can more effectively characterize novel compounds within this class, such as this compound. The provided protocols and data tables serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 2,5-Dimethoxybenzaldehyde. [Link]

  • American Chemical Society Publications. Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]

  • MDPI. 13C ; DEPT135 ; HSQC) and HRMS spectra. [Link]

  • NMR Wiki. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum. [Link]

  • NP-MRD. Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). [Link]

  • HMDB. Showing metabocard for 2-Methoxybenzaldehyde (HMDB0033766). [Link]

  • PubChem. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 2,5-dimethoxy-. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]

  • NIST WebBook. Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]

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A Comparative Guide to the Synthesis of 5-Benzyl-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of substituted benzaldehydes is a cornerstone of medicinal chemistry and materials science. Among these, 5-Benzyl-2-methoxybenzaldehyde stands out as a valuable intermediate, incorporating a flexible benzyl moiety and an electron-donating methoxy group, which are key features in the design of novel therapeutics and functional materials. This guide provides an in-depth comparison of three primary synthetic routes to this target molecule: the Suzuki-Miyaura coupling, the Friedel-Crafts benzylation, and the Kumada coupling. Each route is evaluated based on its mechanistic underpinnings, experimental protocol, and a comparative analysis of its advantages and disadvantages in a research and development setting.

Introduction to Synthetic Strategies

The choice of a synthetic route is a critical decision in any chemical research program, directly impacting yield, purity, scalability, and cost. For a molecule like this compound, the disconnection approach reveals several viable pathways. The key bond formations to consider are the carbon-carbon bonds between the benzaldehyde core and the benzyl group. This guide will explore three transition-metal-catalyzed cross-coupling reactions and a classic electrophilic aromatic substitution to achieve this transformation.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, making it an attractive choice for the synthesis of this compound.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a series of key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for an efficient reaction.

Suzuki_Miyaura_Coupling A 5-Bromo-2-methoxybenzaldehyde F Oxidative Addition A->F B Benzylboronic acid H Transmetalation B->H C Pd(0) Catalyst C->F D Base D->H E Solvent G Ar-Pd(II)-Br F->G G->H I Ar-Pd(II)-Benzyl H->I J Reductive Elimination I->J K This compound J->K L Pd(0) Regeneration J->L L->C Friedel_Crafts_Benzylation A 2-Methoxybenzaldehyde E Electrophilic Aromatic Substitution A->E B Benzyl chloride D Electrophile Generation (Benzyl Cation) B->D C Lewis Acid (e.g., AlCl3) C->D D->E F Sigma Complex Intermediate E->F G Deprotonation F->G H This compound G->H Kumada_Coupling A 5-Bromo-2-methoxybenzaldehyde D Oxidative Addition A->D B Benzylmagnesium bromide F Transmetalation B->F C Ni or Pd Catalyst C->D E Ar-M(II)-Br D->E E->F G Ar-M(II)-Benzyl F->G H Reductive Elimination G->H I This compound H->I J M(0) Regeneration H->J J->C

Sources

A Comparative Guide to Benzaldehyde Derivatives in the Claisen-Schmidt Condensation: Spotlight on 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Claisen-Schmidt Condensation

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. Among the arsenal of reactions available to chemists, the Aldol condensation is a foundational pillar, celebrated for its ability to construct complex molecular frameworks.[1] A particularly robust and widely utilized variant is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation between an aromatic aldehyde (which lacks α-hydrogens and thus cannot self-condense) and an enolizable ketone or aldehyde.[2] The resulting α,β-unsaturated ketones, known as chalcones, are not merely synthetic curiosities; they are crucial precursors to a vast array of biologically active molecules, including flavonoids and various pharmaceuticals.[1][3]

The reactivity of the aromatic aldehyde in the Claisen-Schmidt condensation is exquisitely sensitive to the electronic nature of its substituents. This guide provides an in-depth, objective comparison of 5-Benzyl-2-methoxybenzaldehyde against other common benzaldehyde derivatives in this pivotal reaction. By synthesizing experimental data and mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how substituent effects govern reaction outcomes, thereby enabling more strategic and efficient synthetic design.

Comparative Performance Analysis of Benzaldehyde Derivatives

The electrophilicity of the carbonyl carbon in the benzaldehyde derivative is the lynchpin of the Claisen-Schmidt condensation. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects, thereby accelerating or decelerating the rate-determining nucleophilic attack by the ketone enolate.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) significantly increase the electrophilicity of the carbonyl carbon by withdrawing electron density from the benzene ring. This heightened reactivity generally leads to faster reaction times and higher yields of the corresponding chalcone.

  • Electron-Donating Groups (EDGs): Conversely, groups such as the methoxy group (-OCH₃) donate electron density to the ring through resonance, which in turn reduces the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic and can lead to slower reactions and potentially lower yields.[1]

  • Unsubstituted Benzaldehyde: Serves as a baseline for evaluating the electronic contributions of various substituents.

  • This compound: This molecule presents a more complex electronic profile. The methoxy group at the ortho position (-OCH₃) is a strong electron-donating group. The benzyl group at the meta position relative to the methoxy group and para to the aldehyde is primarily a weak electron-donating group through induction. The interplay of these groups, along with potential steric hindrance from the ortho-methoxy group, influences its reactivity.

The following table summarizes reported yields for the Claisen-Schmidt condensation of various benzaldehydes with acetophenone under standard base-catalyzed conditions.

Substituted BenzaldehydeSubstituent TypeKetoneCatalyst/SolventYield (%)Reference(s)
4-NitrobenzaldehydeStrong Electron-WithdrawingAcetophenoneNaOH/Ethanol~90%[4]
BenzaldehydeUnsubstituted (Reference)AcetophenoneNaOH/Ethanol43%[1]
4-MethoxybenzaldehydeStrong Electron-DonatingAcetophenoneNaOH/EthanolHigh (Qualitative)[3]
This compoundMixed (EDG + Weak EDG)AcetophenoneNaOH/Ethanol(Predicted Moderate)N/A

Note: A specific yield for this compound in a comparable Claisen-Schmidt condensation was not found in the surveyed literature. The predicted outcome is based on electronic principles. The strong donating effect of the 2-methoxy group is expected to reduce reactivity compared to benzaldehyde, likely resulting in a moderate yield under standard conditions.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation proceeds via a well-established, base-catalyzed aldol condensation mechanism. The process is a testament to the fundamental principles of carbonyl chemistry.

Mechanistic Pathway

The reaction unfolds in a series of sequential, reversible steps, culminating in an irreversible dehydration that drives the reaction to completion.

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration ketone Acetophenone enolate Enolate Anion (Resonance Stabilized) ketone->enolate + OH⁻ - H₂O intermediate Tetrahedral Alkoxide Intermediate enolate->intermediate aldehyde Substituted Benzaldehyde aldehyde->intermediate aldol Aldol Adduct (β-Hydroxy Ketone) intermediate->aldol + H₂O - OH⁻ chalcone Chalcone (α,β-Unsaturated Ketone) aldol->chalcone - H₂O (Irreversible)

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Workflow: A Visual Guide

The synthesis, isolation, and purification of chalcones via the Claisen-Schmidt condensation follow a standardized and reproducible laboratory workflow.

Chalcone_Synthesis_Workflow start Start dissolve 1. Dissolve Aldehyde & Ketone in Ethanol start->dissolve add_base 2. Add NaOH Solution Dropwise dissolve->add_base stir 3. Stir at Room Temp. (Monitor by TLC) add_base->stir precipitate 4. Induce Precipitation (Pour into Ice Water) stir->precipitate filter 5. Isolate Crude Product (Vacuum Filtration) precipitate->filter wash 6. Wash with Cold Water filter->wash recrystallize 7. Recrystallize (e.g., from Ethanol) wash->recrystallize isolate_pure 8. Isolate Pure Product (Vacuum Filtration) recrystallize->isolate_pure dry 9. Dry Product isolate_pure->dry end End dry->end

Caption: General experimental workflow for chalcone synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Chalcone

This protocol provides a robust, self-validating procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone.[5][6]

Materials:

  • Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, Benzaldehyde, or this compound) (10 mmol)

  • Acetophenone (10 mmol, 1.20 mL)

  • Ethanol (95%, 40 mL)

  • Sodium Hydroxide (NaOH) solution (10% aqueous)

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 10 mmol of the selected benzaldehyde and 10 mmol (1.20 mL) of acetophenone in 40 mL of 95% ethanol. Equip the flask with a magnetic stir bar.

  • Base Addition: While stirring the solution at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over a period of 5-10 minutes. The addition of the base is the initiation step, generating the nucleophilic enolate from acetophenone. The slow addition helps to control any potential exotherm.

  • Reaction Progression: Continue stirring the mixture at room temperature for 2-4 hours.[5] The formation of a precipitate (the chalcone product) is often observed. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Product Isolation (Quenching & Precipitation): Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. This step quenches the reaction and causes the sparingly soluble chalcone product to precipitate fully.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes excess NaOH and other water-soluble impurities.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent, typically hot ethanol.[7] Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or air dry to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Discussion: Causality of Substituent Effects on Reactivity

The observed differences in yield and reaction rate among benzaldehyde derivatives are a direct consequence of the electronic environment of the carbonyl group.

  • 4-Nitrobenzaldehyde: The potent, electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but, crucially, activates the carbonyl group towards nucleophilic attack. By pulling electron density away from the carbonyl carbon via both resonance and inductive effects, it creates a more pronounced partial positive charge, making it a highly reactive electrophile for the acetophenone enolate. This leads to rapid reaction rates and typically high yields.

  • 4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is a classic electron-donating group. Through its resonance effect, it pushes electron density into the benzene ring and, consequently, towards the carbonyl group. This donation of electron density partially neutralizes the partial positive charge on the carbonyl carbon, rendering it less electrophilic.[8] As a result, the nucleophilic attack by the enolate is slower compared to unsubstituted benzaldehyde, though the reaction generally proceeds to give good yields, often requiring longer reaction times or slightly more forcing conditions.

  • This compound: The electronic character of this molecule is dictated by two key features:

    • 2-Methoxy Group: As an ortho substituent, the methoxy group exerts a strong electron-donating resonance effect, significantly reducing the electrophilicity of the aldehyde's carbonyl carbon. This effect is expected to be the dominant electronic factor, suggesting a lower intrinsic reactivity compared to benzaldehyde.

    • 5-Benzyl Group: The benzyl group is a weak electron-donating group, primarily acting through an inductive effect. Its impact on the carbonyl's reactivity is minor compared to the powerful resonance donation from the ortho-methoxy group.

    • Steric Effects: The presence of a methoxy group at the ortho position may also introduce a degree of steric hindrance, potentially impeding the approach of the bulky acetophenone enolate to the carbonyl carbon. This steric factor could further contribute to a reduced reaction rate.

References

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  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]

  • Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. (2021). Desklib. [Link]

  • Synthesis, characterization and biological evaluation of some new chalcones. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 2-Acetylanisole with Substitu. (2025). Benchchem.
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  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (2017). The Royal Society of Chemistry. [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

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  • Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

  • An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters. (2025). Benchchem.
  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

  • Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Nevolab. [Link]

  • Synthesis of Chalcones with Anticancer Activities. (2014). Molecules. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. ResearchGate. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). Molecules. [Link]

  • SYNTHESIS OF CHALCONES. JETIR. [Link]

  • Claisen-Schmidt Condensation. Chemistry Laboratory. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules. [Link]

  • Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]

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A Comparative Guide to the Analytical Validation of 5-Benzyl-2-methoxybenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical development and fine chemical synthesis, the purity of a starting material like 5-Benzyl-2-methoxybenzaldehyde is not just a quality parameter but a critical determinant of a final product's safety and efficacy. As a key intermediate, its impurity profile can significantly impact reaction yields, the characteristics of the final active pharmaceutical ingredient (API), and ultimately, patient well-being.

This guide offers a detailed comparative analysis of the analytical methods used to validate the purity of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the scientific rationale behind methodological choices, ensuring a robust and reliable purity assessment.

The Imperative of Purity in this compound

This compound is a versatile chemical building block. Impurities, which can originate from the synthetic process or degradation, may be structurally similar to the molecule itself, posing a significant challenge for detection and quantification. An inadequately characterized impurity profile can lead to altered reaction kinetics, the formation of unknown by-products, and a compromised final product. Therefore, rigorous analytical validation is a cornerstone of both regulatory compliance and sound scientific practice.[1][2]

A Comparative Look at Analytical Methodologies

The selection of an analytical technique for purity determination hinges on factors like specificity, sensitivity, accuracy, and precision. Below is a comparison of the most effective techniques for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of moderately polar organic compounds such as this compound. Its high resolving power is ideal for separating the main compound from closely related impurities.

Experimental Protocol: A Typical RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with a 50:50 mixture and increasing to 95:5 acetonitrile over 20 minutes can separate a wide range of impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm is suitable due to the aromatic nature of the compound. A Diode Array Detector (DAD) can provide additional spectral data to confirm peak purity.[3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Rationale for Method Design: The C18 column retains the aromatic compound effectively, while the gradient elution ensures the separation of impurities with varying polarities. Consistent column temperature is key to achieving reproducible results.

Performance Characteristics of a Validated HPLC Method

ParameterTypical Acceptance CriteriaImportance
Linearity (r²) > 0.999Ensures a proportional response of the detector to the concentration.[5]
Accuracy (% Recovery) 98-102%Confirms the closeness of the test results to the true value.[5]
Precision (%RSD) < 2%Demonstrates the method's reproducibility.[5]
Limit of Detection (LOD) ~0.01%The lowest amount of impurity that can be detected.
Limit of Quantification (LOQ) ~0.03%The lowest amount of impurity that can be quantitatively measured with suitable precision and accuracy.

Workflow for HPLC Method Validation

Caption: A typical workflow for the validation of an HPLC method.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is an excellent orthogonal technique to HPLC. It is particularly effective for detecting residual solvents and other volatile impurities.

Experimental Protocol: A Standard GC-FID Method

  • Column: A non-polar column like a DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.[6][7][8]

  • Injection: 1 µL with a split ratio (e.g., 50:1).

Rationale for Method Design: The non-polar column provides good separation for the analyte. The temperature program is optimized to separate volatile impurities from the main compound based on their boiling points.

Performance Characteristics of a Validated GC-FID Method

ParameterTypical Acceptance CriteriaImportance
Linearity (r²) > 0.998Critical for the accurate quantification of impurities.
Accuracy (% Recovery) 97-103%Ensures the method provides true quantitative results.
Precision (%RSD) < 3%Indicates the consistency of the method.
LOD ~0.005%GC-FID offers high sensitivity for volatile organic compounds.[9]
LOQ ~0.015%Ensures reliable quantification of low-level impurities.

Interconnectivity of Analytical Techniques for Purity Assessment

G This compound This compound HPLC (Non-volatile Impurities) HPLC (Non-volatile Impurities) This compound->HPLC (Non-volatile Impurities) GC (Volatile Impurities) GC (Volatile Impurities) This compound->GC (Volatile Impurities) NMR (Structural Confirmation) NMR (Structural Confirmation) This compound->NMR (Structural Confirmation) Mass Spectrometry (Impurity ID) Mass Spectrometry (Impurity ID) This compound->Mass Spectrometry (Impurity ID) Validated Purity Profile Validated Purity Profile HPLC (Non-volatile Impurities)->Validated Purity Profile GC (Volatile Impurities)->Validated Purity Profile NMR (Structural Confirmation)->Validated Purity Profile Mass Spectrometry (Impurity ID)->Validated Purity Profile

Caption: The relationship between different analytical techniques for a comprehensive purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information that is unmatched by chromatographic techniques. Quantitative NMR (qNMR) can also determine purity without requiring a reference standard of the analyte.[10][11]

Experimental Protocol: Quantitative ¹H NMR

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃).

  • Internal Standard: A certified internal standard with a known purity that does not have overlapping signals with the analyte (e.g., maleic acid).

  • Spectrometer: A high-field NMR (400 MHz or higher) for better signal dispersion.

  • Key Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification.

Rationale for Method Design: The internal standard allows for the calculation of the analyte's purity by comparing the integral of a known number of its protons to the integral of a known number of protons from the standard.

Mass Spectrometry (MS)

When coupled with chromatography (GC-MS or LC-MS), Mass Spectrometry is a powerful tool for identifying unknown impurities.[12][13][14] GC-MS with electron ionization can provide fragmentation patterns that are useful for library searching.[12] LC-MS with soft ionization techniques like electrospray ionization (ESI) can provide the molecular weight of non-volatile impurities.[14][15]

An Orthogonal Approach to Validation

A single analytical method is rarely sufficient to fully characterize the purity of a pharmaceutical intermediate. A comprehensive validation strategy utilizes an orthogonal approach, employing at least two different analytical techniques. For this compound, the combination of RP-HPLC for non-volatile impurities and GC-FID for volatile components provides a thorough purity assessment. NMR offers invaluable structural confirmation, and MS is essential for the definitive identification of any unknown impurities.[14] This multi-faceted approach ensures a high degree of confidence in the quality of the material.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link].

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link].[2][16]

  • Agilent Technologies. A Primer on HPLC Column Technology. Available from: [Link].

  • Waters Corporation. A Primer on Mass Spectrometry. Available from: [Link].

Sources

A Comparative Spectroscopic Guide to 5-Benzyl-2-methoxybenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This predicted data is critically compared against the verified experimental spectra of key structural analogs: the parent molecule Benzaldehyde , the methoxy-substituted analog 2-Methoxybenzaldehyde , and the benzyl-substituted analog 4-Benzylbenzaldehyde . This comparative approach not only elucidates the structural features of 5-Benzyl-2-methoxybenzaldehyde but also serves as an educational tool for understanding how substituent effects manifest in NMR, FT-IR, and Mass Spectrometry data.

Introduction: The Language of Molecules

Spectroscopic analysis is fundamental to chemical research, providing unambiguous evidence of molecular structure. For a molecule like this compound, each functional group—the aldehyde, the methoxy group, and the benzyl substituent—imparts a unique signature on its spectra. Understanding these signatures is paramount for reaction monitoring, quality control, and structure-activity relationship (SAR) studies in drug development.

The choice of analytical techniques is causal:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) reveals the electronic environment of each proton and carbon atom, mapping the molecular skeleton and connectivity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) provides the molecular weight and offers clues to the structure through analysis of fragmentation patterns.

This guide is structured to provide a logical workflow for spectroscopic elucidation, beginning with the prediction of the target molecule's spectra and followed by a rigorous comparison with known compounds.

Molecular Structure and Predicted Spectroscopic Profile

The first step in any analysis is to understand the structure of the target molecule and how its components are expected to behave.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Comparative Spectroscopic Data

The following tables present the predicted data for this compound alongside experimental data for Benzaldehyde, 2-Methoxybenzaldehyde, and 4-Benzylbenzaldehyde. This allows for a direct comparison of the influence of each substituent.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
CompoundAldehyde-H (s)Aromatic-H (m)Methoxy-H (s)Benzyl-CH₂ (s)Reference
This compound (Predicted) ~10.4~7.8 (d), ~7.6 (dd), ~7.0 (d) [Ring 1]; ~7.3-7.1 (m, 5H) [Ring 2]~3.9~4.0-
Benzaldehyde (Experimental)10.07.87 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H)--[1]
2-Methoxybenzaldehyde (Experimental)10.487.84 (dd), 7.55 (td), 7.07 (t), 6.99 (d)3.92-[2]
4-Benzylbenzaldehyde (Experimental)9.967.77 (d, 2H), 7.33 (d, 2H) [Ring 1]; 7.3-7.15 (m, 5H) [Ring 2]-4.05[3]

Analysis of ¹H NMR Data:

  • Aldehyde Proton: The aldehyde proton in 2-methoxybenzaldehyde is shifted downfield (~10.48 ppm) compared to benzaldehyde (~10.0 ppm) due to the electronic influence of the ortho-methoxy group. We predict a similar downfield shift for this compound.

  • Aromatic Protons: In our target molecule, the protons on the first aromatic ring are expected to be distinct and show complex splitting patterns (doublets and doublet of doublets) due to the lack of symmetry. The five protons of the benzyl group's aromatic ring will likely appear as a complex multiplet around 7.1-7.3 ppm, a characteristic signal for a monosubstituted benzyl moiety.

  • Methylene and Methoxy Protons: The benzylic methylene protons (-CH₂-) are predicted to appear as a sharp singlet around 4.0 ppm. The methoxy protons (-OCH₃) are also expected to be a singlet, slightly upfield around 3.9 ppm.

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
CompoundC=OAromatic-CMethoxy-CBenzyl-CH₂Reference
This compound (Predicted) ~191.0~161 (C-O), ~125-140~55.8~41.0-
Benzaldehyde (Experimental)192.3136.5, 134.4, 129.7, 129.0--[4]
2-Methoxybenzaldehyde (Experimental)189.0161.5, 136.4, 127.7, 124.1, 120.5, 112.655.8-[2]
4-Benzylbenzaldehyde (Experimental)192.6144.5, 136.5, 130.0, 129.1, 128.9, 126.5-41.9[3]

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The aldehyde carbon (C=O) is highly deshielded, appearing far downfield. For 2-methoxybenzaldehyde, it is slightly upfield (~189.0 ppm) compared to benzaldehyde (~192.3 ppm).[2][4] A similar value is predicted for the target molecule.

  • Aromatic Carbons: The carbon attached to the methoxy group (C2) is expected to be significantly downfield (~161 ppm). The remaining aromatic carbons will appear in the typical 120-140 ppm range, with the number of distinct signals reflecting the molecule's symmetry.

  • Methylene and Methoxy Carbons: The benzylic -CH₂- carbon is expected around 41 ppm, while the methoxy -CH₃ carbon should appear around 56 ppm.[2][3]

FT-IR Spectroscopic Data (cm⁻¹)
CompoundC-H (Aldehyde)C=O StretchC-H (Aromatic)C=C (Aromatic)C-O StretchReference
This compound (Predicted) ~2820, ~2720~1685~3030~1600, ~1490~1250-
Benzaldehyde (Experimental)2820, 2720170330631595, 1455-[5]
2-Methoxybenzaldehyde (Experimental)~2840, ~27401683~3070~1598, ~1465~1245[6]
4-Benzylbenzaldehyde (Experimental)Not available~1700Not availableNot available--

Analysis of FT-IR Data:

  • Carbonyl Stretch (C=O): Conjugation and the electron-donating methoxy group are expected to lower the C=O stretching frequency in this compound to around 1685 cm⁻¹, similar to what is observed for 2-methoxybenzaldehyde (1683 cm⁻¹).[6] This is lower than in the unsubstituted benzaldehyde (1703 cm⁻¹).[5]

  • Aldehyde C-H Stretch: A characteristic pair of weak to medium bands (a Fermi doublet) is expected around 2820 cm⁻¹ and 2720 cm⁻¹.[5]

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while characteristic aromatic C=C ring stretches will be present in the 1450-1600 cm⁻¹ region.[7]

  • C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O stretch from the methoxy group.[8]

Mass Spectrometry (MS) Data (m/z)
CompoundMolecular Ion [M]⁺Key FragmentsPredicted/Experimental
This compound 226225 [M-H]⁺, 197 [M-CHO]⁺, 135 [M-C₇H₇]⁺, 91 [C₇H₇]⁺Predicted
Benzaldehyde106105 [M-H]⁺, 77 [C₆H₅]⁺, 51Experimental
2-Methoxybenzaldehyde136135 [M-H]⁺, 107 [M-CHO]⁺, 92, 77Experimental
4-Benzylbenzaldehyde196195 [M-H]⁺, 167 [M-CHO]⁺, 91 [C₇H₇]⁺Experimental

Analysis of Mass Spectrometry Data: The fragmentation of this compound is predicted to follow logical pathways based on its structure.

Caption: Predicted key fragmentation pathways for this compound.

fragmentation M [C15H14O2]⁺ m/z = 226 Molecular Ion M_H [M-H]⁺ m/z = 225 M->M_H - H• M_CHO [M-CHO]⁺ m/z = 197 M->M_CHO - CHO• M_Benzyl [M-C7H7]⁺ m/z = 135 M->M_Benzyl - C7H7• Benzyl [C7H7]⁺ m/z = 91 (Tropylium Ion) Base Peak M->Benzyl rearrangement M_CHO->Benzyl - C8H7O•

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z = 226.

  • [M-H]⁺: Loss of the aldehydic hydrogen will result in a strong peak at m/z = 225.

  • [M-CHO]⁺: Loss of the formyl radical (-CHO) would lead to a fragment at m/z = 197.

  • Tropylium Ion: The most characteristic fragmentation for benzyl-substituted compounds is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z = 91 . This is predicted to be the base peak (the most abundant fragment).

  • Loss of Benzyl: Cleavage of the benzyl group would result in a fragment at m/z = 135.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols are recommended for the analysis of benzaldehyde derivatives.

Caption: General workflow for the spectroscopic analysis of a novel compound.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep High-Purity Sample (>98%) Solvate Dissolve in Deuterated Solvent (e.g., CDCl3) Prep->Solvate FTIR FT-IR (ATR) Prep->FTIR MS Mass Spectrometry (EI or ESI) Prep->MS NMR ¹H & ¹³C NMR (400 MHz+) Solvate->NMR Process Process Spectra (Baseline, Phasing, Integration) Assign Assign Signals (Chemical Shifts, Frequencies) Process->Assign Compare Compare with Predicted Data & Known Compounds Assign->Compare Confirm Confirm Structure Compare->Confirm

A. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition: Acquire spectra at 298 K. A typical pulse program would involve a 30-degree pulse angle, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A typical acquisition would involve a 45-degree pulse angle, a relaxation delay of 2.0 s, and accumulating 512 scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum by setting the TMS peak to 0.00 ppm and integrate all signals. For ¹³C NMR, reference the solvent peak (CDCl₃ at 77.16 ppm).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid or oil, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal (e.g., diamond).

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Co-add 16 scans to improve the signal-to-noise ratio. Perform an automatic baseline correction.

C. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument: Agilent GC-MS or a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap) for accurate mass determination.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile of this compound, grounded in the established principles of chemical analysis and validated through direct comparison with structurally related analogs. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are based on the well-understood electronic and structural effects of the aldehyde, methoxy, and benzyl functional groups.

By comparing the predicted data for our target molecule with the experimental data from Benzaldehyde, 2-Methoxybenzaldehyde, and 4-Benzylbenzaldehyde, researchers can gain a clear understanding of how each substituent modulates the spectroscopic signature. This comparative framework serves as a powerful tool for structural elucidation, enabling scientists to confidently identify and characterize novel benzaldehyde derivatives in their own research and development pipelines. The provided protocols offer a standardized methodology for obtaining high-quality, reproducible data.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]

  • ResearchGate. (2011). FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for Copper-catalyzed aerobic oxidative C-C bond formation. Retrieved from [Link]

  • EPrints USM. (2012). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • ResearchGate. (2024). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • Indian Institute of Science Education and Research Pune. (n.d.). Supporting Information for Light Assisted Coupling of Phenols with CO2. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

  • NIST. Benzaldehyde - Infrared Spectrum. Retrieved from [Link]

  • Chegg. (2018). Interpret both the 1 H and 13C NMR spectra of Benzaldehyde. Retrieved from [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • NIST. Benzaldehyde, 2-methoxy- - IR Spectrum. Retrieved from [Link]

  • ResearchGate. (2012). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NMR Wiki Q&A Forum. (2013). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzaldehyde. Retrieved from [Link]

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biological activity of 5-Benzyl-2-methoxybenzaldehyde and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 5-Benzyl-2-methoxybenzaldehyde and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzaldehyde Scaffold in Medicinal Chemistry

Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, prized for their versatile reactivity and presence in numerous bioactive natural products. The core structure, an aromatic ring bearing a formyl group, serves as a template for synthesizing a vast array of compounds with diverse therapeutic potential. Modifications to the benzene ring, such as the introduction of methoxy and benzyloxy groups, can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its interaction with biological targets and ultimately determines its pharmacological activity.

While direct experimental data on this compound is limited in publicly accessible literature, we can infer its potential bioactivity by examining its close structural relatives. This guide focuses on key analogs, primarily 2-(benzyloxy)benzaldehyde derivatives and various methoxy-substituted benzaldehydes, to construct a robust comparative framework. These analogs share critical pharmacophoric features: an aromatic aldehyde core, a methoxy ether linkage, and a benzyl moiety, which are pivotal for the activities discussed herein.

Comparative Analysis of Biological Activities

The therapeutic potential of benzaldehyde analogs spans multiple domains. Here, we compare their performance in key areas of drug discovery, supported by quantitative data from peer-reviewed studies.

Anticancer Activity

Benzyloxybenzaldehyde derivatives have emerged as a promising class of antiproliferative agents, demonstrating significant cytotoxicity against various cancer cell lines. Their mechanism often involves the induction of apoptosis and disruption of mitochondrial function.[1] The substitution pattern on the benzaldehyde and benzyl rings is critical for modulating this activity.

One study highlighted that 2-(benzyloxy)-3-methoxybenzaldehyde (benzyl vanillin) exhibits anti-proliferative effects on HL-60 leukemia cells, causing cell cycle arrest at the G2/M phase.[1] Further research into a series of benzyloxybenzaldehyde analogs revealed that their potency could be enhanced through structural modifications, with some compounds showing significant activity at low micromolar concentrations.[2]

Table 1: Comparative Anticancer Activity of Benzyloxybenzaldehyde Analogs against HL-60 Leukemia Cells

CompoundConcentration (µM)ActivityReference
2-[(3-methoxybenzyl)oxy]benzaldehyde1-10Most Potent[2]
2-(benzyloxy)benzaldehyde1-10Significant[2]
2-(benzyloxy)-5-methoxybenzaldehyde1-10Significant[2]
2-(benzyloxy)-4-methoxybenzaldehyde1-10Significant[2]
2-[(4-chlorobenzyl)oxy]benzaldehyde1-10Significant[2]

The data suggests that the presence and position of a methoxy group on either the benzyl or benzaldehyde ring can fine-tune the cytotoxic efficacy.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several benzaldehyde derivatives have been identified as potent anti-inflammatory agents. Their primary mechanism involves the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This inhibition is often achieved by modulating key inflammatory signaling pathways.

Studies on benzaldehyde derivatives isolated from marine fungi and Fuzhuan brick tea have shown they can suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages.[3][4] The mechanism frequently involves the inactivation of the Nuclear Factor-kappa B (NF-κB) pathway and the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which are central regulators of inflammatory gene expression.[3][5]

Table 2: Anti-inflammatory Effects of Selected Benzaldehyde Derivatives

Compound/Derivative ClassKey EffectMechanism of ActionReference
Flavoglaucin & Isotetrahydro-auroglaucinInhibition of NO, PGE2, TNF-α, IL-1β, IL-6NF-κB inactivation, HO-1 induction[3][6]
Derivatives from Eurotium cristatumInhibition of iNOS and COX-2 expression---[4]
Benzaldehydes from Aspergillus terreusReduction of NO, ROS, IL-6, iNOS, COX-2Suppression of MAPK (p-ERK, p-JNK, p-p38) pathway[5]

These findings underscore the role of benzaldehyde analogs as potent modulators of inflammatory signaling.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives, particularly in the form of chalcones, have demonstrated significant antibacterial and antifungal properties. Chalcones are synthesized via the condensation of a benzaldehyde with an acetophenone and possess an α,β-unsaturated keto functional group, which is crucial for their antimicrobial activity.[7]

A series of novel chalcones synthesized from 3-benzyloxy-4-methoxybenzaldehyde were evaluated for their in-vitro antimicrobial activity against several Gram-positive and Gram-negative bacteria.[7] Furthermore, studies on trimethoxybenzaldehyde isomers have revealed potent antifungal activity, particularly against Candida albicans.[8] The position of the methoxy groups on the aromatic ring significantly influences the antifungal efficacy, with the 2,4,6-isomer showing the highest potency.[8]

Table 3: Comparative Antifungal Activity of Trimethoxybenzaldehyde Isomers against Candida albicans

CompoundMIC (mg/mL)MFC (mg/mL)Reference
2,4,6-Trimethoxybenzaldehyde0.250.5[8]
2,3,4-Trimethoxybenzaldehyde12[8]
3,4,5-Trimethoxybenzaldehyde14[8]
2,4,5-Trimethoxybenzaldehyde18[8]
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways modulated by these compounds is crucial for rational drug design. The anti-inflammatory and anticancer activities of benzaldehyde analogs are often traced back to their interaction with specific signaling cascades.

MAPK Signaling Pathway in Inflammation

The MAPK pathway is a critical signaling cascade that regulates the production of inflammatory mediators. Benzaldehyde derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway—ERK, JNK, and p38—in LPS-stimulated macrophages, thereby blocking the downstream inflammatory response.[5][9]

MAPK_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_Cascade AP1 AP-1 (Transcription Factor) MAPK_Cascade->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) AP1->Inflammatory_Genes Benzaldehyde Benzaldehyde Analogs Benzaldehyde->MAPK_Cascade Inhibition

Caption: Modulation of the MAPK signaling pathway by benzaldehyde derivatives.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for evaluating the biological activities discussed. These methods form a self-validating system for assessing the efficacy of novel analogs.

General Workflow for Synthesis and Screening

The development of novel bioactive compounds follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic assessment of the synthesized molecules.

workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Substituted Benzaldehyde) reaction Chemical Reaction (e.g., Condensation, Alkylation) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification invitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) purification->invitro  Test Compounds data Data Analysis (IC50, MIC Determination) invitro->data sar Structure-Activity Relationship (SAR) Analysis data->sar sar->start  Lead Optimization

Caption: General workflow for synthesis and biological screening of benzaldehyde analogs.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10]

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Dissolve the synthesized benzaldehyde analogs in DMSO to create stock solutions. Add the compounds to the wells at various final concentrations and incubate for 24-72 hours. Include a solvent control (DMSO only).

  • MTT Addition: Following incubation, replace the old medium with 100 µL of fresh medium containing MTT solution (0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the solvent control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[8]

  • Preparation of Compounds: Prepare stock solutions of the test compounds in DMSO. Perform serial twofold dilutions in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

This guide establishes that while this compound itself is not extensively documented, its structural analogs exhibit a rich and diverse range of biological activities. The benzyloxybenzaldehyde scaffold is a potent framework for developing anticancer agents, while various methoxy-substituted benzaldehydes show significant promise as anti-inflammatory and antimicrobial compounds. The structure-activity relationships highlighted herein—such as the influence of methoxy group positioning on antifungal activity—provide a rational basis for the future design of more potent and selective therapeutic agents. The provided experimental protocols offer a validated starting point for researchers aiming to explore this fascinating chemical space further.

References

  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. Available at: [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. Available at: [Link]

  • Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Marine Drugs. Available at: [Link]

  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Natural Product Research. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Arabian Journal of Chemistry. Available at: [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. Available at: [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. Available at: [Link]

  • Structure-activity relationships of the benzaldehydes in targeting the oxidative-stress response system of fungi. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Available at: [Link]

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A Comparative Guide to Catalysts for the Synthesis of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 5-Benzyl-2-methoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most effective catalytic strategy for their specific applications. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic methodology.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures with potential therapeutic applications. The strategic placement of the benzyl and methoxy groups on the benzaldehyde core makes it a versatile precursor for a variety of molecular scaffolds. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide will explore and compare several catalytic approaches to achieve this synthesis, focusing on palladium-catalyzed cross-coupling reactions and direct C-H functionalization as the most prominent and effective methods.

Catalytic Strategies for this compound Synthesis: A Comparative Overview

The introduction of a benzyl group at the 5-position of 2-methoxybenzaldehyde can be achieved through several catalytic pathways. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. We will compare three primary strategies: the Suzuki-Miyaura Coupling, the Heck Reaction, and Direct C-H Benzylation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] For the synthesis of this compound, two main disconnection approaches are possible:

  • Route A: Coupling of 5-bromo-2-methoxybenzaldehyde with benzylboronic acid.

  • Route B: Coupling of 2-methoxy-5-(trifluoroboratomethyl)benzaldehyde with an aryl halide.

The first route is generally more practical due to the commercial availability of the starting materials.

Catalyst Systems and Performance:

A variety of palladium catalysts have been shown to be effective for Suzuki-Miyaura couplings. The choice of ligand is crucial in tuning the reactivity and stability of the palladium catalyst.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Good to Excellent[2]
PdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF/H₂O77Good[3]
Tetrakis(triphenylphosphine)palladium(0)PPh₃NaOEtTolueneRefluxPoor to Good[4][5]
Palladium AcetateTri(o-tolyl)phosphineK₃PO₄DimethoxyethaneNot Specified76-99 (for similar substrates)[4][5]

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand influences the rates of these elementary steps. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 5-bromo-2-methoxybenzaldehyde, benzylboronic acid, base, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., with argon or nitrogen). start->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is another powerful tool for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6] For the synthesis of this compound, a possible strategy would involve the coupling of 5-bromo-2-methoxybenzaldehyde with styrene, followed by reduction of the resulting stilbene double bond. However, a more direct approach, a Heck-type reaction of benzyl chlorides with simple olefins, has been developed.[6]

Catalyst Systems and Performance:

Nickel catalysts have been shown to be particularly effective for the Heck-type reactions of benzyl chlorides, offering high selectivity for the 1,1-disubstituted olefin product at room temperature.[6] Palladium catalysts are also widely used, often at higher temperatures.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
NiCl₂(PCy₃)₂PCy₃NaHMDSDioxaneRoom Temp.Good to Excellent[6]
Pd(OAc)₂Oxazolinyl ligandK₂CO₃DMA14054-88 (for stilbene synthesis)[7]
PVP-Pd NPsNoneK₂CO₃H₂O/EtOH130-150Good to Excellent (for stilbene synthesis)[8]

Rationale for Catalyst Selection:

The use of nickel catalysts for the coupling of benzyl chlorides with unactivated olefins is advantageous as it proceeds at room temperature and provides high regioselectivity for the branched product.[6] For palladium-catalyzed reactions, the use of microwave irradiation in aqueous media with palladium nanoparticles (PVP-Pd NPs) offers a green and efficient alternative.[8]

Reaction Pathway: Heck-Type Coupling

Heck_Pathway 5-halo-2-methoxybenzaldehyde 5-halo-2-methoxybenzaldehyde Oxidative Addition Oxidative Addition 5-halo-2-methoxybenzaldehyde->Oxidative Addition Pd(0) Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Alkene Insertion Alkene Insertion Pd(II) Complex->Alkene Insertion Styrene Syn-Elimination Syn-Elimination Alkene Insertion->Syn-Elimination 5-styryl-2-methoxybenzaldehyde 5-styryl-2-methoxybenzaldehyde Syn-Elimination->5-styryl-2-methoxybenzaldehyde Product Pd(0) Pd(0) Syn-Elimination->Pd(0) Base Reduction Reduction 5-styryl-2-methoxybenzaldehyde->Reduction e.g., H₂, Pd/C This compound This compound Reduction->this compound

Caption: A potential Heck reaction pathway for the synthesis of the target molecule.

Direct C-H Benzylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis.[9] This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics. For the synthesis of this compound, this would involve the direct coupling of 2-methoxybenzaldehyde with a benzyl source.

Catalyst Systems and Performance:

Palladium catalysts are commonly employed for C-H activation reactions.[10][11] The reaction often requires an oxidant to regenerate the active catalytic species. Metal-Organic Frameworks (MOFs) have also been explored as catalysts for Friedel-Crafts type benzylation reactions.[12][13]

Catalyst SystemOxidant/Co-catalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂TBHPToluene (as solvent and reagent)Not specified~74% (for acylation of 2-phenylpyridine)[10]
Basolite F300 (Fe-MOF)NoneBenzene80Complete conversion (for benzylation of benzene)[12][13]
Basolite C300 (Cu-MOF)NoneBenzene80~73% conversion (for benzylation of benzene)[12][13]

Expert Insights:

While direct C-H benzylation is an attractive strategy from an atom-economy perspective, achieving high regioselectivity can be challenging. The directing effect of the aldehyde and methoxy groups on the aromatic ring will influence the position of benzylation. The use of MOFs as catalysts is a promising area of research, offering the potential for high activity and selectivity.[12][13]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)·CH₂Cl₂

Materials:

  • 5-bromo-2-methoxybenzaldehyde

  • Benzylboronic acid

  • PdCl₂(dppf)·CH₂Cl₂

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-methoxybenzaldehyde (1.0 eq), benzylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and deionized water (4:1 v/v) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.02 eq) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 77°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic methods, with palladium-catalyzed Suzuki-Miyaura coupling offering a reliable and high-yielding approach. The choice of catalyst, ligand, and reaction conditions must be carefully optimized to maximize efficiency and selectivity. While the Heck reaction and direct C-H functionalization present viable alternatives, they may require further development to achieve the same level of practicality and selectivity as the Suzuki-Miyaura coupling for this specific target molecule.

Future research in this area should focus on the development of more sustainable catalytic systems, such as those utilizing earth-abundant metals or nanoparticle catalysts in green solvents. The continued exploration of direct C-H activation methodologies will also be crucial in advancing the atom and step economy of organic synthesis.

References

  • High-efficiency activation of C-H bond to synthesize the p-methoxy benzaldehyde over MnO2/CNTs/Gr catalyst. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink. Retrieved January 20, 2026, from [Link]

  • Radical-Induced, Palladium-Catalyzed C-H activation: A New Approach to Functionalize 4H-Benzo[d][11][14]oxazin-4-one Derivatives with Toluenes, Aldehydes and Benzyl Alcohols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001). CNKI. Retrieved January 20, 2026, from [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Catalytic C-H Activation. (n.d.). Oxford Academic. Retrieved January 20, 2026, from [Link]

  • Comparison of efficiency of different catalysts in debenzylation (blue)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Comparative study of the Catalytic Activity of Gold and Copper nanoclusters on Benzyl Alcohol oxidation to Benzaldehyde using Density Functional Theory. (2024). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. (n.d.). Google Patents.
  • Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over alkali-treated ZSM-5 zeolite catalysts. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Green synthesis method of 2, 5-dimethoxybenzaldehyde. (n.d.). Patsnap. Retrieved January 20, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • A Comparative Study on the Choice of the Support in the Elaboration of Photocatalysts for the Photooxidation of Benzyl Alcohol under Mild Conditions. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (2011). PMC. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

  • An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2016). Beilstein Journals. Retrieved January 20, 2026, from [Link]

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A Strategic Guide to the Characterization of Impurities in 5-Benzyl-2-methoxybenzaldehyde for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities in 5-Benzyl-2-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, presenting a self-validating system for impurity profiling that aligns with the stringent requirements of drug development and regulatory compliance. Our approach integrates modern analytical techniques to build a complete and trustworthy profile of the active pharmaceutical ingredient (API) intermediate.

Section 1: Foundational Strategy: Anticipating and Uncovering Impurities

The objective of impurity profiling is to ensure the quality, safety, and efficacy of the final drug product.[1][2] This process begins not in the laboratory, but with a thorough understanding of the molecule's synthetic pathway and inherent stability. For this compound, impurities can be broadly categorized into process-related impurities and degradation products.

1.1. Anticipating Process-Related Impurities

Knowledge of the synthetic route is critical for predicting likely impurities. A common synthesis for this compound involves the Williamson ether synthesis, reacting a precursor like 2-hydroxy-5-methoxybenzaldehyde with a benzylating agent such as benzyl chloride or benzyl bromide.

From this, we can anticipate several potential process-related impurities:

  • Unreacted Starting Materials: Residual 2-hydroxy-5-methoxybenzaldehyde and benzyl chloride/bromide.[3]

  • By-products of the Benzylating Agent: Benzyl alcohol (from hydrolysis) and dibenzyl ether (from self-condensation).[4]

  • Isomeric Impurities: Depending on the selectivity of the reaction, trace amounts of other benzylated isomers could be formed.

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 2-methoxy-5-benzylbenzoic acid during synthesis or work-up.[3]

1.2. Uncovering Degradation Products through Forced Degradation

Forced degradation, or stress testing, is essential for identifying potential degradants that could form during storage and establishing the stability-indicating nature of analytical methods.[5][6] These studies involve subjecting the this compound sample to conditions more severe than accelerated stability testing to provoke degradation.[6] The industry-accepted target is to achieve 5-20% degradation of the active ingredient.[5][7]

Key stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines include:

  • Acidic and Basic Hydrolysis: Exposing the sample to acidic (e.g., 0.1-1M HCl) and basic (e.g., 0.1-1M NaOH) conditions can reveal susceptibility to pH-dependent degradation.[8]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) mimics potential oxidative degradation pathways.[9]

  • Thermal Stress: Heating the sample (e.g., at 70°C) assesses its stability at elevated temperatures.[9]

  • Photolytic Stress: Exposing the sample to light of a specified wavelength and intensity evaluates its photosensitivity, a key requirement of the ICH Q1B guideline.[6]

G cluster_0 Impurity Profiling Strategy cluster_1 Anticipatory Analysis cluster_2 Analytical Workflow cluster_3 Final Output Sample This compound Sample Process Review Synthetic Route Sample->Process Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Degradation HPLC HPLC-UV/DAD (Separation & Quantification) Process->HPLC Predict & Screen GCMS GC-MS (Volatile Impurities) Process->GCMS Degradation->HPLC Analyze Stressed Samples LCMS LC-MS (Identification) HPLC->LCMS Mass Information Isolation Preparative Chromatography (Impurity Isolation) HPLC->Isolation Isolate Unknowns Report Comprehensive Impurity Profile Report HPLC->Report Compile Data GCMS->Report Compile Data LCMS->Report Compile Data NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Confirm Structure NMR->Report Compile Data

Caption: Overall strategy for impurity characterization.

Section 2: The Analytical Toolkit: A Comparative Evaluation

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach is required, leveraging the strengths of different technologies.[1] The primary methods for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][10]

2.1. The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and suitability for quantifying non-volatile and thermally sensitive compounds.[11] For this compound, a stability-indicating reverse-phase HPLC (RP-HPLC) method is the primary tool for separating the main component from its potential impurities and degradants.

  • Causality of Method Choice: RP-HPLC with a C18 column is chosen because it effectively separates moderately polar to non-polar compounds based on their hydrophobicity. The aromatic nature of this compound and its expected impurities makes this an ideal choice. A UV/Diode Array Detector (DAD) is employed for its ability to detect chromophoric compounds and provide preliminary identification information based on UV spectra.[12]

2.2. The Confirmer: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally suited for the analysis of volatile and semi-volatile compounds.[2] Its role in this context is to identify and quantify impurities that are not amenable to HPLC analysis, such as residual solvents or volatile starting materials like toluene and benzyl chloride.[4]

  • Causality of Method Choice: The high temperatures used in the GC inlet and column can cause degradation of thermally labile compounds, making it less suitable for the primary analysis of all potential degradants. However, for volatile process impurities, its high sensitivity and the definitive identification provided by the mass spectrometer make it an invaluable complementary technique.[13]

2.3. The Elucidator: Nuclear Magnetic Resonance (NMR) Spectroscopy

When an impurity is detected by HPLC or GC but cannot be identified against known standards, its structure must be elucidated. NMR spectroscopy is the most powerful and definitive technique for this purpose.[14] After isolating a sufficient quantity of the unknown impurity (often via preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can map the complete chemical structure.[14][15]

  • Causality of Method Choice: Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous constitutional and sometimes even stereochemical assignment.[16]

Table 1: Comparison of Core Analytical Techniques

Technique Primary Application Strengths Limitations
HPLC-UV/DAD Quantification of API and known impurities; Purity assessment.[12]Robust, reproducible, excellent for quantification, non-destructive.Requires chromophore for detection; limited identification capability.
GC-MS Analysis of volatile and semi-volatile impurities (e.g., residual solvents).[13]High sensitivity for volatiles, provides structural information via MS.Not suitable for non-volatile or thermally labile compounds.[17]
LC-MS Rapid identification of impurities; mass confirmation.[11]Combines separation with mass identification; high sensitivity.Ionization efficiency can vary; quantification can be complex.
NMR Unambiguous structure elucidation of unknown impurities.[14]Provides definitive structural information.Requires pure, isolated sample; relatively low sensitivity.

Section 3: Field-Proven Experimental Protocols

The trustworthiness of any analytical result is grounded in a robust, well-documented protocol. The following sections provide step-by-step methodologies for the key experiments described.

3.1. Protocol: Stability-Indicating HPLC-UV Method

This protocol is designed to separate this compound from its potential degradation products.

  • Chromatographic System: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL.

3.2. Protocol: Forced Degradation Studies

  • Preparation: Prepare stock solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add an equal volume of 1M HCl to the stock solution. Heat at 70°C for 24 hours. Before analysis, neutralize with an equivalent amount of 1M NaOH.[9]

  • Base Hydrolysis: Add an equal volume of 1M NaOH to the stock solution. Keep at room temperature for 8 hours. Before analysis, neutralize with an equivalent amount of 1M HCl.[8]

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.[9]

  • Thermal Degradation: Store the solid sample in an oven at 70°C for 7 days. Also, heat a stock solution at 70°C for 7 days.[9]

  • Photolytic Degradation: Expose the solid sample and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Store a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.

Caption: Workflow for forced degradation studies.

Section 4: Data Interpretation and Reporting

A successful impurity characterization culminates in a clear, comprehensive report. Data from all techniques must be integrated to build a complete picture.

4.1. Method Validation

The analytical methods used for impurity quantification must be validated according to ICH Q2(R1) guidelines.[19] This ensures the data is reliable. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19][20] Specificity is particularly crucial for a stability-indicating method, proving that the procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants.[21]

4.2. Reporting

The final report should summarize all findings in a clear format. A table is the most effective way to present the impurity profile.

Table 2: Example Impurity Profile for a Batch of this compound

Impurity Name/Identifier Retention Time (min) Source Identification Method Level (%) Qualification Status
2-hydroxy-5-methoxybenzaldehyde8.5ProcessHPLC (Ref. Std.)0.08Qualified
Benzyl Alcohol-ProcessGC-MS (Ref. Std.)<0.01Qualified
2-methoxy-5-benzylbenzoic acid15.2DegradationLC-MS, NMR0.12Requires Qualification
Unknown Impurity 118.1DegradationLC-MS (MW=258)0.06Identification in Progress

Conclusion: A Self-Validating System

The characterization of impurities in this compound is a critical component of ensuring pharmaceutical quality and safety. The strategy outlined in this guide—combining predictive analysis based on chemical principles with a multi-technique analytical workflow—creates a robust, self-validating system. By understanding the "why" behind each experimental choice and adhering to rigorous, well-documented protocols, researchers and drug development professionals can build a comprehensive and trustworthy impurity profile that satisfies both scientific and regulatory standards. This approach not only identifies what is present but also provides confidence in the quality of the material moving forward in the drug development lifecycle.[22]

References

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573. [Link: Provided via search, specific URL unavailable]
  • World Health Organization & United Nations Development Programme. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link: Provided via search, specific URL unavailable]
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link: Provided via search, specific URL unavailable]
  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 10(4-s), 239-245. [Link: Provided via search, specific URL unavailable]
  • Supporting Information for a scientific publication detailing NMR spectra. (n.d.). [Link: Provided via search, specific URL unavailable]
  • Kumar, A., et al. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical & Biological Archives. [Link: Provided via search, specific URL unavailable]
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  • Xu, Y., et al. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Waterman, K. C. (2022). Forced Degradation – A Review. Crimson Publishers. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives... The Royal Society of Chemistry. [Link: Provided via search, specific URL unavailable]
  • Ho, S. S. H. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. University of North Dakota Scholarly Commons. [Link]

  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91. [Link]

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  • Wikipedia contributors. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • Ilie, M., et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. [Link]

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The Synthetic Versatility of 5-Benzyl-2-methoxybenzaldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the benzaldehyde scaffold remains a cornerstone for the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. The strategic placement of substituents on the aromatic ring profoundly influences the reactivity and biological activity of these derivatives. This guide provides an in-depth technical overview of 5-Benzyl-2-methoxybenzaldehyde, a versatile yet specific building block. We will objectively compare its synthetic utility and potential applications with more common alternatives, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage substituted benzaldehydes in their synthetic endeavors.

Understanding the Landscape: The Benzaldehyde Family

Benzaldehyde and its derivatives are fundamental precursors in a multitude of organic reactions. The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric effects of the substituents on the benzene ring.[1]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease electron density on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles.[1]

  • Electron-Donating Groups (EDGs) , like methoxy (-OCH₃) or amino (-NH₂), increase electron density through resonance and inductive effects, thereby reducing the carbonyl carbon's electrophilicity and decreasing its reactivity.[1]

Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the stabilizing resonance effect of the benzene ring.[1] The subject of this guide, this compound, possesses two key substituents that influence its properties: a methoxy group and a benzyl group.

Synthesis of this compound and a Comparison of Synthetic Routes

While a direct, detailed synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be extrapolated from the well-established synthesis of its close analogue, 2,5-dimethoxybenzaldehyde.[2] This common synthetic strategy involves the formylation of a substituted phenol followed by alkylation of the resulting hydroxyl group.

A probable synthetic pathway for this compound would start with 4-methoxyphenol, which undergoes a Reimer-Tiemann reaction to yield 2-hydroxy-5-methoxybenzaldehyde.[2][3] The subsequent step would be a Williamson ether synthesis, using benzyl chloride to introduce the benzyl group, yielding the target molecule.

Alternative Precursor Comparison:

PrecursorCommon Formylation MethodSubsequent Alkylation/BenzylationOverall Efficiency Consideration
4-MethoxyphenolReimer-Tiemann Reaction[2][3]Williamson Ether Synthesis (Benzylation)A well-established, high-yield formylation reaction. Benzylation is typically straightforward.
AnisoleFormylationNot directly applicable for this isomer.Formylation of anisole would lead to a different substitution pattern.

The choice of the starting material is critical, and 4-methoxyphenol presents a logical and cost-effective option for accessing the desired substitution pattern.

Experimental Protocol: Synthesis of 2,5-Dimethoxybenzaldehyde (A Model for this compound Synthesis)

This protocol for the synthesis of 2,5-dimethoxybenzaldehyde can be adapted for the synthesis of this compound by substituting dimethyl sulfate with benzyl chloride in the final step.[2]

Step 1: Reimer-Tiemann Formylation of 4-Methoxyphenol [2]

  • Dissolve 124.1 g of 4-methoxyphenol in a solution of 320 g of NaOH in 400 mL of water.

  • Add a total of 161 mL of chloroform to the solution.

  • Perform a standard work-up and steam distillation to yield 2-hydroxy-5-methoxybenzaldehyde.

Step 2: Methylation of 2-hydroxy-5-methoxybenzaldehyde [2]

  • In a 250 mL round-bottom flask, combine 10 g of 2-hydroxy-5-methoxybenzaldehyde, 100 mL of acetone, and 14 g of anhydrous potassium carbonate.

  • Bring the mixture to reflux.

  • Add 11 g of dimethyl sulfate.

  • Continue the reaction for 4 hours.

  • Evaporate the solvent and crystallize the crude product from cold water.

  • Recrystallize from an ethanol/water mixture to obtain pure 2,5-dimethoxybenzaldehyde.

To synthesize this compound, benzyl chloride would be used in place of dimethyl sulfate in Step 2.

Synthesis_Comparison cluster_Target Target Molecule cluster_Precursors Potential Starting Materials cluster_Intermediates Key Intermediate Target This compound p_methoxyphenol 4-Methoxyphenol hydroxy_methoxy 2-hydroxy-5-methoxybenzaldehyde p_methoxyphenol->hydroxy_methoxy Reimer-Tiemann Formylation [5, 12] anisole Anisole Different Isomers Different Isomers anisole->Different Isomers Formylation hydroxy_methoxy->Target Williamson Ether Synthesis (Benzylation)

Caption: Proposed synthetic pathway to this compound.

Comparative Reactivity Analysis

The presence of both a methoxy and a benzyl ether group at positions 2 and 5, respectively, will influence the reactivity of this compound in key organic reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. The reactivity of the benzaldehyde is enhanced by electron-withdrawing groups.[4] The methoxy group at the 2-position is electron-donating, which would slightly decrease the reactivity compared to unsubstituted benzaldehyde. The benzyl group at the 5-position is weakly electron-donating. Therefore, this compound is expected to be less reactive in Knoevenagel condensations than benzaldehydes bearing electron-withdrawing groups.

Cannizzaro Reaction: This disproportionation reaction is characteristic of aldehydes lacking α-hydrogens. The reaction rate is generally increased by electron-withdrawing substituents. Consequently, this compound would be expected to undergo the Cannizzaro reaction at a slower rate than benzaldehydes with electron-withdrawing groups.[4]

Benzoin Condensation: This cyanide-catalyzed dimerization of two aldehydes is also influenced by the electronic nature of the substituents. While a detailed comparison is complex, the electron-donating nature of the substituents in this compound would likely affect the reaction rate compared to other substituted benzaldehydes.[4]

Reactivity_Comparison reactivity Reactivity in Nucleophilic Additions (e.g., Knoevenagel, Cannizzaro) high High Reactivity reactivity->high moderate Moderate Reactivity reactivity->moderate low Lower Reactivity reactivity->low nitrobenzaldehyde 4-Nitrobenzaldehyde (Strong EWG) high->nitrobenzaldehyde benzaldehyde Benzaldehyde (Unsubstituted) moderate->benzaldehyde target This compound (EDGs) low->target dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde (Stronger EDGs) low->dimethoxybenzaldehyde

Caption: Comparative reactivity of substituted benzaldehydes.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not widely published, the activities of structurally related benzyloxybenzaldehyde and methoxybenzaldehyde derivatives provide valuable insights into its potential applications.

Aldehyde Dehydrogenase (ALDH) Inhibition: Certain benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types.[5] For instance, two compounds with a benzyloxybenzaldehyde scaffold demonstrated IC₅₀ values of 0.23 µM and 1.29 µM for ALDH1A3 inhibition.[5] This suggests that this compound could be a promising scaffold for the development of novel ALDH inhibitors for cancer therapy.

Anticancer and Antimicrobial Activities: Benzaldehyde derivatives are known to possess a broad range of biological activities, including anticancer and antimicrobial effects. The specific substitution pattern on the benzene ring is crucial for their efficacy.[6] The presence of methoxy and benzyl groups in this compound makes it an interesting candidate for screening in anticancer and antimicrobial assays.

Table 1: Comparative Biological Activities of Related Benzaldehyde Derivatives

CompoundBiological ActivityIC₅₀/ActivityReference
Benzyloxybenzaldehyde Derivative (ABMM-15)ALDH1A3 Inhibition0.23 µM[5]
Benzyloxybenzaldehyde Derivative (ABMM-16)ALDH1A3 Inhibition1.29 µM[5]
4-Phenacyloxy benzaldehyde derivativesAntibacterial ActivityNo significant activity reported[6]

The data suggests that the benzyloxy moiety is a key pharmacophore for ALDH1A3 inhibition, positioning this compound as a molecule of interest for further investigation in this area.

Conclusion

This compound represents a valuable, albeit less common, building block in the synthetic chemist's toolbox. Its synthesis is readily achievable through established methodologies, and its reactivity can be rationally predicted based on the electronic properties of its substituents. The true potential of this molecule likely lies in the field of medicinal chemistry, where the demonstrated biological activities of related benzyloxybenzaldehyde derivatives, particularly as ALDH inhibitors, suggest that this compound could serve as a promising scaffold for the development of novel therapeutic agents. Further research into the biological evaluation of this compound and its derivatives is warranted.

References

  • Imai, K., et al. (1975). Process for preparing 2-alkoxy-5-methoxybenzaldehyde. U.S.
  • Maleski, R. J., & Shanks, T. E. (2003). Process for preparing 2,5-dimethoxy benzaldehyde. U.S.
  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan J. Chem. Available from: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available from: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. PubChem. Available from: [Link]

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assessing the stability of 5-Benzyl-2-methoxybenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a synthetic intermediate is paramount to ensuring the integrity of research outcomes and the quality of the final product. 5-Benzyl-2-methoxybenzaldehyde, a bespoke aldehyde with potential applications in complex organic synthesis, presents a unique stability profile due to its combination of aldehyde, ether, and benzyl functional groups. This guide provides a comprehensive, data-driven comparison of its stability under various stress conditions, benchmarked against structurally relevant aldehydes.

The experimental design herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability and forced degradation studies, providing a robust framework for assessing chemical stability.[1][2][3]

Predicted Degradation Pathways of this compound

The chemical architecture of this compound suggests three primary avenues for degradation. An understanding of these pathways is crucial for designing targeted stability trials and for interpreting the resulting data.

  • Aldehyde Oxidation: The most anticipated degradation is the oxidation of the aldehyde group to a carboxylic acid. This is a well-documented pathway for benzaldehydes, often proceeding via a free-radical chain reaction initiated by light or atmospheric oxygen (auto-oxidation).[4][5][6][7] The primary degradant would be 5-Benzyl-2-methoxybenzoic acid.

  • Benzylic Oxidation: The methylene bridge of the benzyl group is another potential site for oxidative attack, which could lead to the formation of a ketone or secondary alcohol, although this typically requires more aggressive conditions than aldehyde oxidation.

  • Ether Cleavage: The methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions, which would yield a phenolic derivative.

Degradation Pathways cluster_main This compound cluster_products Potential Degradation Products Main This compound P1 5-Benzyl-2-methoxybenzoic acid (Major Oxidative Product) Main->P1 O₂, Light (Auto-oxidation) P2 Ketone/Alcohol at Benzyl Bridge (Secondary Oxidative Product) Main->P2 Strong Oxidants (e.g., H₂O₂) P3 5-Benzyl-2-hydroxybenzaldehyde (Acid Hydrolysis Product) Main->P3 Strong Acid (H⁺), Heat

Caption: Predicted degradation pathways for this compound.

Experimental Design: A Forced Degradation Study

To empirically assess these pathways, a forced degradation study was designed.[8][9][10] This involves subjecting the compound to stress conditions more severe than typical storage to accelerate degradation and identify potential products.[8][11] For comparative context, unsubstituted Benzaldehyde and the widely used Vanillin (4-hydroxy-3-methoxybenzaldehyde) were included.

Protocol: Solutions of this compound, Benzaldehyde, and Vanillin (1 mg/mL in acetonitrile/water 50:50) were subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 48 hours.

  • Oxidation: 3% H₂O₂ at 25°C for 24 hours.

  • Thermal Degradation: 80°C in a calibrated oven for 72 hours.[12][13]

  • Photostability: Exposed to an overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A dark control was maintained for comparison.

Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate the parent compound from all potential degradants.

  • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Experimental Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL solutions of: - this compound - Benzaldehyde - Vanillin Acid Acidic (0.1M HCl, 60°C) Prep->Acid Expose to Stress Base Basic (0.1M NaOH, 60°C) Prep->Base Expose to Stress Oxidative Oxidative (3% H₂O₂, 25°C) Prep->Oxidative Expose to Stress Thermal Thermal (80°C) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Prep->Photo Expose to Stress Sampling Sample at t=0, 24, 48, 72h Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV Analysis Sampling->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. The disposal of any chemical is a critical final step in an experimental workflow. This guide provides a detailed protocol for the proper disposal of 5-Benzyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde.

Hazard Characterization and Profile

Understanding the hazard profile is the first step in safe handling and disposal. Based on data from analogous compounds, this compound should be handled as a hazardous substance.

Key Hazard Classifications for Structurally Similar Methoxybenzaldehydes:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2/2A) [2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]

  • Acute Toxicity, Oral (Category 4) [2][3]

These classifications necessitate careful handling to avoid direct contact and inhalation. All waste materials, including the primary compound and any contaminated items, must be considered hazardous waste.

Physicochemical Data for a Representative Analog (2-Methoxybenzaldehyde)

The following table summarizes key data for 2-Methoxybenzaldehyde (CAS 135-02-4), a structural analog. This information is critical for understanding its behavior and informing safe handling procedures.

PropertyValueSource
Molecular Formula C₈H₈O₂[4][5]
Molecular Weight 136.15 g/mol [4][5]
Appearance Solid
Boiling Point 238 °C (lit.)
Melting Point 34-40 °C (lit.)
Density 1.127 g/mL at 25 °C (lit.)

Personnel Protection & Safety Engineering

Before beginning any disposal-related activities, ensuring adequate personal protective equipment (PPE) and engineering controls are in place is paramount. The causality is simple: to prevent exposure, we must establish physical and engineered barriers between the researcher and the chemical.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[2]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: All handling of this compound, especially outside of its original container, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigate risk. The following protocol outlines the steps for managing a minor laboratory spill. A major spill requires immediate evacuation and notification of your institution's Environmental, Health, and Safety (EHS) department.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[4]

  • Ensure PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[6]

  • Absorption: Slowly apply the absorbent material over the spill, working from the outside in. Ensure enough material is used to fully absorb the chemical.[7]

  • Collection: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container.[8]

  • Decontamination: Wipe down the spill area with a cloth dampened with soap and water. Place the used cloth in the same hazardous waste container.

  • Labeling and Disposal: Seal and label the container as "Hazardous Waste" with the full chemical name and date. Dispose of it through your institution's hazardous waste management program.[8]

Waste Segregation and Collection Protocol

Proper segregation is a cornerstone of safe waste management, preventing unintended chemical reactions and ensuring the waste is routed to the correct disposal facility.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for this compound waste. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and the full chemical name: "this compound" . Include the date when the first piece of waste is added (the accumulation start date).

  • Segregation: Do not mix this waste with other chemical waste streams. Aromatic aldehydes can be incompatible with strong oxidizing agents, bases, or reducing agents.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, pipette tips, and absorbent pads from spill cleanups, must be placed in the same designated hazardous waste container.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from heat sources. It is best practice to keep the container within secondary containment to mitigate potential leaks.[1]

Final Disposal Pathway: A Decision-Making Workflow

Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[8] The required method is disposal as hazardous waste, managed by licensed professionals, typically via high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_prep Waste Generation & Collection cluster_disposal Disposal & Documentation cluster_spill Emergency Protocol: Spill gen Generate Waste (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Place in Labeled, Sealed Hazardous Waste Container ppe->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage contact Contact Institution's EHS Office for Pickup storage->contact Ready for Disposal manifest Ensure Waste is Tracked via Hazardous Waste Manifest contact->manifest transport Waste Transported by Licensed Professional Service manifest->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate spill Spill Occurs spill_ppe Don PPE & Contain Spill with Inert Absorbent spill->spill_ppe Place in Waste Container spill_collect Collect Absorbed Material spill_ppe->spill_collect Place in Waste Container spill_collect->container Place in Waste Container

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Benzyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Assessment Based on Chemical Analogs

Substituted benzaldehydes, the chemical class to which 5-Benzyl-2-methoxybenzaldehyde belongs, frequently exhibit a consistent set of hazards. Analysis of safety data for compounds like 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, and other derivatives indicates a clear pattern of irritant properties.[1][2][3] The primary risks associated with handling this class of chemicals are summarized below.

Hazard ClassificationDescriptionPrimary Exposure RouteAuthoritative Source Consensus
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact can lead to redness and discomfort.DermalCategory 2 Hazard[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant, potentially painful, inflammation.OcularCategory 2/2A Hazard[1][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or vapors can irritate the nose, throat, and lungs.InhalationCategory 3 Hazard[2][3]

These classifications necessitate a stringent approach to personal protective equipment to create a reliable barrier between the researcher and the chemical.

The Core Directive: Establishing a Multi-Layered PPE Protocol

Safe handling is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal protective barriers. The causality is clear: to prevent irritation, you must prevent contact.

Foundational Engineering Controls

Before any PPE is selected, the primary control measure must be in place. All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4][5] A fume hood provides critical ventilation to minimize the concentration of airborne vapors or dust, directly addressing the respiratory irritation hazard.[2] Ensure that an eyewash station and safety shower are immediately accessible and unobstructed from the workstation.[4][5][6]

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification as a serious eye irritant, robust eye protection is mandatory.[1][3]

  • Primary Protection: Wear tight-sealing, indirectly vented chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] Standard safety glasses do not provide adequate protection from splashes or fine particulates.

  • Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.

Skin and Body Protection: Preventing Dermal Exposure

Direct contact is the most common route of exposure. A comprehensive barrier is essential.

  • Protective Clothing: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7] All exposed skin, including the legs and feet, must be covered.

  • Gloves: The selection of appropriate gloves is critical. Since specific chemical resistance data for this compound is unavailable, a conservative approach based on general principles for organic aldehydes is necessary. Double-gloving is recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs.[7]

Glove MaterialProtection LevelRationale & Best Practices
Nitrile Good (for incidental contact) Suitable for handling small quantities where contact is unlikely but possible. Inspect gloves for any signs of degradation or pinholes before use. Remove and replace immediately if contact occurs.
Neoprene Excellent Offers broader chemical resistance than nitrile and is a preferred choice for operations involving significant handling or potential for immersion.
Butyl Rubber Excellent Provides superior resistance to aldehydes and ketones. Recommended for spill cleanup or when handling large volumes.

Always wash hands thoroughly with soap and water after removing gloves.[1][2]

Respiratory Protection: A Conditional Requirement

Under normal conditions within a functioning chemical fume hood, respiratory protection is not typically required.[5][8] However, a risk assessment may deem it necessary under specific circumstances:

  • Inadequate Ventilation: If work must be performed outside of a fume hood (a scenario that should be avoided).

  • Spill Cleanup: During the cleanup of a significant spill, where vapor or dust concentrations may exceed exposure limits.

  • Aerosol Generation: If the experimental procedure (e.g., sonication, spraying) could generate aerosols.

If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum.[4][9] A particulate pre-filter may be necessary if handling the compound as a solid.[1][4]

Operational Plan: From Preparation to Disposal

A protocol's trustworthiness is defined by its repeatability and inherent safety checks. The following workflow integrates PPE use into the entire handling process.

PPE Workflow: Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to ensure contaminated items are removed in an order that minimizes contact with the user.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workstation Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield (if needed) Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Don5->Doff1 Enter Work Area & Handle Chemical Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, ensure all required PPE is laid out in a clean zone. Verify the fume hood is operational.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Chemical Transfer: Conduct all transfers of the chemical within the fume hood, keeping the sash at the lowest practical height.

  • Contamination Management: If the outer gloves become contaminated, peel them off and dispose of them in the designated chemical waste container. Don a new pair of outer gloves before resuming work.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces within the fume hood. Securely close the primary container for the chemical.

  • Doff PPE: Follow the doffing sequence. The lab coat should be removed by turning it inside out to contain any potential surface contamination.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[2][4]

Disposal Plan
  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated, properly labeled hazardous waste container.[2][4] Do not pour it down the drain.[2]

  • Contaminated PPE: All disposable PPE, including gloves and wipes, that has come into contact with the chemical must be disposed of as solid hazardous waste.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.

References

  • Safety Data Sheet for 2,5-Dimethoxybenzaldehyde. (2025). Source Not Specified.
  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety Data Sheet. (2025). Source Not Specified.
  • Safety Data Sheet for 2-Methoxy-4-(methoxymethoxy)benzaldehyde. (2024). CymitQuimica.
  • Safety Data Sheet for 4-Methoxybenzaldehyde. (2010). Source Not Specified.
  • o-methoxybenzaldehyde, CAS Registry Number 135-02-4. (2023). Source Not Specified.
  • Safety Data Sheet: Benzaldehyde. (2020). Carl ROTH. [Link]

Sources

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